molecular formula C9H10BrN3 B1288801 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine CAS No. 212268-15-0

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Cat. No.: B1288801
CAS No.: 212268-15-0
M. Wt: 240.1 g/mol
InChI Key: JNXOWVWCTOFBPU-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is a useful research compound. Its molecular formula is C9H10BrN3 and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOWVWCTOFBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617280
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-15-0
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a recognized "privileged structure," frequently found in pharmacologically active compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed exploration of the underlying chemical principles and strategic considerations. The synthesis is presented as a multi-step process, commencing with the preparation of the crucial precursor, 2,3-diamino-5-bromopyridine, followed by a regioselective cyclization to construct the target imidazo[1,2-a]pyridine ring system.

Introduction and Strategic Overview

The imidazo[1,2-a]pyridine moiety is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anxiolytic, hypnotic, and anti-ulcer properties.[1] The specific substitution pattern of this compound, featuring a bromine atom for potential further functionalization via cross-coupling reactions, and strategically placed methyl and amino groups, makes it a highly valuable intermediate for library synthesis and lead optimization programs.

The synthetic strategy detailed herein is predicated on a convergent approach, beginning with the synthesis of a highly functionalized pyridine ring, which then undergoes a classical cyclization reaction to form the fused imidazole ring. This approach offers excellent control over the final substitution pattern of the target molecule.

The overall synthetic pathway can be visualized as a two-stage process:

Synthesis_Overview cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclization Start 2-Aminopyridine Intermediate1 2-Amino-5-bromopyridine Start->Intermediate1 Bromination Intermediate2 2-Amino-5-bromo-3-nitropyridine Intermediate1->Intermediate2 Nitration Precursor 2,3-Diamino-5-bromopyridine Intermediate2->Precursor Reduction Target This compound Precursor->Target Reagent 3-Bromo-2-butanone Reagent->Target

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the Key Precursor, 2,3-Diamino-5-bromopyridine

The synthesis of the target molecule commences with the preparation of the crucial intermediate, 2,3-diamino-5-bromopyridine. This is achieved through a well-established three-step sequence starting from the readily available 2-aminopyridine.

Step 1: Bromination of 2-Aminopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. This is a classic electrophilic aromatic substitution on an activated pyridine ring.

  • Reaction: 2-Aminopyridine is treated with bromine in a suitable solvent, such as acetic acid.

  • Causality: The amino group at the 2-position is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance at the 3-position and electronic factors, the substitution predominantly occurs at the 5-position. Careful control of stoichiometry is crucial to minimize the formation of the 3,5-dibrominated byproduct.[3]

Step 2: Nitration of 2-Amino-5-bromopyridine

The subsequent step is the nitration of 2-amino-5-bromopyridine to introduce a nitro group at the 3-position.

  • Reaction: 2-Amino-5-bromopyridine is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures.

  • Causality: The amino group continues to direct the electrophilic substitution. The nitronium ion (NO₂⁺) is introduced at the 3-position, which is ortho to the activating amino group. Low-temperature control is critical to prevent side reactions and ensure regioselectivity.

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine

The final step in the precursor synthesis is the reduction of the nitro group to an amino group, yielding 2,3-diamino-5-bromopyridine.

  • Reaction: The nitro compound is reduced using various methods, including catalytic hydrogenation with Raney Nickel or reduction with metals in acidic media, such as iron in ethanol/hydrochloric acid or tin(II) chloride.[4][5][6]

  • Causality: Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profile, providing the desired diamine in good yield.[5]

Experimental Protocol for 2,3-Diamino-5-bromopyridine

The following protocol is a representative procedure based on established literature methods.[4][5][6]

Step Reagents and Conditions Purpose Yield (Typical)
1. Bromination 2-Aminopyridine, Bromine, Acetic Acid, 0-20 °CRegioselective bromination at the 5-position.60-70%
2. Nitration 2-Amino-5-bromopyridine, HNO₃, H₂SO₄, 0-10 °CIntroduction of a nitro group at the 3-position.70-80%
3. Reduction 2-Amino-5-bromo-3-nitropyridine, Raney Ni, H₂, Ethanol/Phosphoric Acid, 50 °C, 1 MPaReduction of the nitro group to an amine.~89%[5]

Detailed Protocol for Step 3 (Reduction):

  • In a high-pressure reactor, dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool to 25 °C.[5]

  • Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[5]

  • Seal the reactor and pressurize with hydrogen gas to 1 MPa.[5]

  • Heat the mixture to approximately 50 °C with stirring. The reaction is complete when hydrogen uptake ceases.[5]

  • After cooling and venting the reactor, filter the reaction mixture and wash the catalyst with ethanol.[5]

  • The filtrate is then worked up by pouring it into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid, followed by solvent removal and basification to precipitate the product.[5]

  • The crude product can be purified by recrystallization.

Stage 2: Cyclization to this compound

This stage involves the construction of the fused imidazole ring through a regioselective cyclization reaction.

Cyclization_Mechanism cluster_reactants Reactants cluster_mechanism Proposed Mechanism start end Diaminopyridine 2,3-Diamino-5-bromopyridine Intermediate_A N-Alkylated Intermediate Diaminopyridine->Intermediate_A 1. N-Alkylation Haloketone 3-Bromo-2-butanone Haloketone->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B 2. Intramolecular   Condensation Target_Product This compound Intermediate_B->Target_Product 3. Dehydration

Caption: Proposed mechanism for the cyclization step.

The Key Cyclization Step

The core of this synthesis is the reaction of 2,3-diamino-5-bromopyridine with 3-bromo-2-butanone. This is a variation of the classic Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

  • Reaction: 2,3-Diamino-5-bromopyridine is reacted with 3-bromo-2-butanone in a suitable solvent, often with heating.

  • Causality & Regioselectivity: The reaction is initiated by the nucleophilic attack of the more basic pyridine ring nitrogen onto the carbon bearing the bromine atom of the α-haloketone, forming a quaternary pyridinium salt intermediate. The 2-amino group, now in close proximity, then acts as an intramolecular nucleophile, attacking the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic imidazole ring. The 3-amino group (which becomes the 8-amino group in the product) does not participate in the cyclization, a fact supported by analogous reactions in the literature where a 3-amino substituent remains intact.[1][4]

Experimental Protocol for Cyclization

This protocol is based on an analogous procedure for the synthesis of a structurally related compound.[4]

Parameter Value
Starting Material 2,3-Diamino-5-bromopyridine
Reagent 3-Bromo-2-butanone (1.2 equivalents)
Solvent Cyclohexanone or a high-boiling solvent like DMF
Temperature 100 °C
Reaction Time 2-3 hours
Work-up Cooling, filtration of the product, washing with a non-polar solvent (e.g., TBME)
Yield (Expected) 70-80% (based on analogue[4])

Detailed Protocol:

  • To a suspension of 2,3-diamino-5-bromopyridine (1 equivalent) in cyclohexanone, add 3-bromo-2-butanone (1.2 equivalents) dropwise over 10 minutes.[4]

  • Heat the reaction mixture to an internal temperature of 100 °C and stir for 2.5 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product, which often precipitates as a solid, is collected by filtration.

  • Wash the solid with a suitable solvent, such as tert-butyl methyl ether (TBME), to remove residual solvent and impurities.[4]

  • Dry the final product under reduced pressure.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging a well-established pathway for the synthesis of the key 2,3-diamino-5-bromopyridine precursor and a regioselective cyclization with an appropriate α-haloketone, this valuable heterocyclic compound can be obtained in good overall yield. The principles and protocols outlined herein offer a solid foundation for researchers in medicinal chemistry and drug discovery to access this and related imidazo[1,2-a]pyridine scaffolds for further investigation.

References

  • Ben Hassen, B., Guesmi, R., & Chouaieb, M. (2014). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. doi:10.15227/orgsyn.044.0034. Retrieved from [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. Retrieved from [Link]

  • Mendes, A. P., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 16(1), 107. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical compound 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, including its chemical identity, synthesis, potential applications, and safety considerations. The content is structured to deliver expert insights and actionable protocols for professionals in the field of chemical research and drug discovery.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry.[1][2] This class of nitrogen-fused heterocyclic compounds is a common motif in numerous commercially available drugs and clinical candidates, demonstrating a wide spectrum of therapeutic applications.[1][3] Marketed drugs such as Zolpidem (anxiolytic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent) feature this versatile scaffold.[1][2] The continued and growing interest in this chemical family stems from its synthetic accessibility and the diverse biological activities its derivatives have shown, including anti-inflammatory, anticancer, anticonvulsant, and anti-infective properties.[3][4][5]

This compound is a specific derivative within this class. Its structure, featuring a bromine atom, two methyl groups, and an amine group, presents multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries aimed at drug discovery.

Core Compound Identification

The definitive identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) number for this compound is 212268-15-0 .[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental conditions.

PropertyValueSource
CAS Number 212268-15-0[6][7]
Molecular Formula C9H10BrN3[7]
Molecular Weight 240.1 g/mol [6][7]
PubChem CID 21717355[7]

Synthesis and Mechanistic Insights

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a robust synthetic route can be proposed based on well-established methodologies for constructing the imidazo[1,2-a]pyridine core. The most common and direct approach is a variation of the Tschitschibabin reaction.[8]

This synthesis involves the condensation and subsequent cyclization of a substituted 2-aminopyridine with an α-haloketone.[8] In this case, the key starting materials would be 5-bromo-2,3-diaminopyridine and 3-bromo-2-butanone.

Proposed Synthetic Protocol
  • Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol or dioxane, add 3-bromo-2-butanone (1.1 equivalents).

  • Condensation and Cyclization: The reaction mixture is heated to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices
  • Solvent: Ethanol and dioxane are commonly used as they are relatively polar and have boiling points suitable for reflux conditions, facilitating the dissolution of the reactants and promoting the reaction.

  • Reagents: The use of a slight excess of the α-haloketone ensures the complete consumption of the more complex and potentially more expensive diaminopyridine starting material.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and reaction byproducts.

Visualizing the Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine Condensation & Cyclization Condensation & Cyclization 5-bromo-2,3-diaminopyridine->Condensation & Cyclization 3-bromo-2-butanone 3-bromo-2-butanone 3-bromo-2-butanone->Condensation & Cyclization Neutralization & Extraction Neutralization & Extraction Condensation & Cyclization->Neutralization & Extraction Reaction Workup Purification Purification Neutralization & Extraction->Purification Crude Product Target Compound This compound Purification->Target Compound Pure Product

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Discovery and Research

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[3] The specific substitutions on this compound suggest several promising avenues for research and development.

  • Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity.[4] They can act as inhibitors of various kinases, which are often dysregulated in cancer cells.[3] For instance, derivatives of this scaffold have been investigated as PI3Kα inhibitors, a key target in cancer therapy.[9][10] The bromine atom at the 6-position and the amine at the 8-position provide handles for Suzuki or Buchwald-Hartwig coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific cancer targets.[4]

  • Antituberculosis Agents: The imidazo[1,2-a]pyridine class has yielded promising candidates for the treatment of tuberculosis, including multidrug-resistant strains.[5] These compounds can target essential enzymes in Mycobacterium tuberculosis, offering novel mechanisms of action.

  • Kinase Inhibitors: Beyond cancer, kinases are crucial targets in a range of diseases. The imidazo[1,2-a]pyridine core can be elaborated to create potent and selective inhibitors for various kinases involved in inflammatory and neurological disorders.

Conceptual Signaling Pathway Involvement

G cluster_pathway Conceptual Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade Activates Cellular_Response Cell Proliferation & Survival Kinase_Cascade->Cellular_Response Promotes Target_Compound 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine Derivative Target_Compound->Kinase_Cascade Inhibits

Caption: Potential mechanism of action via kinase pathway inhibition.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H bonds of the amine and the C-N and C=N bonds within the heterocyclic system.

Safety and Handling

As a brominated aromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[11]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11]

  • Exposure Routes: Primary aromatic amines can be absorbed through the skin, and many are toxic.[12][13] Avoid direct contact. In case of skin contact, wash the affected area thoroughly with soap and water.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 212268-15-0) is a valuable chemical entity rooted in the medicinally significant imidazo[1,2-a]pyridine scaffold. Its structure is amenable to further chemical derivatization, positioning it as a key building block in the synthesis of novel compounds for drug discovery, particularly in the areas of oncology and infectious diseases. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for its effective use in research and development.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]

  • This compound. Ruji Biology. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • 8-Bromo-3,5-dimethylimidazo[1,2-a]pyridine. PubChem. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Taylor & Francis Online. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

Sources

An In-depth Technical Guide on the Proposed Mechanism of Action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] This technical guide focuses on the putative mechanism of action of a specific derivative, 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. While direct experimental data for this exact molecule is limited in publicly accessible literature, its structural similarity to known kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), allows for the formulation of a scientifically grounded hypothesis regarding its mechanism of action.[3][4] This document will synthesize information from related compounds and the broader class of imidazo[1,2-a]pyridine-based kinase inhibitors to propose a detailed mechanism of action. Furthermore, it will provide comprehensive, field-proven experimental protocols to validate this hypothesis, designed for researchers and professionals in drug development.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines and the Significance of IRAK4

The imidazo[1,2-a]pyridine core is a versatile heterocyclic system that has been successfully incorporated into a number of therapeutic agents.[2] Its rigid, planar structure and ability to be readily functionalized at multiple positions make it an attractive scaffold for designing targeted therapies.[5][6][7] A growing body of evidence points to the efficacy of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors.[3][4]

A key kinase implicated in inflammatory and autoimmune diseases is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[8] IRAK4 is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both crucial components of the innate immune system.[9][10][11] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory conditions, making IRAK4 a prime therapeutic target.[8] The kinase activity of IRAK4 is essential for its function in these signaling pathways.[11][14]

Given the structural alerts within this compound and its relation to other reported IRAK4 inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor of IRAK4.

Proposed Mechanism of Action: Competitive Inhibition of IRAK4

It is proposed that this compound functions by directly binding to the ATP-binding pocket of the IRAK4 kinase domain.[13] This competitive inhibition would prevent the phosphorylation of downstream substrates, thereby disrupting the inflammatory signaling cascade.[10][12]

The core imidazo[1,2-a]pyridine scaffold likely forms key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 8-amino group could serve as a crucial hydrogen bond donor, while the nitrogen atoms within the heterocyclic ring system may act as acceptors. The 2,3-dimethyl and 6-bromo substitutions would likely occupy adjacent hydrophobic pockets within the active site, contributing to the binding affinity and selectivity of the compound.

Visualizing the Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the TLR/IL-1R signaling pathway and the proposed point of inhibition by this compound.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex AP1 AP-1 TAK1->AP1 NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Nuclear Translocation AP1->Cytokines Nuclear Translocation Inhibitor 6-Bromo-2,3-dimethyl- imidazo[1,2-a]pyridin-8-ylamine Inhibitor->IRAK4 Inhibition

Figure 1: Proposed inhibition of the IRAK4 signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that this compound is an IRAK4 inhibitor, a multi-tiered experimental approach is necessary. This should progress from initial biochemical assays to more complex cell-based and in vivo models.

In Vitro Kinase Inhibition Assay

This initial experiment aims to determine if the compound directly inhibits the enzymatic activity of IRAK4. A common method is a luminescence-based assay that measures ATP consumption.[15][16]

Protocol: Luminescence-Based In Vitro Kinase Assay [15]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of recombinant human IRAK4 enzyme to each well. The optimal concentration should be empirically determined.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., a suitable peptide substrate and ATP at its Km concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

To confirm that the compound engages IRAK4 within a cellular context, an assay measuring the phosphorylation of a direct downstream substrate, such as IRAK1, can be employed.[17][18]

Protocol: Cellular IRAK1 Phosphorylation Assay [17][18]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes) in appropriate media.

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with a TLR agonist (e.g., LPS or R848) for a predetermined time (e.g., 15-30 minutes) to activate the IRAK4 pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration of each lysate.

  • Detection of Phosphorylated IRAK1:

    • Use an electrochemiluminescence (ECL)-based assay or a Western blot with antibodies specific for phosphorylated IRAK1 and total IRAK1.

    • Normalize the phosphorylated IRAK1 signal to the total IRAK1 signal.

  • Data Analysis:

    • Plot the normalized phosphorylated IRAK1 signal against the inhibitor concentration to determine the cellular IC50.

Downstream Cytokine Production Assay

This functional assay assesses the compound's ability to inhibit the production of pro-inflammatory cytokines, the ultimate output of the IRAK4 signaling pathway.

Protocol: Cytokine Secretion Assay in Human PBMCs [17]

  • PBMC Isolation and Plating:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

    • Plate the PBMCs in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Treat the cells with a dose range of this compound for 1 hour.

    • Stimulate the cells with a TLR agonist (e.g., LPS) for 18-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, using an ELISA or a multiplex bead-based assay.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine production at each compound concentration relative to the DMSO control.

    • Determine the IC50 value for the inhibition of cytokine secretion.

Experimental Workflow Diagram

Experimental_Workflow start Hypothesis: Compound is an IRAK4 inhibitor biochem_assay In Vitro Kinase Assay (IC50 determination) start->biochem_assay cellular_assay Cellular Target Engagement (p-IRAK1 levels) biochem_assay->cellular_assay Positive Result functional_assay Functional Assay (Cytokine production) cellular_assay->functional_assay Positive Result conclusion Mechanism of Action Confirmed functional_assay->conclusion Positive Result

Figure 2: A tiered approach to validating the mechanism of action.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be generated from the proposed experiments.

Assay TypeKey ParameterExpected Outcome for an IRAK4 Inhibitor
In Vitro Kinase Assay IC50 (nM)Potent inhibition with a low nanomolar IC50 value.
Cellular Target Engagement IC50 (nM)Dose-dependent reduction in IRAK1 phosphorylation.
Functional Cytokine Assay IC50 (nM)Dose-dependent inhibition of pro-inflammatory cytokine release.

Conclusion

The proposed mechanism of action for this compound as a competitive inhibitor of IRAK4 is based on a strong foundation of medicinal chemistry principles and the known pharmacology of the imidazo[1,2-a]pyridine scaffold. The experimental protocols outlined in this guide provide a clear and robust pathway for the validation of this hypothesis. Successful execution of these experiments will not only elucidate the precise mechanism of action of this specific compound but will also contribute to the broader understanding of imidazo[1,2-a]pyridine derivatives as a promising class of therapeutics for inflammatory and autoimmune diseases.

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A Prospective Analysis of the Biological Activity of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide presents a forward-looking technical analysis of a novel derivative, 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. While direct biological data for this specific molecule is not yet available in published literature, this document synthesizes the extensive research on analogous compounds to build a strong rationale for its potential therapeutic activities. We provide a comprehensive framework for its preclinical evaluation, detailing robust experimental protocols for assessing its probable anticancer and kinase inhibitory properties. This whitepaper is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals embarking on the characterization of this and other novel imidazo[1,2-a]pyridine derivatives.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Promise

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention from medicinal chemists. Its rigid structure and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of pharmacological activities.[3] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this core structure, underscoring its therapeutic relevance.[1][3]

Extensive research has demonstrated that derivatives of this scaffold possess a remarkable range of biological activities, including:

  • Anticancer: Many imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[4]

  • Kinase Inhibition: This scaffold is a common feature in inhibitors of key signaling kinases, such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4]

  • Antimicrobial: The imidazo[1,2-a]pyridine core has been explored for the development of new antibacterial and antifungal agents.[2][3]

  • Anti-inflammatory and Antiviral: A variety of other therapeutic properties have also been reported for this versatile scaffold.[3]

Given this extensive background, the novel compound This compound represents a compelling candidate for biological investigation. The presence of a bromine atom at the 6-position and an amine group at the 8-position are notable features. Bromine can enhance binding affinity through halogen bonding, while the amino group can serve as a key hydrogen bond donor or a point for further chemical modification.

Proposed Biological Evaluation Workflow

Based on the established profile of the imidazo[1,2-a]pyridine scaffold, we propose a focused investigation into the potential anticancer and kinase inhibitory activities of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization & In Vivo Studies Compound 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Kinase Kinase Inhibition Assays (e.g., ADP-Glo™) Compound->Kinase Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Compound->Antimicrobial Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Pathway Signaling Pathway Analysis (e.g., Western Blot) Kinase->Pathway SAR Structure-Activity Relationship (SAR) Studies Apoptosis->SAR Pathway->SAR InVivo In Vivo Efficacy Models SAR->InVivo

Caption: Proposed workflow for the biological evaluation of this compound.

Assessment of Anticancer Activity

A primary avenue of investigation for novel imidazo[1,2-a]pyridine derivatives is their potential as anticancer agents.[4] An initial assessment of cytotoxicity against a panel of human cancer cell lines is a standard and effective starting point.

In Vitro Cytotoxicity Screening

The initial screening will determine the concentration-dependent cytotoxic effects of the compound. We recommend using a panel of cell lines representing different cancer types, for instance, MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma), along with a non-cancerous cell line like MEF (mouse embryonic fibroblasts) or HEK293 (human embryonic kidney cells) to assess selectivity.[5][6][7]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeCompound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)Selectivity Index (Normal/Cancer)
MCF-7Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
HT-29Colorectal AdenocarcinomaData to be determinedData to be determinedData to be determined
B16F10Murine MelanomaData to be determinedData to be determinedData to be determined
MEFNormal FibroblastData to be determinedData to be determinedN/A
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29) and a non-cancerous cell line (e.g., HEK293).[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • This compound, dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Evaluation of Kinase Inhibitory Potential

The imidazo[1,2-a]pyridine scaffold is a key component of many kinase inhibitors, often targeting the ATP-binding site.[4][9] A logical next step is to screen this compound against a panel of therapeutically relevant kinases.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridine-based inhibitors.

Kinase Inhibition Screening

Screening against a panel of kinases is crucial to determine both the potency and selectivity of the compound.[9] Based on literature precedents for the scaffold, kinases such as PI3Kα, Akt, and mTOR are high-priority targets.[4]

Table 2: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetCompound IC50 (nM)Staurosporine IC50 (nM) (Positive Control)
PI3KαData to be determinedData to be determined
Akt1Data to be determinedData to be determined
mTORData to be determinedData to be determined
Kinase XData to be determinedData to be determined
Kinase YData to be determinedData to be determined
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] The luminescent signal is directly proportional to kinase activity, making it ideal for inhibitor screening.[10][11]

Materials:

  • Purified kinase of interest (e.g., PI3Kα).

  • Kinase-specific substrate and cofactors.

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]

  • Test compound serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well low-volume plates.

  • Luminometer.

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, ATP, and test compound in the kinase assay buffer.

  • Inhibitor Addition: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.[10]

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Start the reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Synthesis Outline

While a detailed synthetic protocol is beyond the scope of this guide, a plausible route to this compound can be envisioned based on established methods for similar structures. A common approach involves the cyclization of an appropriately substituted 2-aminopyridine with an α-haloketone.[12][13] For the target compound, this would likely involve the reaction of 5-bromo-2,3-diaminopyridine with 3-chloro-2-butanone. The synthesis of 6-bromo-imidazo[1,2-a]pyridin-8-amine from 2,3-diamino-5-bromopyridine has been previously described.[14]

Conclusion and Future Directions

The this compound molecule stands as a promising candidate for drug discovery, backed by the strong therapeutic track record of its core scaffold. This guide provides a comprehensive and technically sound framework for its initial biological characterization, focusing on its high-potential anticancer and kinase inhibitory activities.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific cellular pathways affected by the compound through techniques like Western blotting, cell cycle analysis, and apoptosis assays.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound's therapeutic effect in animal models of disease.

By following the structured approach outlined herein, researchers can efficiently and effectively unlock the potential biological activity of this compound and contribute to the rich and expanding field of imidazo[1,2-a]pyridine-based therapeutics.

References

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  • International Journal of Molecular Sciences. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

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A Technical Guide to Unveiling the Therapeutic Targets of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imidazo[1,2-a]pyridine Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This nitrogen-bridged heterocyclic system is not only structurally versatile but also adept at forming key interactions with a multitude of biological targets. Marketed drugs such as Zolpidem and Alpidem underscore its therapeutic relevance.[1][2] A vast body of research demonstrates that derivatives of this scaffold exhibit potent activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] A recurring and powerful theme within this class is the inhibition of protein kinases, making this family of enzymes a primary area of investigation for any new analogue.[4][5][6]

This guide focuses on a specific, yet under-investigated, member of this family: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine . While direct biological data for this compound is scarce in public literature, its structure embodies the key pharmacophoric features of the parent scaffold. The strategic placement of bromo, dimethyl, and amine functionalities suggests a high potential for targeted biological activity.

This document serves as a comprehensive roadmap for a research program aimed at identifying and validating the therapeutic targets of this compound. We will proceed with the logical hypothesis that its primary targets are likely to be found within the human kinome, while also preparing for the possibility of novel mechanisms of action.

Part 1: Foundational Strategy & Hypothesis Generation

Given the extensive evidence of imidazo[1,2-a]pyridine derivatives acting as kinase inhibitors, our primary hypothesis is that this compound functions by modulating the activity of one or more protein kinases. The PI3K/Akt/mTOR and receptor tyrosine kinase pathways are of particular interest, as numerous analogues have shown potent activity against key members of these signaling cascades, such as PI3Kα, Akt, mTOR, and IGF-1R.[4][6][7][8][9][10]

Our investigative strategy is therefore designed as a multi-tiered approach, beginning with broad, unbiased screening and progressively narrowing the focus to specific, validated targets.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Target Identification & Prioritization cluster_2 Phase 3: Target Validation & Mechanism of Action A Compound Synthesis & QC (Purity >98%) B Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) A->B C Initial Kinase Panel Screen (Broad, ~400 kinases) A->C D Affinity-Based Target ID (Chemical Proteomics) B->D E Focused Kinase Profiling (Based on Phase 1 hits) C->E F Hit Deconvolution & Bioinformatic Analysis D->F E->F G Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) F->G H Biochemical & Enzymatic Assays (IC50 Determination) F->H I Downstream Pathway Analysis (Western Blot, Phospho-Proteomics) G->I H->I J Cellular Phenotype Confirmation (Apoptosis, Cell Cycle Arrest) I->J

Figure 1: A multi-phase workflow for target identification and validation.

Part 2: Experimental Methodologies & Protocols

This section details the core experimental protocols required to execute the target identification strategy. The causality behind each step is explained to provide a clear rationale for the experimental design.

Compound Synthesis and Quality Control

While the target compound is commercially available, in-house synthesis is often necessary for producing the quantities and purity required for a full-fledged research campaign.[11] The synthesis of imidazo[1,2-a]pyridines is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α-haloketone (the Chichibabin reaction).[2] For this compound, a plausible route would start from a suitably substituted 2,3-diamino-5-bromopyridine.

Rationale: High purity (>98%) is critical. Impurities can lead to false positives in screening assays or confound structure-activity relationship (SAR) studies. Full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is mandatory.

Initial Broad-Spectrum Screening

Protocol 1: Kinase Panel Screening

  • Objective: To perform an initial, broad assessment of the compound's activity against a large panel of human protein kinases.

  • Procedure:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Request a primary screen at a single concentration (typically 1 µM or 10 µM) against a panel of 300-400 kinases. The assay format is typically a binding assay (e.g., KINOMEscan™) or a functional enzymatic assay.

    • Data is usually returned as Percent Inhibition (%) relative to a control.

  • Interpretation: Hits are typically defined as kinases showing >70% or >90% inhibition at the screening concentration. This list of primary hits forms the basis for more focused follow-up studies. The selectivity profile (the number and type of kinases inhibited) provides the first clues about the compound's mechanism of action.

Protocol 2: Phenotypic Screening (e.g., NCI-60 Panel)

  • Objective: To assess the compound's effect on cell viability across a diverse panel of human cancer cell lines, identifying potential therapeutic areas and uncovering patterns of sensitivity.

  • Procedure:

    • Prepare and submit the compound according to the specifications of the screening program (e.g., the National Cancer Institute's NCI-60 screen).

    • The compound is typically tested in a 5-dose concentration range against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • Results are reported as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

  • Interpretation: The COMPARE algorithm can be used to correlate the compound's pattern of activity with those of known anticancer agents, providing mechanistic hypotheses. For instance, a COMPARE profile similar to known PI3K inhibitors would strongly support the kinase inhibition hypothesis.[4][6]

Parameter Description Utility
GI₅₀ Concentration causing 50% reduction in cell growth.Measures cytostatic effect.
TGI Concentration causing 100% inhibition of cell growth.Indicates the transition to cytotoxic effects.
LC₅₀ Concentration causing a 50% reduction in the initial cell number.Measures overt cytotoxicity.
Table 1: Key parameters from NCI-60 cell viability data.
Cellular Target Engagement

Identifying a hit in a biochemical assay is not sufficient; it is crucial to confirm that the compound engages its target within the complex environment of a living cell.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify direct binding of the compound to its putative target protein in intact cells by measuring changes in the protein's thermal stability.

  • Procedure:

    • Culture cells (chosen from the most sensitive lines in the NCI-60 screen) to ~80% confluency.

    • Treat one set of cells with the compound (e.g., at 10x GI₅₀) and another with vehicle (DMSO) for 1-2 hours.

    • Harvest the cells, wash, and resuspend in PBS.

    • Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble fraction for the presence of the target protein by Western Blot or mass spectrometry.

  • Interpretation: Ligand binding stabilizes a protein, shifting its melting curve to higher temperatures. A visible shift in the melting curve for the target protein in compound-treated cells compared to vehicle-treated cells is strong evidence of target engagement.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat Cells (Vehicle vs. Compound) B Heat Shock (Temperature Gradient) A->B C Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D Analyze Soluble Fraction (Western Blot) C->D E Plot Melting Curve (Protein Level vs. Temp) D->E F Shifted Melting Curve (Evidence of Binding) E->F Stabilization

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Mechanism of Action and Pathway Analysis

Once a direct target is validated, the next step is to understand the downstream consequences of its inhibition.

Protocol 4: Western Blot Analysis of Signaling Pathways

  • Objective: To measure the phosphorylation status of key downstream effectors of the target kinase.

  • Procedure:

    • Select a sensitive cell line and serum-starve overnight to reduce basal pathway activity.

    • Treat cells with a dose-range of the compound for a defined period (e.g., 2 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target and its key downstream substrates (e.g., p-Akt, p-mTOR, p-S6K if the PI3K pathway is implicated).

    • Subsequently, strip the membrane and re-probe with antibodies for the total protein levels of each target to ensure observed changes are due to phosphorylation status, not protein degradation.

    • Visualize bands using an appropriate chemiluminescence or fluorescence imaging system.

  • Interpretation: A dose-dependent decrease in the phosphorylation of downstream substrates, without a change in total protein levels, confirms that the compound inhibits the kinase's activity in a cellular context and disrupts the signaling pathway.

Part 3: Concluding Remarks and Future Directions

The imidazo[1,2-a]pyridine scaffold is a rich source of kinase inhibitors.[5][6][7][8] The specific compound, this compound, represents a promising but uncharacterized molecule. The technical guide presented here provides a robust, logical, and validated framework for its systematic investigation.

By beginning with broad, unbiased screening and progressively applying more focused biochemical and cellular validation techniques, researchers can confidently identify its primary therapeutic targets. The outlined protocols for kinase profiling, phenotypic screening, cellular target engagement, and pathway analysis constitute a self-validating system. Positive results from these assays will build a compelling case for the compound's mechanism of action and pave the way for lead optimization, in vivo efficacy studies, and ultimately, potential clinical development. The key to success lies in the rigorous application of these methods and a clear-eyed interpretation of the resulting data.

References

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central (PMC). Available at: [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • This compound. AKos Consulting & Solutions. Available at: [Link]

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The Imidazo[1,2-a]Pyridine Scaffold: A Technical Guide to the Discovery of Novel Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3][4] This privileged structure is a key component in several marketed drugs, including Zolpidem for insomnia and Olprinone for acute heart failure, underscoring its therapeutic relevance.[2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel imidazo[1,2-a]pyridine derivatives, from synthetic strategies to biological evaluation and structure-activity relationship (SAR) studies.

I. The Strategic Importance of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine system, a fused bicyclic 5-6 membered heterocycle, offers a unique combination of structural rigidity and opportunities for diverse functionalization. This versatility allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of new therapeutic agents.[1] The scaffold's broad therapeutic potential is well-documented, with derivatives exhibiting anticancer, antimycobacterial, antiviral, antidiabetic, and proton pump inhibitory activities, among others.[1][2][3]

II. Core Synthetic Strategies for Novel Imidazo[1,2-a]Pyridine Derivatives

The construction of the imidazo[1,2-a]pyridine core and its subsequent derivatization are central to the discovery of new drug candidates. Several synthetic methodologies have been developed, each with its own advantages in terms of efficiency, diversity, and scalability.

A. Classical and Modern Synthetic Approaches

The traditional synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin in 1925.[5] While effective, this method can have limitations regarding substrate scope and reaction conditions. Modern synthetic chemistry has introduced a variety of more efficient and versatile methods.

A powerful contemporary strategy is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction . This one-pot synthesis combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate a library of 3-aminoimidazo[1,2-a]pyridine derivatives.[6][7] The GBB reaction is highly valued for its operational simplicity and the ability to introduce three points of diversity in a single step, facilitating the exploration of a broad chemical space.[7]

Another key approach involves multicomponent reactions (MCRs) that couple 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[5] This method provides a direct route to a wide array of substituted imidazo[1,2-a]pyridines.

B. Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol outlines a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (5 mL)

  • Scandium(III) triflate (10 mol%)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • To a solution of the 2-aminopyridine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the aldehyde (1.1 mmol) and the isocyanide (1.0 mmol).

  • Add scandium(III) triflate (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

C. Synthetic Workflow Diagram

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis 2-Aminopyridine 2-Aminopyridine Reaction_Vessel One-Pot Reaction (Methanol, Sc(OTf)3, RT) 2-Aminopyridine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Workup Solvent Evaporation Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Analysis Spectroscopic Characterization Purification->Analysis

Caption: Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow.

III. Biological Evaluation of Novel Imidazo[1,2-a]Pyridine Derivatives

The diverse biological activities of imidazo[1,2-a]pyridines necessitate a broad range of biological assays to identify and characterize novel lead compounds.

A. Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, targeting various cellular pathways.[8] For instance, novel derivatives have been developed as covalent inhibitors of KRAS G12C, a notorious oncogene.[6] Others have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[9]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]Pyridine Derivatives

Compound IDTargetCell LineIC₅₀ (nM)Reference
I-11 KRAS G12CNCI-H358Potent[6]
22e c-Met KinaseEBC-145.0[9]
28e Nek2MGC-80338[10]
15d Not specifiedA375P (Melanoma)<60[11]
B. Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of compounds with potent activity against resistant strains.[12][13]

C. Other Therapeutic Areas

The therapeutic potential of this scaffold extends to a variety of other diseases. For example, certain derivatives have been investigated for their ability to bind to β-amyloid plaques, suggesting a potential role in the diagnosis or treatment of Alzheimer's disease.[14] Additionally, the scaffold is present in drugs with antiulcer, anticonvulsant, and antiviral properties.[3]

IV. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on imidazo[1,2-a]pyridine derivatives have provided valuable insights for optimizing their potency and selectivity.

For c-Met inhibitors, for example, SAR exploration led to the identification of compound 22e as a potent and selective inhibitor.[9] Studies on antituberculosis agents revealed that bulky and more lipophilic biaryl ethers at specific positions on the scaffold led to nanomolar potency.[12][13]

A. Key Structural Modifications and Their Impact
  • Substitution at the C2 and C3 positions: Modifications at these positions significantly influence the biological activity. For example, the introduction of a 3-carboxamide group is crucial for the antitubercular activity of some series.[12]

  • Substitution on the pyridine ring: The nature and position of substituents on the pyridine ring can modulate the pharmacokinetic and pharmacodynamic properties of the derivatives.

  • Introduction of specific functional groups: The addition of "warheads" can lead to the development of targeted covalent inhibitors, as seen in the case of KRAS G12C inhibitors.[6]

B. SAR Logic Diagram

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Impact on Biological Activity Scaffold Imidazo[1,2-a]pyridine Core Mod_C2 C2-Position Substitution Scaffold->Mod_C2 Mod_C3 C3-Position Substitution (e.g., Carboxamide) Scaffold->Mod_C3 Mod_Pyridine Pyridine Ring Substitution (e.g., Lipophilic groups) Scaffold->Mod_Pyridine Potency Increased Potency Mod_C2->Potency Mod_C3->Potency Selectivity Enhanced Selectivity Mod_C3->Selectivity PK_PD Improved PK/PD Profile Mod_Pyridine->PK_PD

Caption: Structure-Activity Relationship Logic Flow.

V. Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative synthetic methodologies, coupled with a deeper understanding of the biological targets and structure-activity relationships, will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. Future research will likely focus on exploring new chemical space around this versatile scaffold, leveraging computational tools for rational design, and investigating novel therapeutic applications.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

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  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

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  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

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  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

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  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure. [Link]

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A Senior Application Scientist's Guide to the Preliminary Screening of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking the Path from Molecule to Medicine

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The novel compound, 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, represents a unique variation on this theme, offering potential for new pharmacological profiles. However, before committing significant resources to unraveling its specific therapeutic applications, a robust preliminary screening cascade is imperative.

This guide, from the perspective of a seasoned application scientist, outlines a logical, multi-tiered strategy for the initial biological and pharmacological characterization of this compound. The core philosophy is to "fail fast, fail cheap" by identifying potential liabilities and therapeutic avenues early in the drug discovery process.[4] We will move from foundational physicochemical and safety assessments to broad-based activity profiling, ensuring that each step provides critical data to inform the next. This is not merely a sequence of experiments, but a self-validating system designed to build a comprehensive initial profile of a promising, yet uncharacterized, chemical entity.

Tier 1: Foundational Viability and Drug-Likeness Assessment

The objective of this initial tier is to establish the fundamental developability of the compound. A molecule with poor solubility or high intrinsic toxicity is unlikely to become a successful drug, regardless of its biological activity.[5][6][7]

Physicochemical and ADME Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for selecting candidates with desirable pharmacokinetic profiles.[8][9] Early in vitro ADME assays provide essential data on key physicochemical properties that govern a drug's behavior in vivo.[10][11]

Key Physicochemical & ADME Parameters:

  • Aqueous Solubility: Determines how well the compound dissolves, impacting absorption and formulation.

  • Lipophilicity (LogD): Measures the compound's partitioning between an oily and an aqueous phase, influencing its ability to cross cell membranes.

  • Permeability (PAMPA, Caco-2): Assesses the compound's ability to passively diffuse across biological barriers, such as the intestinal wall or the blood-brain barrier.[9][11]

  • Metabolic Stability: Evaluates the compound's susceptibility to breakdown by liver enzymes (microsomes or hepatocytes), which determines its half-life in the body.[4][10]

  • Plasma Protein Binding (PPB): Measures the extent to which the compound binds to proteins in the blood. Only the unbound fraction is free to exert a therapeutic effect.[10]

Table 1: Representative Data Summary for Tier 1 ADME & Physicochemical Profiling

ParameterAssay TypeResultInterpretation
Kinetic Solubility (pH 7.4)Nephelometrye.g., 75 µMModerate solubility, acceptable for initial screens.
LipophilicityLogD (pH 7.4)e.g., 2.8Within the "drug-like" range.
Passive PermeabilityPAMPAe.g., 12 x 10⁻⁶ cm/sHigh predicted passive absorption.
Metabolic StabilityHuman Liver Microsomes (30 min)e.g., 85% remainingLow intrinsic clearance predicted.
Plasma Protein BindingRapid Equilibrium Dialysise.g., 92% boundModerate to high binding.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay is selected as a high-throughput, cost-effective initial screen for passive permeability. It isolates the contribution of passive diffusion from active transport and metabolism, providing a clean baseline for a compound's ability to cross a lipid barrier, which is a fundamental step in oral absorption.[11]

Methodology:

  • Preparation of Donor Plate: A stock solution of this compound is prepared in DMSO and diluted in a universal buffer (pH 7.4) to a final concentration of 100 µM (with final DMSO concentration <1%).

  • Preparation of Acceptor Plate: A 96-well filter plate is coated with a 1% lecithin in dodecane solution to form the artificial membrane. The wells of a 96-well acceptor plate are filled with the universal buffer.

  • Assay Incubation: The lipid-coated filter plate is placed onto the acceptor plate, and the compound solution is added to the donor wells on top of the filter. The entire "sandwich" is incubated at room temperature for 4-16 hours.

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are determined using LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = C x V_A x V_D / ((V_A + V_D) x Area x Time x (C_D(t) - C_A(t))) Where C is a constant related to membrane properties, V is volume, and C(t) is the concentration at time t.

Initial Cytotoxicity Assessment

Before assessing for specific biological activity, it is crucial to determine the compound's general toxicity to cells.[12][13] This establishes a concentration range for subsequent assays and provides an early indication of the therapeutic window. A compound that is highly toxic to all cells is unlikely to be a viable therapeutic, except perhaps in oncology.[14][15]

Methodology: The compound is screened against a panel of human cell lines, including at least one non-cancerous line (e.g., HEK293 or primary fibroblasts) and several cancer cell lines from different tissues (e.g., lung, colon, breast).[16] The MTT or SRB assays are robust, colorimetric methods suitable for this initial high-throughput screening.[14][17]

Table 2: Representative Data Summary for Initial Cytotoxicity Screening (IC50 values)

Cell LineTissue of OriginIC50 (µM)
HEK293Kidney (Non-cancerous)> 100 µM
A549Lung Cancer15 µM
HCT116Colon Cancer12 µM
MCF-7Breast Cancer25 µM

Interpretation: The data suggests the compound has selective cytotoxicity towards cancer cell lines compared to a non-cancerous line, a desirable profile for a potential anticancer agent.[18] The IC50 values are in a potent range, warranting further investigation.

Tier 2: Broad-Spectrum Biological Activity and Liability Profiling

With foundational viability established, the next step is to cast a wide net to identify potential mechanisms of action and off-target liabilities.[19] This is achieved by screening the compound against large panels of common drug targets.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Broad Activity Profiling cluster_2 Tier 3: Data Integration & Decision Compound Test Compound: 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine PhysChem Physicochemical Profiling (Solubility, LogD, pKa) Compound->PhysChem ADME In Vitro ADME (Permeability, Stability, PPB) Compound->ADME Cyto General Cytotoxicity (Non-cancerous & Cancer Lines) Compound->Cyto Analysis Data Synthesis (Activity vs. Liability Profile) PhysChem->Analysis ADME->Analysis Kinase Kinome Profiling (~400 Kinases) Cyto->Kinase  Proceed if non-promiscuously toxic   GPCR GPCR Panel (Binding/Functional) Cyto->GPCR  Proceed if non-promiscuously toxic   Ion Ion Channel Panel (hERG, Nav, Cav) Cyto->Ion  Proceed if non-promiscuously toxic   Cyto->Analysis Kinase->Analysis GPCR->Analysis  Identify potential targets & liabilities   Ion->Analysis  Identify potential targets & liabilities   Decision Go / No-Go Decision Lead Prioritization Analysis->Decision

Caption: A tiered workflow for the preliminary screening of a novel compound.

Kinase Panel Screening

Causality: Protein kinases are a major class of drug targets, particularly in oncology, and dysregulation of their activity is implicated in many diseases.[20] Screening against a broad kinome panel is crucial for two reasons: to identify potential on-target activity (e.g., inhibition of a cancer-driving kinase) and to flag potential off-target liabilities that could lead to toxicity.[21][22] Many imidazo[1,2-a]pyridine derivatives are known to inhibit survival kinases.[18]

Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of purified protein kinases.[21][23] The percent inhibition of kinase activity is measured, often using a radiometric or fluorescence-based assay format.[24]

Table 3: Representative Kinase Profiling "Hit" Summary (% Inhibition @ 10 µM)

Kinase FamilyKinase Target% InhibitionPotential Implication
Tyrosine KinaseEGFR5%No significant activity.
Tyrosine Kinasec-Met8%No significant activity.
Ser/Thr KinaseAKT192%Primary Hit: Potent inhibitor, aligns with scaffold literature.
Ser/Thr KinasePI3Kα88%Primary Hit: Potent inhibitor, PI3K/AKT pathway.
Ser/Thr KinaseCDK215%No significant activity.
GPCR and Ion Channel Panels

Causality: G-protein coupled receptors (GPCRs) represent the largest family of drug targets, mediating a vast number of physiological processes.[25][26][27] Similarly, ion channels are critical for cellular function, and their modulation is key to many therapies and a source of significant safety concerns, most notably cardiotoxicity via hERG channel inhibition.[28][29][30] Screening against these panels provides a broad assessment of potential neurological, cardiovascular, and other systemic effects.

Methodology:

  • GPCRs: A panel of assays, often using cell lines expressing specific receptors, is used to detect binding or functional modulation (e.g., changes in cAMP or calcium flux).[26][31][32]

  • Ion Channels: Automated patch-clamp or fluorescence-based assays are used to measure the compound's effect on ionic currents through key channels.[33][34] The CiPA (Comprehensive in vitro Proarrhythmia Assay) panel, including hERG, Nav1.5, and Cav1.2, is a standard for cardiac safety assessment.[30]

Tier 3: Data Synthesis and Hit Triage

The final preliminary step is to integrate the data from all tiers to make an informed decision. The goal is to build a coherent narrative around the compound. For our hypothetical this compound, the story might be:

  • "This compound exhibits favorable drug-like properties (good permeability, metabolic stability) and shows selective cytotoxicity against cancer cells. Broad profiling reveals potent, specific activity against the PI3K/AKT signaling pathway, a clinically validated cancer target. Importantly, it shows no significant off-target activity against a broad range of other kinases, GPCRs, or safety-critical ion channels at concentrations up to 10 µM."

This profile identifies a clear "hit" with a plausible mechanism of action and a low initial risk profile, justifying progression to dose-response studies, mechanism of action validation, and initial in vivo efficacy models.

G PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine Compound->PI3K inhibits Compound->AKT inhibits

Caption: Hypothetical mechanism targeting the PI3K/AKT/mTOR pathway.

This structured, data-driven approach to preliminary screening ensures that resources are focused on compounds with the highest probability of success. It transforms the early stages of drug discovery from a high-risk gamble into a strategic process of evidence-based de-risking, paving a clearer path toward the development of novel therapeutics.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Fahmi, T., & Mohamed, A. A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • El-Sayed, N., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]

  • Kypreos, K. E. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Shultz, M. D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. National Institutes of Health (PMC). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

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  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved from [Link]

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  • Glavač, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health (PMC). Retrieved from [Link]

  • Harris, T. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

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Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine: Synthesis, Properties, and Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The imidazo[1,2-a]pyridine ring system is a quintessential example of such a scaffold.[1] This bicyclic aromatic heterocycle is the core of several marketed drugs, including the hypnotic agent Zolpidem and the cardiotonic Olprinone, highlighting its therapeutic relevance.[2] The synthetic tractability and the three-dimensional arrangement of its substituents allow for the creation of vast chemical libraries, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a bromine atom, two methyl groups, and a primary amine on this privileged core creates a molecule of significant interest as both a versatile synthetic intermediate and a potential therapeutic agent in its own right, particularly in the realm of oncology.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource
IUPAC Name 6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine-
CAS Number 212268-15-0[5]
Molecular Formula C₉H₁₀BrN₃[5]
Molecular Weight 240.1 g/mol [5]
Appearance Solid (typical)-
Solubility Soluble in organic solvents like DMSO, DMFInferred

Chemical Synthesis: A Rational Approach

The synthesis of the imidazo[1,2-a]pyridine core is classically achieved via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] For the target molecule, a logical and efficient synthetic route involves the acid-catalyzed condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.

The key starting material is 5-bromo-pyridine-2,3-diamine . This precursor undergoes a cyclocondensation reaction with diacetyl (butane-2,3-dione) . The reaction proceeds through the initial formation of a Schiff base between the more nucleophilic 2-amino group and one of the carbonyls, followed by an intramolecular cyclization involving the 3-amino group and the second carbonyl, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Proposed Synthetic Workflow

The diagram below illustrates the proposed synthetic pathway.

G cluster_reactants Reactant1 5-Bromo-pyridine-2,3-diamine Conditions Acid Catalyst (e.g., AcOH) Solvent (e.g., EtOH) Reflux Reactant1->Conditions Reactant2 Diacetyl (Butane-2,3-dione) Reactant2->Conditions Product This compound Conditions->Product Cyclocondensation

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for similar cyclocondensation reactions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-pyridine-2,3-diamine (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (EtOH) as the solvent, followed by diacetyl (butane-2,3-dione, 1.1 eq).

  • Catalyst: Add a catalytic amount of glacial acetic acid (AcOH, ~5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates a carbonyl oxygen on the diacetyl, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the aminopyridine.

  • Reflux Conditions: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.

  • Aqueous Workup: The basic wash with NaHCO₃ neutralizes the acid catalyst and removes any acidic impurities, simplifying the subsequent purification.

Biological Activity and Therapeutic Potential as a PI3Kα Inhibitor

While direct biological data for this compound is not extensively published, its structural motifs are hallmarks of potent kinase inhibitors, particularly targeting the Phosphatidylinositol-3-Kinase (PI3K) pathway.[7][8]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a frequent event in many human cancers, making it a highly desirable target for cancer therapy.[8] A recent study detailing the design of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives identified potent inhibitors of the PI3Kα isoform.[7]

Structure-Activity Relationship (SAR) Insights

Analysis of related compounds provides strong evidence for the potential of our target molecule:

  • 8-Amino Group: The amine at the C8 position is crucial. It often acts as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the kinase.

  • 6-Bromo Substituent: The bromine atom at the C6 position serves multiple roles. It occupies a specific region of the binding site and its electron-withdrawing nature can modulate the electronics of the ring system. Furthermore, it provides a synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore additional chemical space and optimize potency and selectivity.

  • 2,3-Dimethyl Groups: The methyl groups at the C2 and C3 positions contribute to the molecule's steric profile, influencing its orientation in the binding pocket and potentially enhancing hydrophobic interactions.

The PI3K Signaling Pathway and Point of Inhibition

The diagram below outlines the canonical PI3K signaling cascade and the hypothesized point of intervention for imidazo[1,2-a]pyridine-based inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellResponse Cell Growth Survival Proliferation mTORC1->CellResponse Inhibitor 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine (Hypothesized) Inhibitor->PI3K INHIBITS

Caption: Hypothesized inhibition of the PI3K pathway.

Protocol: In Vitro PI3Kα Kinase Assay

To validate the inhibitory potential of this compound, a biochemical kinase assay is essential. This protocol describes a common luminescence-based method.

Objective: To determine the IC₅₀ value of the test compound against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme.

  • PIP2 substrate.

  • ATP.

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compound stock solution in DMSO.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. b. Add 10 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in kinase buffer. c. Pre-incubate for 15 minutes at room temperature to allow compound-enzyme binding. d. Initiate the kinase reaction by adding 10 µL of ATP solution. e. Incubate for 1 hour at room temperature.

  • Signal Detection (ADP-Glo™): a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP. b. Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. c. Incubate for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis: a. Normalize the data using the controls. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Directions

This compound is a strategically designed molecule built upon the medicinally privileged imidazo[1,2-a]pyridine scaffold. While its primary role may be as a key building block, the specific arrangement of its functional groups—an 8-amino group for target engagement, a 6-bromo atom for synthetic modification and pocket interaction, and 2,3-dimethyl groups for steric influence—makes it a highly promising candidate for development as a kinase inhibitor. Strong precedent in the literature points towards the PI3Kα enzyme as a potential target.[7][8]

Future research should focus on the definitive synthesis and characterization of this compound, followed by its evaluation in biochemical and cellular assays to confirm its inhibitory activity against PI3Kα and other related kinases. Subsequent medicinal chemistry efforts could leverage the 6-bromo position to generate a library of analogs, exploring structure-activity relationships to optimize potency, selectivity, and drug-like properties, ultimately paving the way for a new class of therapeutic agents.

References

  • Dolai, S., et al. (2021). Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Archibald, J. L., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. Available at: [Link]

  • Lebouvier, N., et al. (2007). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Kumar, K. A., & Rao, V. J. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Liao, W., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Liao, W., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

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Spectroscopic Characterization of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) along with comparative data from structurally analogous compounds to present a predictive yet scientifically rigorous characterization. This approach offers valuable insights for researchers engaged in the synthesis, identification, and application of substituted imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.[1]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The precise substitution pattern on this bicyclic system is critical in defining its therapeutic potential and mechanism of action. Consequently, unambiguous structural elucidation through modern spectroscopic techniques is a cornerstone of drug discovery and development in this chemical space. This guide focuses on the analytical methodologies for confirming the identity and purity of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the analysis of the parent compound, 6-bromoimidazo[1,2-a]pyridin-8-amine, and known substituent effects in related heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH-5
~7.2s1HH-7
~4.5-5.5br s2H-NH₂
~2.4s3HC2-CH₃
~2.2s3HC3-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~145C8a
~138C2
~135C8
~125C3
~120C5
~115C7
~105C6
~15C2-CH₃
~12C3-CH₃

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
240/242[M+H]⁺ isotopic pattern for Bromine
239/241[M]⁺ isotopic pattern for Bromine

Methodologies and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts and coupling patterns provide a detailed fingerprint of the molecular structure.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is predicated on its excellent solubilizing power for polar, amine-containing compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as an internal reference.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to span 0 to 160 ppm.

    • A greater number of scans will be necessary compared to ¹H NMR to obtain a good quality spectrum.

Interpretation of NMR Spectra:

The predicted ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C5 and C7 positions. The absence of ortho- or meta-coupling confirms their isolated nature on the pyridine ring. The two methyl groups at C2 and C3 are predicted to appear as sharp singlets in the upfield region. The protons of the primary amine at C8 will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

In the ¹³C NMR spectrum, nine distinct signals are anticipated. The downfield signals are assigned to the quaternary carbons of the fused ring system and the carbon atoms bonded to nitrogen. The upfield signals correspond to the two methyl carbons.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature.

Experimental Protocol for MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization method well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

Interpretation of MS Data:

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals of nearly equal intensity, separated by 2 m/z units. For the protonated molecule [M+H]⁺, this will be observed at m/z 240 and 242. The accurate mass measurement of these ions should be within 5 ppm of the calculated value for C₉H₁₁BrN₃.

Diagram 2: Predicted Mass Spectrometry Isotopic Pattern

cluster_0 Predicted ESI-MS Spectrum M_plus_H [M+H]⁺ Isotopic Cluster 240 m/z 240 (C₉H₁₁⁷⁹BrN₃) 242 m/z 242 (C₉H₁₁⁸¹BrN₃) Relative_Abundance Relative Abundance mz m/z

Caption: Expected isotopic pattern for the [M+H]⁺ ion of the target compound.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR and MS techniques. This guide provides a robust framework for the predicted spectroscopic characteristics of this molecule, enabling researchers to confidently identify it and similar derivatives. The detailed protocols and interpretation guidelines serve as a valuable resource for ensuring the scientific integrity of research and development involving this important class of heterocyclic compounds.

References

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

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Methodological & Application

Application Note and Protocol for the Synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide to the synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol is structured in two main parts: the synthesis of the crucial intermediate, 5-bromo-2,3-diaminopyridine, followed by its cyclization with 3-bromo-2-butanone to yield the target compound. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step methodologies, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of this compound (CAS No: 212268-15-0)[3] makes it a valuable building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the amino group at the 8-position and the methyl groups on the imidazole ring can be crucial for modulating biological activity and physicochemical properties. This protocol details a reliable and efficient synthetic route to this important molecule.

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with the preparation of a key diaminopyridine intermediate, followed by the construction of the fused imidazole ring.

Synthetic_Workflow Start 2-Aminopyridine Intermediate1 5-Bromo-2,3-diaminopyridine Start->Intermediate1 3 Steps: 1. Bromination 2. Nitration 3. Reduction FinalProduct This compound Intermediate1->FinalProduct Cyclocondensation Intermediate2 3-Bromo-2-butanone Intermediate2->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 5-Bromo-2,3-diaminopyridine (Intermediate)

The synthesis of this key intermediate is a well-established three-step process starting from 2-aminopyridine.[4] It involves electrophilic bromination, followed by nitration and subsequent reduction of the nitro group.

Reaction Mechanism

The synthesis of the intermediate proceeds through a sequence of classical aromatic functionalization reactions. Initially, 2-aminopyridine undergoes electrophilic bromination, where the activating amino group directs the bromine to the electron-rich 5-position. The subsequent nitration of 2-amino-5-bromopyridine occurs at the 3-position, ortho to the directing amino group. Finally, the nitro group is reduced to a primary amine to yield the desired 2,3-diamino-5-bromopyridine. Common reduction methods include catalytic hydrogenation or the use of reducing metals like iron in an acidic medium.[1][4]

Protocol: Synthesis of 5-Bromo-2,3-diaminopyridine

Safety Precautions: This synthesis involves corrosive acids, bromine, and flammable solvents. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1a: Synthesis of 2-Amino-5-bromopyridine

  • In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 282 g (3.0 mol) of 2-aminopyridine in 500 mL of glacial acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Prepare a solution of 480 g (154 mL, 3.0 mol) of bromine in 300 mL of glacial acetic acid and add it dropwise to the stirred 2-aminopyridine solution over 1 hour. Maintain the temperature below 20°C initially, then allow it to rise to 50°C towards the end of the addition to prevent premature crystallization of the hydrobromide salt.[1]

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated salt.

  • Transfer the solution to a larger beaker and neutralize it carefully with a 40% aqueous sodium hydroxide solution with cooling.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by washing with hot petroleum ether to remove any 2-amino-3,5-dibromopyridine byproduct.[1]

Step 1b: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • To a flask containing 327 g (5.0 mol) of concentrated sulfuric acid, cool it to 0°C.

  • Slowly add 86.5 g (0.5 mol) of 2-amino-5-bromopyridine while ensuring the temperature does not exceed 5°C.

  • Add 26 mL (0.57 mol) of 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0°C.

  • After addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[1]

  • Cool the reaction mixture and pour it onto a large volume of crushed ice.

  • Neutralize the solution with a 40% sodium hydroxide solution.

  • Collect the yellow precipitate by filtration, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Step 1c: Synthesis of 5-Bromo-2,3-diaminopyridine

  • In a 100 mL flask fitted with a reflux condenser, add 10.9 g (0.05 mol) of 2-amino-5-bromo-3-nitropyridine, 30 g of powdered iron, 40 mL of 95% ethanol, and 10 mL of water.[2]

  • Add 0.5 mL of concentrated hydrochloric acid to initiate the reaction.

  • Heat the mixture on a steam bath for 1 hour with stirring.

  • While hot, filter the mixture to remove the iron residues. Wash the iron with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The dark residue can be recrystallized from water with activated carbon to yield pure 5-bromo-2,3-diaminopyridine as a light-colored solid.[2] An alternative method using Raney Nickel catalytic hydrogenation has also been reported to give high yields.[5]

Reagent (Step 1c) Molar Mass ( g/mol ) Amount (g) Moles Volume (mL)
2-Amino-5-bromo-3-nitropyridine218.0110.90.05-
Iron powder55.85300.54-
95% Ethanol---40
Water---10
Concentrated HCl---0.5

Part 2: Synthesis of this compound (Final Product)

This final step involves the cyclocondensation of the synthesized diaminopyridine with an α-haloketone to form the fused imidazole ring. This is a classic and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold.[6]

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring occurs through a well-established mechanism. The more nucleophilic 2-amino group of 5-bromo-2,3-diaminopyridine initiates a nucleophilic attack on the electrophilic carbon of 3-bromo-2-butanone, displacing the bromide ion. This is followed by an intramolecular cyclization where the 3-amino group attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the stable, aromatic this compound.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 5-Bromo-2,3-diaminopyridine C Intermediate 1 A->C B 3-Bromo-2-butanone B->C D Intermediate 2 C->D E Final Product D->E

Caption: Simplified mechanism for the cyclocondensation reaction.

Protocol: Synthesis of this compound

Safety Precautions: 3-bromo-2-butanone is a lachrymator and should be handled with extreme care in a fume hood.

  • In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1.88 g, 10 mmol) in 50 mL of ethanol.

  • Add 3-bromo-2-butanone (1.65 g, 11 mmol, 1.1 equivalents) to the solution.

  • Add sodium bicarbonate (1.26 g, 15 mmol) to the mixture to act as a base to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Reagent Molar Mass ( g/mol ) Amount (g) Moles (mmol) Equivalents
5-Bromo-2,3-diaminopyridine188.031.88101.0
3-Bromo-2-butanone150.991.65111.1
Sodium Bicarbonate84.011.26151.5
Ethanol---50 mL

Characterization

The final product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the positions of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₀BrN₃, MW: 240.11 g/mol ).

  • Melting Point: To assess the purity of the compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable chemical intermediate for applications in medicinal chemistry and drug discovery. The provided references offer further details on the underlying chemical principles and related synthetic methodologies.

References

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. doi: 10.15227/orgsyn.044.0034. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 82, 01002. doi: 10.1051/bioconf/20248201002. Available at: [Link]

  • De Clercq, E., et al. (1992). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 35(18), 3329–3335. doi: 10.1021/jm00096a010. Available at: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Liao, W., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. doi: 10.1080/14756366.2022.2155638. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Molecules. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. 16(1), 74-82. doi: 10.3390/molecules16010074. Available at: [Link]

  • Alichem. (n.d.). This compound. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein and lipid kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel imidazopyridine derivative, 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine , as a potential kinase inhibitor. Given that derivatives of the closely related imidazo[1,2-a]pyridine scaffold have shown activity against phosphoinositide 3-kinases (PI3Ks), this guide will use PI3Kα as a primary hypothetical target for establishing inhibitory activity. We present detailed protocols for both biochemical and cell-based assays to determine the compound's potency and cellular effects, establishing a robust framework for its initial evaluation.

Introduction: The Rationale for Kinase Inhibition

Protein and lipid kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The imidazopyridine core has been extensively explored in the development of small molecule kinase inhibitors targeting both serine/threonine and tyrosine kinases.[1][2] These compounds often function as ATP-competitive inhibitors, occupying the nucleotide-binding pocket of the kinase to block downstream phosphorylation events.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival.[3] Hyperactivation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a common driver of tumorigenesis.[4] Consequently, inhibitors of PI3Kα are of significant therapeutic interest. This guide outlines a systematic approach to determine if this compound can inhibit PI3Kα, a plausible target based on its structural class.

Compound Handling and Preparation

Proper handling of the test compound is critical for obtaining reproducible and reliable data.

2.1. Reconstitution Lyophilized this compound should be reconstituted in a suitable solvent to create a high-concentration stock solution.

  • Solvent Selection: Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for most small molecule inhibitors due to its high solubilizing capacity and compatibility with most assay formats.

  • Procedure:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Add the calculated volume of DMSO to achieve a stock concentration of 10 mM. For example, for 1 mg of compound (MW: 240.1 g/mol ), add 416.5 µL of DMSO.

    • Vortex thoroughly until the compound is fully dissolved.

  • Causality: Creating a high-concentration stock in 100% DMSO minimizes the final concentration of the solvent in the assay, which can interfere with enzyme activity. Most kinase assays recommend keeping the final DMSO concentration at or below 1%.[4]

2.2. Storage

  • Stock Solution: Store the 10 mM DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5][6]

  • Lyophilized Powder: The dry powder can be stored long-term at -20°C in a desiccated environment.[6]

Biochemical Assay: Determining Direct Enzyme Inhibition

Biochemical assays utilize purified, recombinant kinase and its substrate to directly measure the compound's ability to inhibit enzymatic activity in a cell-free system. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8]

3.1. Principle of the ADP-Glo™ Assay The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP produced into ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[7]

cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase PI3Kα Enzyme Substrate PIP2 Substrate pSubstrate PIP3 (Phosphorylated Product) Kinase->pSubstrate Inhibited by Compound ATP ATP Substrate->pSubstrate ADP ADP ATP->ADP ADP_Glo ADP-Glo™ Reagent (Depletes ATP) ADP->ADP_Glo Kinase_Detection Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo->Kinase_Detection Luciferase Luciferase/Luciferin Kinase_Detection->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ biochemical kinase assay.

3.2. Detailed Protocol: PI3Kα IC₅₀ Determination

This protocol is adapted for a 384-well plate format.[7][9]

Reagents & Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Lipid Substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[8]

  • ATP Solution

  • This compound (Test Compound)

  • Known PI3Kα inhibitor (Positive Control, e.g., Alpelisib)

  • DMSO (Vehicle Control)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration. This will yield a final assay concentration range from ~10 µM to ~0.5 nM.

  • Enzyme Preparation: Thaw the recombinant PI3Kα enzyme on ice. Dilute the enzyme to the desired working concentration in Kinase Assay Buffer containing the lipid substrate. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Plate Setup:

    • Add 0.5 µL of serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells of the 384-well plate.

    • Add 4 µL of the diluted enzyme/substrate mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 0.5 µL of ATP solution to all wells to initiate the reaction. The final ATP concentration should be at or near its Km value for PI3Kα to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure the luminescence using a plate-reading luminometer.

Cell-Based Assay: Assessing Target Engagement in a Biological Context

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase within a physiological environment. A common method is to measure the phosphorylation of a direct downstream substrate of the target kinase via Western Blot. For PI3Kα, a key downstream effector is the kinase Akt.

4.1. Principle of the Western Blot Assay This assay quantifies the inhibition of PI3Kα by measuring the reduction in phosphorylation of Akt at Serine 473 (p-Akt Ser473) in cells treated with the compound.

GF Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Compound 6-Bromo-2,3-... (Test Compound) Compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (S473) (Active) PDK1->pAkt Akt Akt Akt->pAkt Downstream Downstream Effects (Growth, Proliferation, Survival) pAkt->Downstream

Caption: Simplified PI3K/Akt signaling pathway.

4.2. Detailed Protocol: Inhibition of Akt Phosphorylation

This protocol uses a cancer cell line with a known PIK3CA mutation (e.g., T47D or MCF-7 breast cancer cells) to ensure the pathway is constitutively active or can be robustly stimulated.

Reagents & Materials:

  • T47D or MCF-7 human breast cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Pen/Strep)

  • Test Compound, Positive Control, and DMSO

  • Growth factor for stimulation (e.g., Insulin or IGF-1)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Western Blot transfer system (e.g., nitrocellulose membranes)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Rabbit anti-β-Actin (loading control)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent Substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture: Plate T47D cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the complete medium with a serum-free medium and incubate for 12-24 hours. This reduces basal signaling and synchronizes the cells.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or controls for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce a strong p-Akt signal. A non-stimulated control should be included.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detector.

  • Stripping and Re-probing: To normalize the p-Akt signal, the blot can be stripped and re-probed for Total Akt and then for a loading control like β-Actin.

Data Analysis and Interpretation

5.1. Biochemical Assay Data The raw luminescence data should be converted to percent inhibition relative to controls.

  • 0% Inhibition (High Signal): Wells with DMSO vehicle only.

  • 100% Inhibition (Low Signal): Wells with a saturating concentration of the positive control inhibitor.

The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))

Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism. The IC₅₀ value is the concentration of the compound that produces 50% inhibition.[10]

Table 1: Hypothetical Biochemical Data for this compound

Kinase Target Assay Format ATP Concentration IC₅₀ (nM)
PI3Kα ADP-Glo™ 10 µM (Km) 75
PI3Kβ ADP-Glo™ 10 µM (Km) 850
PI3Kδ ADP-Glo™ 10 µM (Km) >10,000

| PI3Kγ | ADP-Glo™ | 10 µM (Km) | >10,000 |

Interpretation: An IC₅₀ value is highly dependent on assay conditions, particularly the ATP concentration for competitive inhibitors.[11][12] A lower IC₅₀ value indicates higher potency.[13] The hypothetical data in Table 1 suggests the compound is a potent and selective inhibitor of PI3Kα over other Class I isoforms.

5.2. Cell-Based Assay Data The Western blot bands should be quantified using densitometry software (e.g., ImageJ). The p-Akt signal should be normalized to the Total Akt signal for each lane. This ratio is then normalized to the loading control (β-Actin) and finally expressed as a percentage of the stimulated vehicle control. This data can also be plotted to estimate a cellular EC₅₀ (half-maximal effective concentration).

Conclusion

This application note provides a foundational framework for the initial characterization of this compound as a potential kinase inhibitor, using PI3Kα as a scientifically justified hypothetical target. By following these detailed biochemical and cell-based protocols, researchers can generate robust data to determine the compound's potency, selectivity, and cellular activity, thereby guiding future drug discovery and development efforts.

References

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Organic and medicinal chemistry international journal. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]

  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]

  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]

  • Ehrt, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4906. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. [Link]

  • CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Axion BioSystems. [Link]

  • Aviva Systems Biology. (N.D.). Reconstitution & Storage Instructions. Aviva Systems Biology. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • BPS Bioscience. (N.D.). PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Wang, Y., et al. (2020). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. Pharmaceutical Development and Technology, 25(8), 959-967. [Link]

  • Merck Millipore. (N.D.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]

  • de Wit, D., et al. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Frontiers in Pharmacology, 13, 852726. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide therapeutic spectrum.[1][2] Derivatives of this versatile heterocyclic system have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anxiolytic properties.[3][4] Notably, recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of key cellular signaling pathways implicated in cancer, such as those involving kinases (e.g., PI3K), GTPases (e.g., KRAS G12C), and immune checkpoints (e.g., PD-1/PD-L1).[5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine , a specific derivative of this important scaffold. The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxic and cytostatic effects, and to subsequently elucidate its potential mechanism of action.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 212268-15-0[9]
Molecular Formula C₉H₁₀BrN₃[9]
Molecular Weight 240.1 g/mol [9]
Structure Chemical structure of this compound
Solubility To be determined empirically. Recommended starting solvents: DMSO, Ethanol.

Experimental Workflow: A Hypothesis-Driven Approach

Given the broad spectrum of activities associated with the imidazo[1,2-a]pyridine core, a tiered or funnel-based screening approach is recommended for characterizing this compound. This workflow allows for an efficient use of resources, starting with broad phenotypic assays and progressing to more specific, target-oriented investigations.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (Phenotypic) cluster_2 Tier 3: Target Identification & Validation T1_Assay Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo®) T2_Apoptosis Apoptosis Assay (Annexin V/PI Staining) T1_Assay->T2_Apoptosis If cytotoxic T2_Cycle Cell Cycle Analysis (Propidium Iodide Staining) T1_Assay->T2_Cycle If cytostatic T2_Colony Clonogenic Survival Assay T1_Assay->T2_Colony Confirm long-term effects T3_Western Western Blotting (Signaling Pathway Analysis) T2_Apoptosis->T3_Western Investigate apoptotic pathways (e.g., Caspase cleavage) T2_Cycle->T3_Western Investigate cell cycle regulators (e.g., p21, Cyclins) T3_Kinase Kinase Panel Screening (Biochemical or Cell-Based) T3_Kinase->T3_Western Validate target inhibition (e.g., p-Akt, p-ERK)

Figure 1. A tiered experimental workflow for characterizing the cellular effects of this compound.

Tier 1: Primary Screening - Cytotoxicity and Proliferation Assays

Scientific Rationale: The initial step is to determine whether the compound affects cell viability or proliferation. This provides a fundamental measure of its biological activity and establishes a dose-response relationship, from which key parameters like the half-maximal inhibitory concentration (IC₅₀) can be derived. The MTT assay, which measures metabolic activity, is a cost-effective and widely used method for this purpose.[10]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the IC₅₀ value of this compound in a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[11]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., HCC1937, HepG2)[11][12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

ParameterDescription
Cell Line The specific cancer cell line used (e.g., HCC1937).
Seeding Density Number of cells seeded per well.
Treatment Duration Incubation time with the compound (e.g., 48h, 72h).
IC₅₀ (µM) The concentration of the compound that inhibits cell viability by 50%.

Tier 2: Elucidating the Mechanism of Action

Scientific Rationale: If the compound demonstrates significant cytotoxicity or anti-proliferative activity, the next logical step is to determine how it is affecting the cells. The most common mechanisms for anticancer compounds are the induction of apoptosis (programmed cell death) or arrest of the cell cycle.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Objective: To quantify the induction of apoptosis by the compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase compared to the vehicle control.

Tier 3: Target Pathway Investigation

Scientific Rationale: Based on the phenotypic observations from Tier 2 and the known activities of related imidazo[1,2-a]pyridine compounds, a more targeted investigation into specific signaling pathways is warranted.[3] For instance, if apoptosis is induced, examining the activation of caspases is a crucial next step. If cell cycle arrest is observed, analyzing the levels of key regulatory proteins like p53 and p21 is informative.[12] Given that many imidazo[1,2-a]pyridines are kinase inhibitors, assessing the phosphorylation status of key signaling molecules like Akt (a downstream effector of PI3K) is a logical approach.[7][8]

signaling_pathway cluster_PI3K PI3K/Akt Pathway cluster_Apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves cPARP Cleaved PARP Compound 6-Bromo-2,3-dimethyl- imidazo[1,2-a]pyridin-8-ylamine Compound->PI3K Inhibits? Compound->Caspase8 Activates?

Figure 2. Potential signaling pathways affected by imidazo[1,2-a]pyridine derivatives.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Objective: To semi-quantitatively measure changes in the expression or phosphorylation status of key proteins involved in cell cycle, apoptosis, or kinase signaling pathways.

Procedure:

  • Protein Extraction: Treat cells with the compound as in previous assays. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.[12]

    • Cell Cycle Markers: p53, p21, Cyclin D1, CDK4.[12]

    • Kinase Pathway Markers: phospho-Akt (Ser473), total Akt, phospho-ERK1/2, total ERK1/2.

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize them to the loading control.

References

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Kaur, H., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Das, D., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. Available at: [Link]

  • Kaur, H., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]

  • Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6046. Available at: [Link]

  • Gomaa, A. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38015-38025. Available at: [Link]

  • Marhadour, S., et al. (2022). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available at: [Link]

  • Gurdal, E. E., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Kubota, T., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(8), 4619-4634. Available at: [Link]

  • Wang, S., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Wang, S., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. Available at: [Link]

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Application Notes and Protocols for the Investigation of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine and Related Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine and its analogs as potential anti-cancer agents. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective inhibition of various cancer-relevant targets.[1][2][3] This document outlines the rationale, experimental design, and detailed protocols for the initial characterization and validation of this class of compounds in a cancer research setting.

The core principle of this guide is to provide a self-validating workflow, where each experimental step builds upon the last, from initial cytotoxicity screening to mechanistic elucidation. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot protocols effectively.

Compound Overview and Rationale for Investigation

The imidazo[1,2-a]pyridine core is a nitrogen-based heterocyclic system that has shown a wide range of biological activities.[2] In the context of oncology, these compounds have been reported to exert their anti-cancer effects through the modulation of key signaling pathways implicated in tumorigenesis and progression, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[3][4][5] The substitution pattern on the imidazo[1,2-a]pyridine ring system allows for fine-tuning of the molecule's physicochemical properties and biological activity.

This compound is a specific analog within this class. The bromine atom at the 6-position can serve as a handle for further chemical modification and may contribute to target engagement through halogen bonding. The dimethyl substitution at the 2- and 3-positions can influence the planarity and steric profile of the molecule, potentially enhancing selectivity for specific kinase active sites. The 8-amino group provides a site for potential hydrogen bonding interactions within a target protein.

Table 1: Physicochemical Properties of a Representative Imidazo[1,2-a]pyridine Analog

PropertyValueSource
Molecular FormulaC₉H₁₀BrN₃N/A
Molecular Weight240.10 g/mol N/A
pKa (Predicted)6.39 ± 0.10[6]
AppearanceLight brown to gray solid (predicted)[7]

Note: Experimental data for the specific title compound is limited; values for related structures are provided for context.

Proposed Mechanism of Action: Targeting Key Cancer Signaling Pathways

Based on the literature for related imidazo[1,2-a]pyridine derivatives, a primary hypothesis for the anti-cancer activity of this compound is the inhibition of protein kinases crucial for cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in human cancers, and several imidazo[1,2-a]pyridine-based compounds have been developed as potent PI3K inhibitors.[3][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine Compound->PI3K Inhibition

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound.

This assay is a fundamental first step to determine the dose-dependent cytotoxic effects of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., breast cancer: MCF-7, HCC1937; lung cancer: A549; colon cancer: HCT116) to ~80% confluency.[1][5]

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative IC₅₀ Values for Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Source
IP-5HCC1937Breast Cancer45[1]
IP-6HCC1937Breast Cancer47.7[1]
Compound 13kHCC827Lung Cancer0.09[5]
Compound 13kA549Lung Cancer0.15[5]
Compound 13kMCF-7Breast Cancer0.43[5]

This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.

Protocol:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with the compound at concentrations around the IC₅₀ value for 24 hours.

  • Colony Growth:

    • Replace the drug-containing medium with fresh medium.

    • Incubate for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix with methanol for 15 minutes.

    • Stain with 0.5% crystal violet solution for 30 minutes.

    • Wash with water and air dry.

    • Count the number of colonies (typically >50 cells).

This technique is used to detect and quantify the expression levels of specific proteins to investigate the compound's effect on signaling pathways.

Protocol:

  • Protein Extraction:

    • Treat cells with the compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, cleaved caspase-3, β-actin) overnight at 4°C.[1]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: A simplified workflow for Western Blot analysis.

Concluding Remarks

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound and related analogs. Positive results from these assays, such as potent cytotoxicity in cancer cell lines and modulation of key cancer-related signaling pathways, would warrant further investigation, including in vivo efficacy studies in xenograft models. The adaptability of the imidazo[1,2-a]pyridine core to chemical modification suggests that structure-activity relationship (SAR) studies could lead to the identification of even more potent and selective anti-cancer agents.

References

  • 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed. Available from: [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available from: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available from: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. Available from: [Link]

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Application Notes and Protocols for the Derivatization of the 8-Amino Group of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and its 8-Amino Functional Handle

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous marketed pharmaceuticals and compounds under clinical investigation.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anxiolytic, hypnotic, anti-cancer, and antimicrobial properties.[2] The strategic derivatization of this core is a cornerstone of medicinal chemistry efforts to modulate potency, selectivity, and pharmacokinetic profiles.

The 8-amino group, in particular, serves as a versatile functional handle for a variety of chemical transformations. Its derivatization allows for the introduction of diverse substituents, enabling the exploration of the structure-activity relationship (SAR) at this position. This guide provides detailed application notes and protocols for the most common and impactful derivatizations of the 8-amino group of imidazo[1,2-a]pyridines, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

I. N-Acylation: Formation of Amide Derivatives

The conversion of the 8-amino group to an amide is a fundamental transformation in medicinal chemistry. Amides can act as hydrogen bond donors and acceptors, significantly influencing the binding of a molecule to its biological target. This section provides a protocol for a standard acylation reaction using an acid chloride.

Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 8-amino group attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton, typically scavenged by a mild base, affords the stable amide product. The choice of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to prevent competition with the amino group in reacting with the acid chloride. An inert, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the acid chloride.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 8-aminoimidazo[1,2-a]pyridine and base in anhydrous solvent cool Cool reaction mixture to 0 °C start->cool add Add acid chloride dropwise cool->add stir Stir at room temperature add->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify end Characterize final product purify->end

Caption: Workflow for the N-acylation of 8-aminoimidazo[1,2-a]pyridines.

Detailed Protocol: Synthesis of N-(Imidazo[1,2-a]pyridin-8-yl)acetamide

Materials:

  • 8-Aminoimidazo[1,2-a]pyridine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol (e.g., 98:2 v/v)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 8-aminoimidazo[1,2-a]pyridine and anhydrous DCM. Stir until all the solid has dissolved.

  • Addition of Base: Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride dropwise to the stirred solution over a period of 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(imidazo[1,2-a]pyridin-8-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. N-Sulfonylation: Formation of Sulfonamide Derivatives

The sulfonamide functional group is a key component in a multitude of drugs, acting as a transition-state isostere and a bioisostere for other functional groups. The synthesis of 8-sulfonamido-imidazo[1,2-a]pyridines can be readily achieved by reacting the parent amine with a sulfonyl chloride.

Scientific Rationale

Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction. The 8-amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and the solvent in this reaction, as it effectively scavenges the HCl byproduct and is a suitable solvent for the reactants.[3] The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Reaction Scheme: N-Sulfonylation

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product amine 8-Aminoimidazo[1,2-a]pyridine sulfonamide N-(Imidazo[1,2-a]pyridin-8-yl)sulfonamide amine->sulfonamide + sulfonyl_chloride Ar/R-SO2Cl sulfonyl_chloride->sulfonamide + base Pyridine (Base/Solvent) temp Heat (e.g., 110-120 °C)

Caption: General scheme for the N-sulfonylation of 8-aminoimidazo[1,2-a]pyridines.

Detailed Protocol: Synthesis of N-(Imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide

Materials:

  • 8-Aminoimidazo[1,2-a]pyridine (1.0 eq)

  • Benzenesulfonyl chloride (1.0 eq)

  • Pyridine (as solvent and base)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate (e.g., 1:1 v/v)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-aminoimidazo[1,2-a]pyridine in pyridine.

  • Addition of Sulfonylating Agent: Add benzenesulfonyl chloride to the solution.

  • Reaction: Heat the reaction mixture under reflux at 110-120 °C for 30 minutes.[3] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the pure N-(imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This methodology allows for the coupling of the 8-amino group with a wide variety of aryl and heteroaryl halides or triflates, providing access to a diverse range of N-arylated derivatives.

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The 8-aminoimidazo[1,2-a]pyridine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine.

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)L_n pd2_arx Ar-Pd(II)(L_n)-X pd0->pd2_arx Oxidative Addition (Ar-X) pd2_arnh Ar-Pd(II)(L_n)-NHR pd2_arx->pd2_arnh Amine Coordination & Deprotonation (R-NH2, Base) product Ar-NHR pd2_arnh->product Reductive Elimination product->pd0 Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-phenylimidazo[1,2-a]pyridin-8-amine

Materials:

  • 8-Aminoimidazo[1,2-a]pyridine (1.5 eq)

  • Chlorobenzene (1.0 eq)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 eq)

  • Anhydrous Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate (e.g., 9:1 v/v)

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube. Add anhydrous toluene.

  • Addition of Reactants: Stir the mixture at room temperature for 5 minutes. Then, add chlorobenzene and 8-aminoimidazo[1,2-a]pyridine.

  • Reaction: Seal the tube and heat the reaction mixture at reflux for 6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. C-H Functionalization Directed by the 8-Amino Group

A modern and highly efficient approach to derivatization involves using the 8-amino group as a directing group for transition-metal-catalyzed C-H functionalization. This strategy allows for the selective introduction of substituents at the C7 position of the imidazo[1,2-a]pyridine core, a position that can be challenging to access through classical methods.

Scientific Rationale

In this methodology, the 8-amino group and the adjacent pyridine nitrogen act as a bidentate chelating ligand for a transition metal catalyst, such as Nickel(II).[7][8] This chelation brings the metal center in close proximity to the C-H bond at the C7 position, facilitating its activation and subsequent functionalization with coupling partners like aryl or alkyl halides. This approach is highly atom-economical and avoids the need for pre-functionalization of the imidazo[1,2-a]pyridine core.

Reaction Scheme: Ni-Catalyzed C7-Arylation

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product amine 8-Aminoimidazo[1,2-a]pyridine arylated_product 7-Aryl-8-aminoimidazo[1,2-a]pyridine amine->arylated_product + aryl_halide Aryl Iodide aryl_halide->arylated_product + catalyst Ni(OAc)2 (20 mol%) base NaHCO3 (2.5 eq) solvent Toluene temp 140 °C, 12 h

Caption: Nickel-catalyzed C7-arylation directed by the 8-amino group.[7][8]

Detailed Protocol: Nickel-Catalyzed C7-Arylation of 8-Aminoimidazo[1,2-a]pyridine

Materials:

  • 8-Aminoimidazo[1,2-a]pyridine (1.0 mmol)

  • Aryl iodide (3.0 mmol)

  • Nickel(II) acetate [Ni(OAc)₂] (20 mol%)

  • Sodium bicarbonate [NaHCO₃] (2.5 eq)

  • Anhydrous Toluene

  • Argon atmosphere

  • Water

  • Ethyl Acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 8-aminoimidazo[1,2-a]pyridine, aryl iodide, Ni(OAc)₂, and NaHCO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture for 12 hours.[7]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the 7-aryl-8-aminoimidazo[1,2-a]pyridine product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Summary of Derivatization Strategies and Typical Yields

Derivatization MethodReagentsKey ConditionsProduct TypeTypical YieldsReference
N-Acylation Acid Chloride, TriethylamineDCM, 0 °C to RTAmideGood to ExcellentGeneral Protocol
N-Sulfonylation Sulfonyl Chloride, PyridinePyridine, 110-120 °CSulfonamideGood[3]
N-Arylation (Buchwald-Hartwig) Aryl Halide, Pd(dba)₂, XPhos, NaOtBuToluene, RefluxN-Aryl AmineGood to Excellent
C7-Arylation (C-H Activation) Aryl Iodide, Ni(OAc)₂, NaHCO₃Toluene, 140 °C7-Aryl AmineGood to Excellent[7][8]

Conclusion

The 8-amino group of imidazo[1,2-a]pyridines is a key functional group that provides a gateway to a vast chemical space of derivatives with potential therapeutic applications. This guide has provided detailed, scientifically-grounded protocols for four major classes of derivatization: N-acylation, N-sulfonylation, N-arylation, and C-H functionalization. By understanding the principles behind these transformations and adhering to the detailed experimental procedures, researchers can confidently and reproducibly synthesize novel imidazo[1,2-a]pyridine derivatives for their drug discovery and development programs.

References

  • Joardar, S. K., et al. (2025). 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed -C(sp2)–H Arylation and Alkylation. Synthesis. [Link]

  • Joardar, S. K., et al. (2025). 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp 2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds. ResearchGate. [Link]

  • A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. (2011). PubMed. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Nagy, E., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(11), 2567. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. [Link]

  • Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. (2021). National Institutes of Health. [Link]

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  • Shao, L.-X. (2017). An arylation method for imidazo[1,2-a]pyridine. SciSpace. [Link]

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  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PMC - PubMed Central. [Link]

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  • da Silva, A. C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

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Introduction: The Strategic Importance of C-6 Arylated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions on 6-Bromo-Imidazo[1,2-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to applications as antiviral, anticancer, antiulcer, and antibacterial agents.[1] The functionalization of this scaffold is a key objective in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

Specifically, the introduction of aryl or heteroaryl substituents at the C-6 position is a critical strategy for developing novel therapeutics. This modification can significantly influence the molecule's electronic properties and steric profile, enabling fine-tuning of its biological activity. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging this crucial C-C bond, valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[2][3]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling on 6-bromo-imidazo[1,2-a]pyridines, offering mechanistic insights, optimized protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Mechanism: A Palladium-Catalyzed Ballet

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-imidazo[1,2-a]pyridine. This is often the rate-limiting step and results in a Pd(II) intermediate. The electron-richness of the phosphine ligands on the palladium center is crucial for facilitating this step.[3]

  • Transmetalation : The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[4] This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new organopalladium(II) complex.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

A significant challenge in couplings involving nitrogen-rich heterocycles like imidazo[1,2-a]pyridine is the potential for the nitrogen lone pairs to coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, hindering the reaction.[5][6][7] The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by promoting the desired catalytic pathway and preventing catalyst deactivation.[2][8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 6-Aryl-Imidazo[1,2-a]pyridine (Ar-Ar') ArylHalide 6-Bromo-Imidazo[1,2-a]pyridine (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) caption Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

General Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 6-bromo-imidazo[1,2-a]pyridine with an arylboronic acid. Optimization may be required depending on the specific substrates used.

Materials and Reagents
  • Substrates : 6-bromo-imidazo[1,2-a]pyridine (1.0 eq), Arylboronic acid (1.2-1.5 eq)

  • Catalyst : Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), anhydrous

  • Solvent : 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DME/H₂O (e.g., 4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 6-bromo-imidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Atmosphere Inerting : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Heating : Place the reaction vessel in a preheated oil bath at 80-100 °C or heat in a microwave reactor according to optimized conditions (e.g., 120 °C for 20-30 min).[1][9]

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-aryl-imidazo[1,2-a]pyridine.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimizing for Success: A Survey of Reaction Conditions

While the general protocol is effective for many substrates, achieving high yields with electronically diverse or sterically hindered partners often requires careful optimization. The choice of catalyst, ligand, base, and solvent system is interdependent and critical for success. The table below summarizes a range of conditions successfully applied to the Suzuki coupling of 6-halogeno-imidazo[1,2-a]pyridines.[10][11]

Halide (R1, R2) Boronic Acid (R3) Catalyst (mol%) Base Solvent Method/Temp Yield (%) Reference
6-Br (H, H)PhenylPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂OMW, 150°C, 15 min91
6-Cl (H, H)PhenylPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂OMW, 150°C, 15 min85
6-Br (H, H)4-MethoxyphenylPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O110°C, 12 h88[10]
6-Br (H, H)3-ThienylPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂OMW, 150°C, 15 min86
6-Br (2-Me, 3-CO₂Et)4-TolylPd₂(dba)₃ (5), SPhos (10)K₃PO₄Toluene100°C, 18 h95[12]
6-Br (H, H)2-PyrimidinylPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O100°C, 16 h75[13]

Causality Behind Experimental Choices:

  • Catalyst & Ligand : For simple arylboronic acids, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[14] However, for more challenging substrates, such as heteroarylboronic acids or sterically hindered partners, more advanced catalyst systems are required. Bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) from the Buchwald group enhance catalyst activity, promoting efficient oxidative addition and preventing catalyst deactivation, allowing reactions to proceed even at room temperature in some cases.[2][13]

  • Base : The base plays a crucial role in activating the boronic acid. Inorganic bases like K₂CO₃ and Na₂CO₃ are common and effective.[14] For less reactive systems or those prone to side reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[15][16] The choice of base must also consider the functional group tolerance of the substrates.

  • Solvent : A mixture of an organic solvent (Dioxane, DME, Toluene) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can be employed with organic-soluble bases like KF.[4]

  • Heating : Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields by minimizing the formation of degradation byproducts.[1][10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Inappropriate ligand for the substrate.3. Insufficiently strong base.4. Reaction temperature too low.1. Ensure rigorous degassing; use a fresh catalyst or a more air-stable pre-catalyst.2. Screen a panel of ligands, starting with bulky biarylphosphines like SPhos or XPhos.[12][13]3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase temperature or switch to microwave heating.
Protodeborylation 1. Presence of excess water or acidic impurities.2. Base is too strong or reaction time is too long.3. Boronic acid is inherently unstable.1. Use anhydrous solvents and freshly dried base.2. Use a milder base (e.g., KF) or reduce reaction time.3. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling.1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles).2. Screen different palladium sources and ligands.
Hydrodehalogenation 1. Presence of protic impurities (e.g., water, alcohols).2. Catalyst system promotes this side reaction.1. Ensure all reagents and solvents are anhydrous.2. Screen alternative ligands or catalyst systems.

Workflow for Reaction Optimization

For a novel or challenging 6-bromo-imidazo[1,2-a]pyridine substrate, a systematic approach to optimization is crucial. The following workflow provides a logical decision-making process.

Optimization_Workflow Start Start: New 6-bromo-imidazo[1,2-a]pyridine substrate Initial_Screen Initial Screen: Pd(dppf)Cl₂ or Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O, 80-100°C Start->Initial_Screen Check_Yield Yield > 70%? Initial_Screen->Check_Yield Optimize_Base Screen Bases: K₃PO₄, Cs₂CO₃ Check_Yield->Optimize_Base No Success Optimized Protocol Check_Yield->Success Yes Optimize_Ligand Screen Ligands: Buchwald Ligands (SPhos, XPhos) Other bulky phosphines Optimize_Base->Optimize_Ligand Check_Yield_2 Improvement? Optimize_Ligand->Check_Yield_2 Optimize_Solvent Screen Solvents: Toluene, DME, THF (with aqueous base) Check_Yield_2->Optimize_Solvent Yes Troubleshoot Consult Troubleshooting Guide: Consider protodeborylation, homocoupling, etc. Check_Yield_2->Troubleshoot No Consider_MW Consider Microwave Heating (120-150°C, 15-30 min) Optimize_Solvent->Consider_MW Consider_MW->Success

Caption: A logical workflow for optimizing Suzuki coupling conditions.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. (n.d.). Oriental Journal of Chemistry. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Sedić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Larsen, E. R. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2008). ResearchGate. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2014). ResearchGate. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate. [Link]

  • Sere-Peyrigain, E., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry. [Link]

  • Sere-Peyrigain, E., et al. (2007). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. [Link]

  • Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. (n.d.). Semantic Scholar. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Ciaffoni, L., et al. (2012). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [Link]

  • Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Koubachi, J., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSSCOUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal Marocain de Chimie Hétérocyclique. [Link]

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Application Note: High-Throughput Screening of Imidazo[1,2-a]Pyridine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is a structural cornerstone in numerous marketed pharmaceuticals, including the well-known therapeutics zolpidem and alpidem.[1][3] The scaffold's rigid, planar structure and synthetic tractability have made it a fertile ground for the discovery of compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4]

A significant portion of the therapeutic potential of imidazo[1,2-a]pyridine derivatives lies in their ability to modulate the activity of protein kinases.[1] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, they have become one of the most important classes of targets for modern drug discovery.[5][6]

High-Throughput Screening (HTS) provides the technological framework to systematically interrogate large chemical libraries against specific biological targets.[7][8] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on designing and executing an HTS campaign to identify novel kinase inhibitors from imidazo[1,2-a]pyridine libraries. We will delve into assay principles, provide detailed step-by-step protocols for both primary screening and secondary validation, and outline a robust data analysis workflow.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that extends from initial assay development to the confirmation and validation of promising "hits." The workflow is designed to be a funnel, progressively narrowing a large library of compounds down to a small number of high-quality, validated leads for further optimization.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Hit Validation cluster_output Phase 4: Lead Generation LibPrep Library Preparation (QC, Plating) AssayDev Assay Development & Optimization PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen Optimized Assay HitConfirm Hit Confirmation & Re-testing PrimaryScreen->HitConfirm Initial Hits DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse Counterscreen Counterscreens (Cytotoxicity, Specificity) DoseResponse->Counterscreen SAR SAR Analysis Counterscreen->SAR ValidatedHits Validated Hits SAR->ValidatedHits Lead Candidates Hit_Triage PrimaryHits Primary Hits (e.g., >50% Inhibition) Reconfirm 1. Re-test from Dry Powder PrimaryHits->Reconfirm DoseResponse 2. Generate IC50 Curve Reconfirm->DoseResponse Confirmed Activity Counterscreen 3. Cytotoxicity Assay (CellTiter-Glo) DoseResponse->Counterscreen Orthogonal 4. Orthogonal Assay (e.g., AlphaScreen) Counterscreen->Orthogonal Non-toxic Selectivity >10x drop1 Discard Counterscreen->drop1 Cytotoxic SAR_Check 5. Chemoinformatic Analysis (PAINS, Clustering) Orthogonal->SAR_Check Confirmed in 2nd Assay drop2 Discard Orthogonal->drop2 Assay Artifact Validated Validated Lead Series SAR_Check->Validated Clean Structure & Emerging SAR drop3 Discard SAR_Check->drop3 Known PAIN

Figure 2: Workflow for hit triage and validation.

  • Hit Confirmation: Re-test initial hits from freshly prepared solutions to eliminate errors from library plating or compound degradation.

  • Dose-Response Analysis: Test confirmed hits in a 10-point, 3-fold serial dilution to determine their potency (IC₅₀ value).

  • Selectivity Assessment: Compare the biochemical IC₅₀ with the cytotoxicity CC₅₀ from the cell viability assay. A good lead candidate should have a selectivity index (SI = CC₅₀ / IC₅₀) of >10, preferably >100.

  • Orthogonal Confirmation: Validate hits in a mechanistically different assay format (e.g., an AlphaScreen kinase assay) to rule out technology-specific artifacts.

  • Chemoinformatic Analysis: Analyze hit structures to flag Pan-Assay Interference Compounds (PAINS) or other promiscuous compounds. [9][10]Clustering hits by chemical similarity can reveal early Structure-Activity Relationships (SAR) and increase confidence in a chemical series. [9] Table 3: Example Hit Prioritization Data

    Compound ID Primary Screen (% Inh) Kinase IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI) Notes
    IMP-001 85.2 0.25 > 50 > 200 High Priority: Potent, selective, good lead.
    IMP-002 78.9 0.41 0.35 < 1 Discard: Cytotoxic, non-specific.
    IMP-003 65.5 1.5 > 50 > 33 Medium Priority: Moderate potency, good selectivity.

    | IMP-004 | 92.1 | 0.15 | > 50 | > 333 | High Priority: Most potent hit, excellent selectivity. |

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly valuable starting point for the discovery of novel therapeutics. By combining a high-quality chemical library with a robust HTS technology like HTRF, researchers can efficiently identify potent and selective kinase inhibitors. The key to a successful campaign lies not only in the primary screen but also in the rigorous, multi-step validation process outlined here. This systematic approach, which includes orthogonal biochemical assays, cell-based counterscreens, and chemoinformatic analysis, is essential for filtering out artifacts and focusing resources on the most promising chemical matter, ultimately accelerating the journey from hit to lead.

References

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  • AlphaScreen | BMG LABTECH. (URL: [Link])

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  • Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε - PubMed. (URL: [Link])

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  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (URL: [Link])

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])

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  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. (URL: [Link])

  • A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules - PMC - PubMed Central. (URL: [Link])

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  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - NIH. (URL: [Link])

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])

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measuring the IC50 of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Determination of the Half-Maximal Inhibitory Concentration (IC50) for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Defining Potency for Novel Compounds

The half-maximal inhibitory concentration (IC50) is a fundamental measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It quantifies the concentration of a particular drug or compound required to inhibit a given process by 50%.[2] For researchers in drug discovery, the IC50 value is a critical parameter for comparing the potency of different compounds, guiding structure-activity relationship (SAR) studies, and making informed decisions about which candidates to advance.[3]

This document provides a detailed guide for determining the IC50 of This compound (CAS: 212268-15-0), a substituted imidazo[1,2-a]pyridine derivative.[4] While the specific biological target of this compound is not defined herein, the imidazo[1,2-a]pyridine scaffold is present in molecules investigated for various therapeutic effects, including the inhibition of protein kinases such as PI3Kα.[5]

Therefore, this guide presents a dual-pronged approach that is broadly applicable for characterizing novel inhibitors:

  • A Cellular (Phenotypic) Assay: To determine the compound's effect on overall cell viability and proliferation in an intact cell system.

  • A Biochemical (Target-Based) Assay: To quantify the compound's direct inhibitory activity against a purified enzyme, using a generic kinase assay as a representative model.

This dual methodology ensures a comprehensive understanding of the compound's potency, distinguishing its functional effect in a complex cellular environment from its direct interaction with a putative molecular target.

Part 1: Cellular IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[6]

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell line is critical as IC50 values can vary significantly between different cell types.[1] It is recommended to select a panel of cell lines relevant to the suspected therapeutic area (e.g., cancer cell lines known to be dependent on a specific signaling pathway).

  • Compound Concentration Range: A logarithmic or semi-logarithmic dilution series is essential to generate a complete sigmoidal dose-response curve.[7] The range should be wide enough to capture both the minimal and maximal inhibitory effects, ideally spanning from a concentration with no effect to one that elicits a maximal response.[8]

  • Exposure Time: The duration of compound exposure can significantly impact the IC50 value.[1] A 48- or 72-hour incubation is common for assessing effects on cell proliferation.

  • Vehicle Control: The compound is likely dissolved in a solvent like DMSO. A vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) is mandatory to ensure the solvent itself is not affecting cell viability.

Experimental Workflow: Cellular IC50

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Culture Cells (Logarithmic Growth Phase) C 3. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) A->C B 2. Prepare Compound Serial Dilution (e.g., 100 µM to 0.01 µM in DMSO/Media) D 4. Add Compound Dilutions to Wells (Include Vehicle & Untreated Controls) B->D C->D E 5. Incubate for Specified Duration (e.g., 48-72 hours) D->E F 6. Add MTT Reagent (Incubate 4 hours) E->F G 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Normalize Data & Plot (% Inhibition vs. Log[Concentration]) H->I J 10. Non-Linear Regression (Four-Parameter Logistic Fit) I->J K 11. Determine Cellular IC50 J->K

Caption: Workflow for Cellular IC50 Determination.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected adherent cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic phase of growth using Trypsin-EDTA. b. Resuspend the cells in fresh complete medium and perform a cell count. c. Adjust the cell suspension concentration and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well).[6] d. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete growth medium to create a range of working concentrations (e.g., from 200 µM to 0.02 µM for a final in-well concentration of 100 µM to 0.01 µM). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. e. Include triplicate wells for "Vehicle Control" (medium with the highest DMSO concentration used) and "Untreated Control" (medium only).

  • Incubation: a. Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6] b. Incubate the plate for another 3-4 hours at 37°C, allowing for formazan crystal formation. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the crystals.[6] e. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[6]

Part 2: Biochemical IC50 Determination via Kinase Assay

To understand if the compound directly inhibits a specific enzyme, a biochemical assay using a purified protein is essential. This example outlines a protocol for a generic luminescence-based kinase assay (e.g., ADP-Glo™), which measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates enzymatic inhibition.

Causality Behind Experimental Choices
  • Enzyme Concentration: The kinase concentration should be kept as low as possible while still generating a robust signal. Critically, the lowest measurable IC50 value is approximately half the enzyme concentration in the assay.[9]

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[10] For standardization and comparability across different kinases, it is often recommended to use an ATP concentration that is equal to the Michaelis constant (Km) for that specific enzyme.[9] This ensures the measured IC50 is a more direct reflection of the inhibitor's binding affinity (Ki).

  • Substrate: A specific and validated peptide or protein substrate for the kinase of interest must be used.

Detailed Protocol: Representative Kinase Assay (ADP-Glo™ Principle)

Materials:

  • Purified, active kinase of interest

  • Validated kinase substrate (peptide or protein)

  • This compound

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (specific to the enzyme)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the compound in the appropriate kinase reaction buffer with a small, fixed percentage of DMSO.

  • Kinase Reaction: a. In a 384-well plate, add 5 µL of the kinase solution (containing the kinase and substrate in reaction buffer). b. Add 2.5 µL of the compound serial dilutions. c. To initiate the reaction, add 2.5 µL of the ATP solution (prepared at 4x the final desired concentration, e.g., 4x Km). d. Include "No Enzyme" controls (buffer instead of kinase) and "Vehicle" controls (buffer with DMSO instead of compound). e. Shake the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP. b. Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This step converts the ADP produced into a luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

Accurate IC50 determination requires proper data normalization and statistical analysis.[11]

Data Normalization

The raw data (absorbance or luminescence) must be converted to a percentage of inhibition.

  • Calculate the Average of the triplicate readings for each concentration, the untreated (0% inhibition) control, and the maximum inhibition (background/no enzyme) control.

  • Normalize the data using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Dose-Response Curve and IC50 Calculation
  • Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Inhibition on the Y-axis.[12]

  • Curve Fitting: Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) equation is standard for sigmoidal dose-response curves.[13] Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

  • Determine IC50: The software (e.g., GraphPad Prism, R) will calculate the best-fit value for the IC50 parameter, which is the concentration that elicits a 50% response.[13]

G cluster_0 Dose-Response Logic A Concentration Series (Log Scale) B A->B Generates Data Points C Response (% Inhibition) B->C Corresponds to D Non-Linear Regression (Sigmoidal Curve Fit) B->D E IC50 Value (Inflection Point at 50% Inhibition) D->E Calculates

Caption: Logic of IC50 determination from dose-response data.

Data Presentation

Summarize the final results in a clear, tabular format.

Assay TypeTarget/Cell LineIC50 (µM)95% Confidence IntervalHill Slope
Cellular ViabilityMCF-7Experimental ValueCalculated ValueCalculated Value
Cellular ViabilityA549Experimental ValueCalculated ValueCalculated Value
BiochemicalKinase X (at Km ATP)Experimental ValueCalculated ValueCalculated Value

Conclusion and Best Practices

This guide provides a comprehensive framework for the robust determination of the IC50 value for this compound. By employing both cellular and biochemical assays, researchers can gain a multi-faceted understanding of the compound's inhibitory potential.

Key considerations for trustworthiness and accuracy include:

  • Replication: Always perform experiments with technical (e.g., triplicate wells) and biological (e.g., repeat the experiment on a different day) replicates.[1]

  • Assay Validation: Ensure the chosen assay is validated with appropriate positive and negative controls and has a suitable signal window and Z'-factor, especially in a screening context.

  • Context is Key: An IC50 value is not an absolute constant; it is highly dependent on the experimental conditions.[3] Always report the key parameters of your assay (cell line, incubation time, ATP concentration, etc.) alongside the IC50 value to ensure reproducibility and proper interpretation.

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Azure Biosystems. (2025).
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Cancer Research UK. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • BenchChem. (2025).
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • MDPI. (2024).
  • PubMed Central (PMC). (2021).
  • ResearchGate. (2015).
  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors...
  • Wiley-VCH. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening.
  • NCBI Bookshelf. (2012). Data Standardization for Results Management - Assay Guidance Manual.
  • ResearchGate. (2021).
  • PubMed. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • PubMed. (2006).
  • Science Gateway.
  • LabSolu. This compound.
  • PubMed Central (PMC). (2021).

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Application Notes & Protocols for In Vivo Evaluation of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Research & Development

Disclaimer: The following document provides a generalized framework for in vivo studies of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. As of the date of this publication, specific in vivo data for this compound is limited in the public domain. The protocols and application notes herein are based on established methodologies for the broader class of imidazo[1,2-a]pyridine derivatives and should be adapted and rigorously validated for the specific compound and experimental context.

I. Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (IZP) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] These include, but are not limited to, anticancer, antibacterial, anti-inflammatory, and antiparasitic properties.[1][3] The unique structural and electronic properties of the IZP core allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This compound represents a novel entity within this class, and its in vivo characterization is a critical step in assessing its therapeutic potential.

This guide provides a comprehensive overview of the key considerations and methodologies for designing and executing in vivo studies of this compound, with a focus on maintaining scientific rigor and generating reproducible data.

II. Postulated Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for this compound is yet to be elucidated, many imidazo[1,2-a]pyridine derivatives have been reported to exert their effects through the inhibition of key signaling kinases. For instance, certain substituted IZPs have demonstrated potent inhibitory activity against phosphatidylinositol-3-kinases (PI3Ks), which are pivotal in cell growth, proliferation, and survival.[4] Aberrant PI3K signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A plausible, yet hypothetical, mechanism for an IZP derivative with anticancer potential is the inhibition of the PI3K/Akt/mTOR signaling pathway. This inhibition would lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits IZP 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine IZP->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the test compound.

III. Preclinical In Vivo Study Design: A Step-by-Step Workflow

A well-designed in vivo study is paramount for obtaining meaningful data. The following workflow outlines the critical stages, from initial preparation to terminal analysis.

in_vivo_workflow cluster_prep Phase 1: Preparation & Formulation cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Collection & Analysis Formulation Compound Formulation & Vehicle Selection Animal_Model Animal Model Selection & Acclimatization Formulation->Animal_Model Dose_Range Dose Range Finding (Acute Toxicity) Animal_Model->Dose_Range Grouping Animal Grouping & Randomization Dose_Range->Grouping Dosing Compound Administration Grouping->Dosing Monitoring In-life Monitoring (Health, Tumor Volume, etc.) Dosing->Monitoring Endpoint Endpoint Collection (Tissues, Blood) Monitoring->Endpoint Ex_Vivo Ex Vivo Analysis (Histology, Biomarkers) Endpoint->Ex_Vivo Data_Analysis Statistical Analysis & Interpretation Ex_Vivo->Data_Analysis

Caption: A generalized workflow for preclinical in vivo studies.

IV. Experimental Protocols

A. Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the bioavailability and stability of the test compound.[5]

Protocol 1: Vehicle Preparation (Example for a poorly water-soluble compound)

  • Objective: To prepare a stable and biocompatible formulation for oral or intraperitoneal administration.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Tween® 80

    • Sterile 0.9% saline

  • Procedure:

    • Weigh the required amount of the test compound.

    • Dissolve the compound in a minimal volume of DMSO (e.g., to achieve a 100 mg/mL stock). Ensure complete dissolution by vortexing or brief sonication.

    • In a separate sterile tube, prepare the final vehicle by mixing Tween® 80 and sterile saline. A common ratio is 5% Tween® 80 in saline.

    • Slowly add the DMSO stock solution to the Tween® 80/saline mixture while vortexing to create a stable emulsion or suspension. The final concentration of DMSO should ideally be below 5% of the total volume to minimize toxicity.

    • Visually inspect the final formulation for any precipitation. Prepare fresh on each day of dosing.

B. Acute Toxicity and Dose-Range Finding Study

Protocol 2: Single-Dose Escalation Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

  • Animal Model: Female and male Swiss Webster mice (6-8 weeks old).

  • Procedure:

    • Acclimatize animals for a minimum of 7 days.

    • Assign animals to dose groups (n=3-5 per group), including a vehicle control group.

    • Administer single escalating doses of the compound (e.g., 10, 50, 100, 250, 500 mg/kg) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

    • Monitor animals intensively for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, etc.) and body weight.

    • At the end of the 14-day observation period, perform a gross necropsy.

Parameter Observation
Clinical Signs Record any observed abnormalities (e.g., lethargy, piloerection, ataxia).
Body Weight Measure daily for the first week, then twice weekly.
Mortality Record time of death if applicable.
Gross Necropsy Examine major organs for any visible abnormalities.
C. In Vivo Efficacy Study: Xenograft Tumor Model

This protocol is based on a hypothetical anticancer application.

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., one with a known PI3K pathway mutation).

  • Procedure:

    • Subcutaneously implant 1 x 10^6 - 5 x 10^6 tumor cells in the flank of each mouse.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).

    • Administer the test compound and vehicle control at the predetermined dose and schedule (e.g., daily oral gavage for 21 days).

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot for pathway markers).

Group Treatment Dose (mg/kg) Route Schedule
1Vehicle Control-OralDaily
2Test CompoundMTD/2OralDaily
3Test CompoundMTDOralDaily
4Positive Control(e.g., known PI3K inhibitor)OralDaily

V. Data Interpretation and Reporting

The primary efficacy endpoint is typically tumor growth inhibition (TGI). TGI is calculated as:

TGI (%) = (1 - (ΔT / ΔC)) x 100

Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Statistical analysis should be performed to determine the significance of the observed effects. A comprehensive report should include all methodologies, results, and a thorough discussion of the findings in the context of the compound's potential therapeutic application.

VI. Concluding Remarks

The in vivo evaluation of novel chemical entities such as this compound is a complex but essential process in drug discovery. The protocols and guidelines presented here provide a foundational framework for these studies. It is imperative that all animal studies are conducted ethically and in accordance with institutional and national guidelines for animal welfare. Rigorous experimental design and execution will yield high-quality data to inform the future development of this and other promising imidazo[1,2-a]pyridine derivatives.

References

  • Vertex AI Search. (n.d.). This compound.
  • Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health.
  • Li, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health.
  • Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
  • Fun, H. K., et al. (2011). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed.
  • Giltrap, A. M., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases.
  • Shestakov, A. S., et al. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
  • ChemicalBook. (2025). 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE.
  • Wang, Y., et al. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • Guidechem. (n.d.). 8-BroMo-iMidazo[1,2-a]pyridin-6-ylaMine hydrochloride.
  • Hernández-Luis, F., et al. (n.d.). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
  • Upadhayaya, R. S., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established principles of heterocyclic chemistry and practical laboratory experience.

Introduction

This compound is a key intermediate in the development of various pharmacologically active compounds. Its efficient synthesis is crucial for advancing research and development in this area. The most direct and common synthetic route involves the condensation of 5-bromo-2,3-diaminopyridine with 3-bromo-2-butanone. This guide will focus on optimizing this specific pathway.

Proposed Synthetic Pathway

The synthesis of the target molecule is a two-step process starting from commercially available 2-aminopyridine. The first step is the synthesis of the key intermediate, 5-bromo-2,3-diaminopyridine, followed by the cyclization with 3-bromo-2-butanone.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 5-Bromo-2,3-diaminopyridine C->D Reduction F This compound D->F Cyclization E 3-Bromo-2-butanone E->F

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material for this synthesis?

A1: The purity of 5-bromo-2,3-diaminopyridine is paramount. Impurities from the preceding bromination, nitration, or reduction steps can significantly impact the yield and purity of the final product. It is highly recommended to purify this intermediate by recrystallization before use.[1][2][3]

Q2: Are there alternative reagents to 3-bromo-2-butanone?

A2: While 3-bromo-2-butanone is the most direct reagent, other α-haloketones can be used, which may require subsequent methylation. However, for the direct synthesis of the 2,3-dimethyl substituted product, 3-bromo-2-butanone is the most efficient choice.[4]

Q3: What are the typical reaction conditions for the cyclization step?

A3: The cyclization is typically carried out in a polar solvent such as ethanol or a mixture of dioxane and water. The reaction is often heated to reflux for several hours. The presence of a base, such as sodium bicarbonate, can be beneficial to neutralize the HBr formed during the reaction.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (5-bromo-2,3-diaminopyridine and 3-bromo-2-butanone) and the appearance of a new, more polar spot corresponding to the product indicates the reaction is progressing.

Q5: What are the expected spectroscopic signatures for the final product?

A5: For this compound, you would expect to see characteristic signals in ¹H NMR for the two methyl groups, the aromatic protons on the pyridine and imidazole rings, and the amine protons. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀BrN₃, MW: 240.11 g/mol ).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Troubleshooting_Workflow Start Low Yield or No Product Check_SM Verify Starting Material Purity (TLC, NMR) Start->Check_SM Impure_SM Impure Starting Materials Check_SM->Impure_SM Purity Issue Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_SM->Check_Conditions Purity OK Purify_SM Purify 5-bromo-2,3-diaminopyridine (Recrystallization) Impure_SM->Purify_SM Success Improved Yield and Purity Purify_SM->Success Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Condition Issue Check_Reagents Assess Reagent Quality (3-bromo-2-butanone) Check_Conditions->Check_Reagents Conditions OK Optimize_Conditions Optimize Temperature, Reaction Time, and Solvent Suboptimal_Conditions->Optimize_Conditions Optimize_Conditions->Success Degraded_Reagent Degraded Reagent Check_Reagents->Degraded_Reagent Reagent Issue Use_Fresh_Reagent Use Fresh or Purified Reagent Degraded_Reagent->Use_Fresh_Reagent Use_Fresh_Reagent->Success Multiple_Spots Multiple Spots on TLC Side_Reactions Side Reactions Occurring Multiple_Spots->Side_Reactions Adjust_Stoichiometry Adjust Stoichiometry of Reactants Side_Reactions->Adjust_Stoichiometry Control_Temp Control Temperature Carefully Adjust_Stoichiometry->Control_Temp Control_Temp->Success Purification_Issue Difficulty in Purification Column_Chromatography Optimize Column Chromatography (Gradient, Silica) Purification_Issue->Column_Chromatography Recrystallization Attempt Recrystallization with Different Solvents Column_Chromatography->Recrystallization Recrystallization->Success

Sources

Technical Support Center: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Compound Profile: Physicochemical Properties

Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. As a substituted heterocyclic amine, its behavior in solution is primarily governed by its basicity and lipophilicity.

PropertyValueScientific Rationale & Implication
Molecular Formula C₉H₁₀BrN₃The formula indicates a relatively small molecule.
Molecular Weight 240.1 g/mol [1]A low molecular weight generally favors solubility, but other factors are more dominant.
CAS Number 212268-15-0[1]For unique identification and literature searching.
Predicted pKa ~4.5 - 5.5The 8-amino group on the imidazopyridine ring is basic. At a pH below its pKa, the amine will be protonated (R-NH₃⁺), forming a cation that is significantly more soluble in aqueous media. At pH values above the pKa, it exists as the neutral, less soluble free base[2][3].
Predicted XLogP3 ~2.5 - 3.0This value suggests the compound is moderately lipophilic ("greasy"). Lipophilic compounds tend to have low aqueous solubility but good solubility in organic solvents like DMSO. The bromo and dimethyl groups contribute to this lipophilicity.
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My compound won't dissolve in standard aqueous buffers (e.g., PBS at pH 7.4). What's happening?

Answer: This is expected behavior based on the compound's chemical properties. At a neutral pH of 7.4, which is well above the predicted pKa of the 8-amino group (~4.5-5.5), the compound exists predominantly in its neutral, uncharged form. This form is more lipophilic and has very low intrinsic solubility in water[3]. To achieve aqueous solubility, you must protonate the basic amine group by lowering the pH.

Q2: I dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why?

Answer: This common phenomenon is known as "crashing out" or precipitation upon dilution[4][5]. Your compound is highly soluble in the 100% organic environment of the DMSO stock. However, when you add this stock to an aqueous medium, you drastically lower the concentration of the organic solvent. The compound, being lipophilic, is no longer soluble in the now predominantly aqueous environment and precipitates out of solution[4].

Troubleshooting Steps:

  • Decrease the final concentration: Try a more dilute final concentration in your assay.

  • Use a stepwise dilution: Instead of a single large dilution, dilute the stock solution in stages with the aqueous medium. This can sometimes keep the compound in solution[6].

  • Acidify the aqueous medium: The most robust solution is to lower the pH of your final aqueous medium to below the compound's pKa (e.g., pH 4.0). This will protonate the compound, making it more soluble. Note: Ensure the lower pH is compatible with your experimental system (e.g., cell viability).

  • Consider a co-solvent system: If pH modification is not possible, using a co-solvent in the final medium may be necessary. See Q4 for details.

Q3: I'm having trouble preparing a high-concentration stock solution in DMSO. What are the first things to check?

Answer: While this compound is expected to be soluble in DMSO, issues can still arise. Before moving to more complex solutions, always verify the basics.

Initial Troubleshooting Workflow:

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly reduce its solvating power for lipophilic compounds.

  • Mechanical Agitation: Vortex the solution vigorously for at least 1-2 minutes[7].

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy helps to break down compound aggregates and accelerate dissolution[7].

  • Gentle Warming: Warm the solution to 30-40°C. This increases the kinetic energy of the system and can significantly improve solubility. Avoid excessive heat, which could potentially degrade the compound, although heterocyclic amines are generally stable to moderate heat[7][8].

Q4: pH adjustment is not an option for my experiment. How can I use co-solvents to improve solubility in my final aqueous solution?

Answer: A co-solvent system involves using a water-miscible organic solvent to increase the solubilizing capacity of the aqueous medium[9][10]. By reducing the polarity of the water, these systems can better accommodate lipophilic molecules[11].

Commonly Used Co-solvents:

  • Ethanol: A good starting point, often well-tolerated in cell-based assays at low concentrations (<1%).

  • Propylene Glycol (PG): A viscous solvent that is a good solubilizer.

  • Polyethylene Glycol 400 (PEG 400): A polymer commonly used in formulations to enhance solubility[10].

  • Tween® 80 or other surfactants: These form micelles that can encapsulate the compound, increasing its apparent solubility[12][13]. Use at low concentrations (e.g., 0.1-1%).

See the Protocol Appendix for a detailed Co-Solvent Screening Protocol.

Systematic Troubleshooting Workflow

For persistent solubility issues, a systematic, tiered approach is recommended. This workflow ensures that you try the simplest and most common solutions before investing time in more complex formulation strategies.

Solubility_Workflow start Insolubility Encountered tier0 Tier 0: Foundational Checks - Use anhydrous DMSO - Vortex / Sonicate (5-10 min) - Gentle Warming (30-40°C) start->tier0 tier1 Tier 1: pH Adjustment - Prepare acidic buffer (pH 2-4) - Titrate with dilute HCl - Is the compound for in-vivo use? Consider making a stable salt form (HCl, Mesylate). tier0->tier1 Still Insoluble tier0->p1 tier2 Tier 2: Co-Solvent Systems - Screen water-miscible solvents:  - Ethanol  - PEG 400  - Propylene Glycol - Test final concentration <1-5% of co-solvent. tier1->tier2 Still Insoluble or pH change not viable tier1->p2 tier3 Tier 3: Advanced Formulation - Use of Surfactants (e.g., Tween® 80) - Cyclodextrin Complexation - Consult a formulation specialist. tier2->tier3 Still Insoluble tier2->p3 tier3->p4 success SOLUBLE Proceed with Experiment fail INSOLUBLE Move to Next Tier fail->tier1 p1->success Soluble p1->fail Insoluble p2->success Soluble p3->success Soluble p4->success Soluble

Caption: A tiered workflow for troubleshooting solubility issues.

Protocol Appendix
Protocol 1: pH-Dependent Solubility Assessment

This protocol allows you to determine the approximate pH at which the compound becomes soluble.

  • Preparation: Prepare a series of buffers (e.g., citrate or acetate) at pH values from 3.0 to 7.0 in 0.5 pH unit increments.

  • Dispensing: Weigh out an equal, small amount of the compound (e.g., 1 mg) into separate glass vials for each buffer.

  • Solubilization: Add a fixed volume of each buffer (e.g., 1 mL) to the corresponding vial to achieve a target concentration (in this example, 1 mg/mL).

  • Agitation: Vortex all vials vigorously for 2 minutes, then sonicate for 10 minutes.

  • Observation: Visually inspect each vial for undissolved solid material. The lowest pH at which no solid is visible is your target pH for solubilization. This confirms the basic principle that protonating the amine group dramatically increases aqueous solubility[14][].

Protocol 2: Co-Solvent Screening for Aqueous Formulations

This protocol helps identify a suitable co-solvent system when pH modification is not feasible.

  • Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL or 208 mM).

  • Co-solvent Array: In separate microcentrifuge tubes, prepare 1 mL of your final aqueous buffer (e.g., PBS, pH 7.4) containing 5% of a single co-solvent. Test several options:

    • Tube A: 950 µL PBS + 50 µL Ethanol

    • Tube B: 950 µL PBS + 50 µL PEG 400

    • Tube C: 950 µL PBS + 50 µL Propylene Glycol

  • Test Dilution: Add a small volume of your DMSO stock solution (e.g., 2 µL of 50 mg/mL stock) to each co-solvent tube to achieve your desired final concentration (e.g., 100 µg/mL). Vortex immediately.

  • Observation: Let the tubes sit at room temperature for 15-30 minutes. Observe for any signs of precipitation (cloudiness, visible particles). The co-solvent system that remains clear is the most promising candidate for your application[5][16].

References
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Unknown. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Unknown. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • PMC - NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting LT175 Solubility in DMSO.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Unknown. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • AdooQ BioScience. (n.d.). This compound.
  • Science.gov. (n.d.). food-borne heterocyclic amines: Topics by Science.gov.
  • Wikipedia. (n.d.). Heterocyclic amine.
  • PubMed. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.

Sources

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established literature and field-proven insights.

Introduction to Imidazo[1,2-a]pyridine Synthesis

Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] Their synthesis has been the subject of extensive research, leading to a variety of synthetic routes. However, each method presents its own set of challenges, from optimizing reaction yields to minimizing side products and simplifying purification. This guide will focus on the most prevalent synthetic strategies and provide practical solutions to common experimental hurdles.

General Troubleshooting Workflow

Before diving into specific synthetic methods, it's crucial to have a systematic approach to troubleshooting. The following workflow can help identify and resolve many common issues.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Purification & Characterization A Low or No Product Yield D Verify Starting Material Purity (NMR, LC-MS) A->D B Multiple Spots on TLC (Side Products) B->D C Product is Unstable or Decomposes C->D E Check Reagent Stoichiometry and Addition Order D->E F Confirm Reaction Temperature and Time E->F G Ensure Inert Atmosphere (if required) F->G H Solvent Screening (Polar vs. Non-polar) G->H If initial checks are okay I Catalyst/Reagent Screening H->I J Temperature Optimization I->J K Concentration Adjustment J->K L Microwave-Assisted Synthesis K->L M Optimize Column Chromatography Conditions L->M N Consider Recrystallization or Trituration M->N O Confirm Product Structure (NMR, HRMS, etc.) N->O

Caption: A general workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.

Method-Specific Troubleshooting and FAQs

Tschitschibabin Reaction and Related Condensations (2-Aminopyridine + α-Haloketone)

This is one of the most traditional and widely used methods for synthesizing imidazo[1,2-a]pyridines.[1] The reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4]

Plausible Reaction Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration.[5]

Frequently Asked Questions:

  • Q1: My reaction is sluggish and gives a low yield. What can I do?

    • A1:

      • Increase Temperature: These reactions often require elevated temperatures. Consider refluxing in a higher boiling point solvent like DMF or using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields.[6][7]

      • Solvent Choice: While ethanol or isopropanol are commonly used, polar aprotic solvents like DMF or acetonitrile can sometimes accelerate the initial SN2 step. Some modern protocols even advocate for solvent-free conditions at elevated temperatures.[1][8]

      • Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can neutralize the HBr or HCl formed, pushing the equilibrium towards the product.[4]

  • Q2: I am observing a significant amount of a dark, tarry side product. What is it and how can I avoid it?

    • A2: The formation of dark polymeric materials is a common issue, often due to the self-condensation of the α-haloketone or side reactions of the 2-aminopyridine at high temperatures.

      • Control Temperature: Avoid excessively high temperatures for prolonged periods. Stepwise heating or using microwave synthesis for shorter durations can be beneficial.[9]

      • Order of Addition: Adding the α-haloketone slowly to a heated solution of the 2-aminopyridine can help to minimize its self-condensation.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N2 or Ar) can sometimes reduce the formation of colored impurities, especially with electron-rich substrates.

  • Q3: The reaction with my substituted 2-aminopyridine is not working. Why?

    • A3: The electronic and steric properties of the substituents on the 2-aminopyridine ring significantly impact the reaction.

      • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN) decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms, slowing down the reaction. Higher temperatures and longer reaction times are often required.

      • Electron-Donating Groups (EDGs): EDGs (e.g., -CH3, -OCH3) generally favor the reaction by increasing the nucleophilicity of the pyridine nitrogen.

      • Steric Hindrance: Bulky substituents near the reacting nitrogen atoms can hinder the approach of the electrophile. In such cases, less sterically demanding reagents or higher reaction temperatures might be necessary.

Optimized Protocol Example (Microwave-Assisted): [5]

  • To a microwave vial, add 2-aminopyridine (1 mmol), the desired α-bromoketone (1 mmol), and 2 mL of an isopropanol-water mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 120 °C) for 10-30 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[2]

Frequently Asked Questions:

  • Q1: My GBB reaction is giving a low yield. How can I optimize it?

    • A1:

      • Catalyst: While the GBB reaction can proceed without a catalyst, Lewis or Brønsted acids are often used to activate the aldehyde and facilitate the formation of the imine intermediate. Catalysts like Sc(OTf)3, NH4Cl, or even molecular iodine have been reported to improve yields.[1][10]

      • Solvent: The choice of solvent is crucial. Methanol, ethanol, and dichloromethane are commonly used. For less reactive substrates, heating in a solvent like toluene might be beneficial.

      • Reaction Time and Temperature: Some GBB reactions proceed efficiently at room temperature, while others require heating.[2] Monitor the reaction by TLC to determine the optimal time. Microwave assistance can also be a valuable tool to accelerate the reaction.[2]

  • Q2: I am having trouble with the purification of my 3-aminoimidazo[1,2-a]pyridine product. Any suggestions?

    • A2: The basicity of the 3-amino group can sometimes lead to tailing on silica gel chromatography.

      • Basified Silica Gel: Prepare a slurry of silica gel with a small amount of triethylamine (e.g., 1-2%) in the eluent to neutralize the acidic sites on the silica.

      • Alternative Purification: If chromatography is problematic, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or trituration with a non-polar solvent like diethyl ether or pentane to induce crystallization and remove soluble impurities.

Table 1: Comparison of Catalysts for GBB Reaction

CatalystTypical Loading (mol%)SolventTemperature (°C)Yield Range (%)Reference
None-Methanol25-6040-70[11]
NH4Cl10-20Ethanol6075-90[2]
Sc(OTf)35-10Methanol2580-95[1]
I25-10Ethanol2585-95[10]
A³ Coupling (Aldehyde, Alkyne, Amine)

The A³ coupling reaction provides a versatile route to 2,3-disubstituted imidazo[1,2-a]pyridines through a one-pot reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a transition metal like copper.[12][13]

Troubleshooting A³ Coupling:

  • Issue: Low or no conversion.

    • Solution:

      • Catalyst Activity: Ensure the copper catalyst (e.g., CuI, CuSO4) is active. Using freshly purchased or properly stored catalyst is recommended. The in-situ generation of Cu(I) from CuSO4 with a reducing agent like sodium ascorbate can be very effective.[12][13]

      • Atmosphere: While some protocols are performed in open air, oxygen can sometimes oxidize the Cu(I) catalyst to the less active Cu(II) state. Running the reaction under an inert atmosphere (N2 or Ar) may improve reproducibility and yield.

      • Solvent: The choice of solvent can influence the solubility of the catalyst and reagents. Water with a surfactant (e.g., SDS) has been shown to be an excellent green medium for this reaction.[12][13]

  • Issue: Formation of homocoupling product of the alkyne (Glaser coupling).

    • Solution:

      • Minimize Oxygen: Glaser coupling is often promoted by oxygen. De-gassing the solvent and running the reaction under an inert atmosphere can suppress this side reaction.

      • Ligand: The addition of a ligand can sometimes modulate the catalyst's activity and selectivity, favoring the desired A³ coupling pathway.

G cluster_0 A³ Coupling Troubleshooting cluster_1 Potential Causes cluster_2 Solutions A Low Yield C Inactive Catalyst A->C D Oxygen Interference A->D E Inappropriate Solvent A->E B Alkyne Homocoupling B->D I Add Ligand B->I F Use Fresh Catalyst / In-situ Generation C->F G Inert Atmosphere (N₂, Ar) D->G H Solvent Screening (e.g., aqueous micellar media) E->H

Caption: Troubleshooting decision tree for A³ coupling reactions.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Synthesis of imidazo[1,2‐a]pyridines by microwave irradiation method. ResearchGate. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PubMed Central. [Link]

  • Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Semantic Scholar. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (CAS: 212268-15-0). The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of the target compound. The solutions are designed to be practical and scientifically robust.

Q1: My initial purity assessment by ¹H NMR and LC-MS shows multiple byproducts. What are the most common impurities I should expect?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For imidazo[1,2-a]pyridines, common synthetic pathways involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][2]

Likely Impurities:

  • Unreacted Starting Materials: Residual 5-bromo-2,3-diaminopyridine or 3-bromo-2-butanone (or equivalent reagents) are common. These are typically easy to identify by comparing the crude analysis with the spectra of the starting materials.

  • Regioisomers: Depending on the specific precursors, cyclization can sometimes lead to isomeric products.[2][3] While the 2,3-dimethyl substitution pattern is generally favored, alternative cyclization products can occur. These often have very similar polarities, making them challenging to separate.

  • Poly-brominated Species: If harsh brominating conditions were used in a preceding step, di- or tri-brominated imidazopyridines might be present.

  • Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO can be mistaken for impurities in NMR spectra.

Expert Tip: A crucial first step is to run a comprehensive purity analysis. Quantitative ¹H NMR (qNMR) can be an invaluable tool for identifying and quantifying impurities without the need for isolating each one.[4]

Q2: I'm developing a column chromatography method. My compound is streaking or showing poor peak shape on the silica column. What's causing this and how can I fix it?

Answer: The primary amine at the 8-position and the nitrogen atoms within the imidazopyridine ring system give the molecule a basic character. This basicity leads to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, causing peak tailing and potential irreversible adsorption.

Troubleshooting Steps:

  • Baseline the Mobile Phase: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica surface.

    • Start with 0.5-1% triethylamine (NEt₃) or ammonia in your eluent (e.g., Dichloromethane/Methanol/Ammonia 95:4.5:0.5).

    • This competitively binds to the acidic sites, allowing your basic compound to elute more symmetrically.

  • Switch to a Different Stationary Phase: If baselining silica is insufficient, consider alternative stationary phases.

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. Start with a non-polar solvent and gradually increase polarity.

    • Reversed-Phase Chromatography (C18): If the compound is sufficiently soluble in compatible solvents (e.g., acetonitrile/water or methanol/water), reversed-phase flash chromatography can be highly effective and often provides a different selectivity compared to normal phase.

  • Check for Sample Overload: Injecting too concentrated a sample can lead to broad or misshapen peaks. Try diluting your sample before loading it onto the column.

Workflow: Troubleshooting Column Chromatography Issues

This diagram outlines a systematic approach to resolving common problems encountered during the column chromatography of this compound.

G start Start: Crude Product Purification assess Run TLC/LC-MS to assess separation start->assess problem Identify Problem assess->problem streaking Streaking / Tailing? problem->streaking Peak Shape no_sep Poor Separation? problem->no_sep Resolution no_elution No Elution? problem->no_elution Retention streaking->no_sep No add_base Add 1% NEt3 or NH3 to Mobile Phase streaking->add_base Yes no_sep->no_elution No optimize_solvent Optimize Solvent System (Gradient) no_sep->optimize_solvent Yes change_stationary Switch to Alumina or C18 Silica no_elution->change_stationary No, consider alternative phase increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes re_assess Re-run TLC/LC-MS add_base->re_assess change_stationary->assess optimize_solvent->re_assess increase_polarity->re_assess re_assess->problem Issue Persists success Successful Separation re_assess->success Problem Solved

Sources

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular pathways, particularly protein kinases like PI3K, mTOR, ALK, and c-KIT.[1][2][3] While these inhibitors offer significant therapeutic promise, the emergence of acquired resistance is a critical challenge that can curtail their long-term efficacy. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and strategically overcome common resistance mechanisms encountered during preclinical experiments.

This technical center moves beyond simple protocols to explain the causality behind experimental observations and troubleshooting choices. Our goal is to provide a self-validating framework to help you confidently navigate the complexities of inhibitor resistance.

Section 1: Understanding the Mechanisms of Resistance (FAQs)

Acquired resistance to imidazo[1,2-a]pyridine inhibitors typically falls into two major categories: on-target alterations and off-target (bypass) mechanisms .

Q1: What are the most common on-target resistance mechanisms?

A1: On-target resistance involves changes to the drug's direct molecular target. The most prevalent mechanisms are:

  • Secondary Mutations in the Kinase Domain: These are mutations that arise in the target protein's kinase domain, often within the ATP-binding pocket where the inhibitor binds. These mutations can sterically hinder the inhibitor from docking or reduce its binding affinity.[4][5][6] For example, the G1202R mutation in ALK is a common resistance mechanism to second-generation ALK inhibitors.[5][6]

  • Target Gene Amplification: The cancer cells may increase the copy number of the gene encoding the target protein. This leads to massive overexpression of the target, effectively titrating out the inhibitor and requiring a much higher concentration to achieve the same level of inhibition.[7]

Q2: What are off-target resistance mechanisms?

A2: Off-target mechanisms do not involve changes to the primary drug target. Instead, the cell finds alternative ways to survive and proliferate despite the target being inhibited. Key examples include:

  • Activation of Bypass Signaling Pathways: Cells can activate parallel signaling pathways that provide the same downstream signals for growth and survival, rendering the inhibition of the primary target ineffective.[7][8] For instance, MET amplification can confer resistance to ALK inhibitors by activating alternative signaling cascades.[8]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or ABCG2.[9][10] These membrane pumps actively transport the inhibitor out of the cell, lowering its intracellular concentration below the therapeutic threshold.[11] The imidazo[1,2-a]pyridine scaffold has been identified as a potential substrate for P-gp.[12]

  • Altered Drug Metabolism: Cells may alter the metabolic pathways that process the drug, leading to its rapid inactivation. While less commonly characterized in preclinical cell models, this is a significant factor in in vivo studies.[13]

Section 2: Troubleshooting Guide: Experimental Observations & Solutions

This section is formatted as a series of common experimental problems followed by a logical, step-by-step troubleshooting workflow.

Problem 1: My inhibitor's IC50 has significantly increased in my cell line after prolonged culture.

This is the classic sign of acquired resistance. The key is to systematically determine the underlying cause.

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}

A troubleshooting decision tree for diagnosing resistance.

A: Before assuming a complex resistance mechanism, you must verify that the drug is still binding to its intended target within the resistant cells. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[14][15][16][17][18] CETSA is based on the principle that a protein becomes more thermally stable when its ligand is bound.[15]

Protocol 2.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement [14][18]

  • Cell Treatment: Culture both parental (sensitive) and resistant cells. Treat each cell type with your imidazo[1,2-a]pyridine inhibitor (e.g., at 10x the original IC50) and a vehicle control (e.g., DMSO) for 2-4 hours.

  • Heat Challenge: Aliquot the treated cell suspensions into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of your specific target protein using Western Blot or an ELISA-based method like AlphaScreen®.[14][16]

  • Analysis: Plot the percentage of soluble target protein against temperature for each condition. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement.[15] If this shift is observed in sensitive cells but is absent or reduced in resistant cells, it suggests a loss of binding, likely due to a target mutation.

A:

  • To detect mutations: Extract genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cell lines. Perform Sanger sequencing of the target gene's coding region, paying close attention to the kinase domain. Compare the sequences to identify any acquired mutations in the resistant line.

  • To detect gene amplification: Use quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to compare the copy number of the target gene between resistant and parental cells. Fluorescence In Situ Hybridization (FISH) can also be used for visual confirmation of amplification on the chromosome.

A: If the drug still binds its target, resistance is likely due to cellular adaptations that bypass the inhibition.

  • Investigating Drug Efflux: The most common culprits are ABC transporters. You can test if your inhibitor is a substrate for these pumps.

    Protocol 2.2: Assessing Drug Efflux with a P-gp Co-incubation Assay

    • Experimental Setup: Seed both parental and resistant cells.

    • Treatment Groups: Prepare four treatment groups for each cell line:

      • Your imidazo[1,2-a]pyridine inhibitor alone.

      • A known P-gp inhibitor (e.g., Verapamil or Tariquidar) alone.[19][20]

      • Your inhibitor in combination with the P-gp inhibitor.

      • Vehicle control (DMSO).

    • Procedure: Pre-incubate the cells with the P-gp inhibitor (or vehicle) for 1-2 hours. Then, add your inhibitor at a range of concentrations to generate a dose-response curve.

    • Assay: After the appropriate incubation time (e.g., 72 hours), measure cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

    • Analysis: If the IC50 of your inhibitor in the resistant cells is significantly reduced (i.e., potency is restored) in the presence of the P-gp inhibitor, it strongly indicates that drug efflux is a primary resistance mechanism.

    Table 1: Interpreting P-gp Co-incubation Results

Cell LineTreatmentExpected IC50Interpretation
ParentalInhibitor Alone10 nMBaseline potency
ParentalInhibitor + P-gp Blocker~10 nMParental cells do not rely on efflux
ResistantInhibitor Alone500 nMResistance observed
ResistantInhibitor + P-gp Blocker~25 nM Resistance is reversed; Efflux is the cause
ResistantInhibitor + P-gp Blocker~450 nMResistance is not due to P-gp efflux
  • Investigating Bypass Pathways: If efflux is ruled out, the activation of a bypass signaling pathway is highly probable.

    • Method: Use a phospho-kinase antibody array or a phospho-proteomics (Mass Spectrometry) approach. Compare the profiles of resistant cells versus parental cells (both treated with your inhibitor). Look for hyper-phosphorylation of proteins in alternative survival pathways (e.g., EGFR, MET, MAPK/ERK, etc.).[8]

    • Validation: Once a candidate bypass pathway is identified, validate its role by co-treating the resistant cells with your imidazo[1,2-a]pyridine inhibitor and a specific inhibitor of the suspected bypass pathway. A synergistic effect on cell death would confirm this mechanism.[21]

Problem 2: My inhibitor is potent in a biochemical (enzyme) assay but has poor activity in cell-based assays.

This common issue points to problems with the compound's ability to reach and engage its target in a cellular environment.

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}

A workflow for troubleshooting poor cellular potency.

Q: How can I systematically address these potential issues?

A:

  • Assess Permeability & Efflux: Use a Caco-2 bidirectional permeability assay.[22][23] This assay measures the rate of compound transport across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A/A-B efflux ratio (>2) suggests the compound is actively pumped out of cells, indicating it is a substrate for transporters like P-gp.[23]

  • Confirm Target Engagement: Even in non-resistant cells, it's crucial to confirm the compound is reaching its target. Run a CETSA assay as described in Protocol 2.1. A lack of a thermal shift indicates a fundamental problem with the compound's ability to bind its target in a live cell.

  • Evaluate Metabolic Stability: Incubate your compound with liver microsomes or S9 fractions and measure its concentration over time using LC-MS/MS. Rapid degradation suggests that the compound is metabolically unstable, which could explain the poor cellular activity.[13] Structural modifications can be made to block these metabolic "soft spots."

Section 3: Advanced Strategies & Next-Generation Approaches

Overcoming resistance requires proactive and strategic thinking.

Q: How can we design more "resistance-proof" imidazo[1,2-a]pyridine inhibitors?

A: The development of next-generation inhibitors focuses on several key strategies:

  • Targeting Resistant Mutants: New compounds are being designed specifically to inhibit the most common clinically observed resistance mutations.[24] For example, third-generation ALK inhibitors like Lorlatinib were developed to be active against the ALK G1202R mutation.[6]

  • Dual-Target Inhibitors: Designing single molecules that can inhibit both the primary target and a common bypass pathway (e.g., dual PI3K/mTOR inhibitors) can prevent or delay the onset of resistance.[2][25]

  • Combination Therapies: The most powerful strategy is often the rational combination of drugs. This involves pairing your imidazo[1,2-a]pyridine inhibitor with:

    • An inhibitor of a known bypass pathway (e.g., ALK inhibitor + MET inhibitor).[8]

    • An efflux pump inhibitor to increase intracellular drug concentration.

    • Agents that target downstream signaling nodes.

    • Combining with other therapies like chemotherapy or immunotherapy.[21][26]

By systematically diagnosing the cause of resistance using the workflows in this guide, researchers can select the most appropriate and effective strategy to overcome it, ultimately advancing the therapeutic potential of imidazo[1,2-a]pyridine-based inhibitors.

References

  • Bebawy, M., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Evotec. P-glycoprotein Inhibition Service. Evotec. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available at: [Link]

  • Wikipedia. Cellular thermal shift assay. Wikipedia. Available at: [Link]

  • La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC - NIH. Available at: [Link]

  • Metro, G., et al. (2023). Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review. PubMed. Available at: [Link]

  • Lin, Y., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC - NIH. Available at: [Link]

  • Ou, S. I., et al. (2023). Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review. PubMed Central. Available at: [Link]

  • ANU. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. The Australian National University. Available at: [Link]

  • Knadler, M. P., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]

  • Kos, P., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI. Available at: [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. Available at: [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2016). Cracking the code of resistance across multiple lines of ALK inhibitor therapy in lung cancer. Cancer Discovery. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]

  • Li, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]

  • Lin, J. J., et al. (2021). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. PubMed Central. Available at: [Link]

  • Simionato, F., et al. (2015). Current Strategies to Overcome Resistance to ALK-Inhibitor Agents. PubMed. Available at: [Link]

  • Feng, B., et al. (2010). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? PubMed Central. Available at: [Link]

  • Li, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. Available at: [Link]

  • Patra, S. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. Available at: [Link]

  • Patel, H. M., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • University of Birmingham. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. University of Birmingham. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. American Association for Cancer Research. Available at: [Link]

  • Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Semantic Scholar. Available at: [Link]

  • Ali, M. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Allen, S., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Available at: [Link]

  • Aliwaini, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available at: [Link]

  • Smith, C. J., et al. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. PubMed. Available at: [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]

  • Li, X. Z., & Nikaido, H. (2009). Efflux-Mediated Drug Resistance in Bacteria: an Update. PMC - PubMed Central. Available at: [Link]

  • Opperman, T. J., et al. (2014). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the oral bioavailability of this promising imidazo[1,2-a]pyridine derivative. The imidazo[1,2-a]pyridine scaffold is a well-recognized privileged structure in medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1][2][3][4] However, like many heterocyclic compounds, achieving optimal oral bioavailability can be a significant hurdle.[5][6][7]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to design and execute effective experimental strategies.

I. Understanding the Bioavailability Challenge

Oral bioavailability is a critical factor that determines the therapeutic efficacy of a drug.[5][8] It is influenced by several factors, including aqueous solubility, membrane permeability, and first-pass metabolism.[9][10] For compounds like this compound, which possess a relatively complex and potentially lipophilic structure, poor aqueous solubility is often the primary rate-limiting step for oral absorption.

II. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Poor Aqueous Solubility and Inconsistent Dissolution Profiles

Symptoms:

  • Low concentration of the compound in aqueous buffers.

  • High variability in dissolution testing results.

  • Precipitation of the compound upon dilution of a stock solution.

Root Cause Analysis and Solutions:

Poor aqueous solubility is a common characteristic of complex organic molecules.[5][7] The dissolution rate is directly proportional to the surface area of the drug particles and its saturation solubility.

Experimental Workflow for Solubility and Dissolution Enhancement:

G cluster_0 Permeability Assessment cluster_1 Enhancement Strategies Caco2 Caco-2 Assay Enhancers Permeation Enhancers Caco2->Enhancers IonPairing Ion Pairing Caco2->IonPairing Prodrugs Prodrug Approach Caco2->Prodrugs PAMPA PAMPA Assay PAMPA->Enhancers PAMPA->IonPairing PAMPA->Prodrugs ImprovedBioavailability Improved Bioavailability Enhancers->ImprovedBioavailability IonPairing->ImprovedBioavailability Prodrugs->ImprovedBioavailability LowPermeability Low Permeability Identified LowPermeability->Caco2 LowPermeability->PAMPA

Caption: Strategies to address low intestinal permeability.

III. Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the bioavailability of this compound?

A1: The initial assessment should focus on fundamental physicochemical properties.

  • Aqueous Solubility: Determine the solubility in biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid) at different pH values.

  • LogP/LogD: Measure the lipophilicity of the compound, which influences its ability to partition into cell membranes.

  • In Vitro Permeability: Use a Caco-2 or PAMPA assay to get an early indication of its permeability characteristics. [11][12] Q2: How can I predict the potential for first-pass metabolism?

A2: First-pass metabolism, primarily in the liver, can significantly reduce the amount of drug reaching systemic circulation. [5]* In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can provide an estimate of its metabolic clearance. [13]* In Silico Modeling: Computational models can predict potential sites of metabolism on the molecule.

Q3: What in vivo models are suitable for preclinical bioavailability studies?

A3: Rodent models (rats or mice) are commonly used for initial in vivo pharmacokinetic studies. These studies will provide key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which are used to calculate oral bioavailability. While animal models are useful qualitative predictors, they may not be perfect quantitative predictors of human bioavailability. [13] Q4: Are there any specific considerations for the imidazo[1,2-a]pyridine scaffold?

A4: The imidazo[1,2-a]pyridine nucleus is generally stable. However, the specific substituents on the ring system will dictate its metabolic fate. The bromo and amine groups on the pyridine ring and the dimethyl groups on the imidazole ring of this compound are potential sites for metabolism. Understanding the metabolic pathways is crucial for interpreting in vivo data.

IV. Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination
  • Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Add an excess amount of this compound to each buffer.

  • Shake the samples at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay
  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of the test compound in a transport buffer.

  • Add the compound solution to the apical (A) side of the Transwell® insert.

  • At predetermined time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

V. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Available at: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (n.d.). PubMed. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate. Available at: [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Available at: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2025). ResearchGate. Available at: [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Omics. Available at: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. Available at: [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). PubMed. Available at: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2025). ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2025). ResearchGate. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). NIH. Available at: [Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit. (n.d.). International Biopharmaceutical Industry. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Available at: [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). MDPI. Available at: [Link]

  • Comprehensive characterization and preclinical assessment of an imidazopyridine‐based anticancer lead molecule. (n.d.). ResearchGate. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). PMC - NIH. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC - PubMed Central. Available at: [Link]

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Technical Support Center: Troubleshooting Kinase Inhibition Assays with Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase inhibition assays featuring imidazo[1,2-a]pyridine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of kinase inhibitors. The unique chemical properties of the imidazo[1,2-a]pyridine scaffold, while offering significant therapeutic potential, can also present specific experimental hurdles.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the generation of robust and reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with imidazo[1,2-a]pyridine kinase inhibitors.

Q1: My imidazo[1,2-a]pyridine inhibitor shows poor solubility in aqueous assay buffers. What can I do?

A1: Poor aqueous solubility is a known characteristic of some fused bicyclic ring systems like imidazo[1,2-a]pyridines.[1][4] Here are several strategies to address this:

  • Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for these compounds, high concentrations can impact kinase activity.[5][6] It is crucial to determine the maximal DMSO concentration your assay can tolerate without affecting the enzyme's performance. A common starting point is to keep the final DMSO concentration at or below 1-2%.[7][8]

  • Use of Co-solvents: If solubility remains an issue, consider the use of other organic co-solvents, but be sure to run appropriate vehicle controls to assess their impact on the assay.

  • Sonication and Warming: Gentle sonication or warming of the stock solution can sometimes help dissolve the compound. However, be cautious of compound stability at elevated temperatures.

  • pH Adjustment: The solubility of your compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of the assay buffer (within the enzyme's tolerance) might improve solubility.

  • Consult the Literature: Review publications on similar imidazo[1,2-a]pyridine analogs to see what solubilization methods were successfully employed.[1][4]

Q2: I am observing inconsistent IC50 values for my imidazo[1,2-a]pyridine inhibitor. What are the likely causes?

A2: Fluctuating IC50 values can stem from several factors:

  • Compound Precipitation: Poor solubility can lead to compound precipitation at higher concentrations, which will significantly affect the accuracy of your results. Visually inspect your assay plates for any signs of precipitation.

  • Assay Conditions: Ensure that assay conditions such as enzyme and substrate concentrations, temperature, and incubation times are consistent across all experiments.[9] For ATP-competitive inhibitors, the ATP concentration is a critical factor influencing the IC50 value.[10][11]

  • Reagent Quality: The purity and stability of your kinase, substrate, and ATP can all impact the assay's reproducibility.[9]

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Calibrate your pipettes regularly and use appropriate techniques.

Q3: How can I determine if my imidazo[1,2-a]pyridine is an ATP-competitive inhibitor?

A3: To determine the mechanism of inhibition, you can perform a kinase assay with varying concentrations of both your inhibitor and ATP.

  • ATP-Competitive Inhibitors: For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase.[11]

  • Non-ATP-Competitive Inhibitors: If the inhibitor is non-ATP-competitive, its IC50 value will remain relatively constant regardless of the ATP concentration.[10]

II. Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your kinase inhibition assays.

Guide 1: Dealing with Assay Interference

Certain compounds can interfere with the assay readout, leading to false positives or negatives.[9] This is a particular concern in fluorescence-based assays.[12][13]

Problem: My imidazo[1,2-a]pyridine compound appears to be fluorescent, interfering with my fluorescence-based assay.
  • Causality: Many heterocyclic compounds, including some imidazo[1,2-a]pyridines, can exhibit intrinsic fluorescence, which can interfere with fluorescence-based readouts like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12][14]

  • Troubleshooting Workflow:

    A Observe Unexpected Fluorescence Signal B Run Compound-Only Control (No Enzyme or Substrate) A->B C Is the Signal Still High? B->C D Yes: Intrinsic Fluorescence Confirmed C->D Yes E No: Other Interference Possible C->E No F Option 1: Switch to a Non-Fluorescence-Based Assay (e.g., Luminescence, Radiometric) D->F G Option 2: Use a Red-Shifted Fluorophore D->G H Option 3: Increase Fluorophore Concentration D->H

    Caption: Troubleshooting workflow for fluorescence interference.

  • Detailed Steps:

    • Run a Compound-Only Control: To confirm intrinsic fluorescence, run a control well containing only your compound at the highest concentration used in the assay, in the assay buffer. If you observe a high fluorescence signal, your compound is likely interfering.

    • Switch Assay Technology: If possible, switch to a non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo™) or a radiometric assay.[15][16]

    • Use Red-Shifted Dyes: If you must use a fluorescence-based assay, consider using a far-red tracer. These are less susceptible to interference from autofluorescent compounds.[12][13]

    • Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe in the assay can help to overcome the interference from the compound.[17]

Guide 2: Addressing Off-Target Effects and Non-Specific Inhibition

Imidazo[1,2-a]pyridines, like many kinase inhibitors, can have off-target effects. It is also possible for compounds to inhibit kinase activity through non-specific mechanisms.[9]

Problem: My inhibitor shows activity against a wide range of unrelated kinases, suggesting non-specific inhibition.
  • Causality: True "off-target" effects involve specific binding to other kinases. However, apparent broad-spectrum activity can also be due to non-specific mechanisms like compound aggregation, which can sequester and inhibit the enzyme. These are often referred to as "pan-assay interference compounds" (PAINS).[18]

  • Troubleshooting Protocol:

    • Detergent Titration: Perform the assay in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100, Tween-20) starting from 0.01%. If the IC50 of your compound increases significantly with increasing detergent concentration, it may indicate that your compound is forming aggregates that are being disrupted by the detergent.

    • Solubility Assessment: As mentioned earlier, poor solubility can lead to precipitation and aggregation. Re-evaluate the solubility of your compound under the exact assay conditions.

    • Counter-Screening: To distinguish between true off-target activity and non-specific inhibition, it is essential to perform counter-screens against a panel of diverse kinases.[19]

    • Orthogonal Assays: Validate your hits using a different assay format. For example, if your primary screen is a biochemical assay, confirm the activity in a cell-based assay.[9]

Guide 3: Optimizing Assay Conditions for Imidazo[1,2-a]pyridines

The performance of your kinase assay is highly dependent on the reaction conditions.[9]

Problem: The assay window (signal-to-background ratio) is too small, making it difficult to accurately determine IC50 values.
  • Causality: A small assay window can be due to suboptimal concentrations of enzyme or substrate, or an inappropriate reaction time.[19]

  • Optimization Strategy:

ParameterRecommended ActionRationale
Enzyme Concentration Titrate the kinase to find a concentration that gives a robust signal without being in excess.Too little enzyme will result in a weak signal, while too much can lead to rapid substrate depletion.
Substrate Concentration The substrate concentration should ideally be at or below the Km value for the kinase.This ensures that the assay is sensitive to competitive inhibitors.[20]
ATP Concentration For ATP-competitive inhibitors, using an ATP concentration close to the Km will provide the most sensitive measure of potency.Higher ATP concentrations will require higher concentrations of a competitive inhibitor to achieve the same level of inhibition.[15]
Reaction Time Optimize the incubation time to ensure the reaction is in the linear range.The reaction should proceed long enough to generate a measurable signal, but not so long that substrate depletion or product inhibition becomes a factor.[19]
  • Experimental Workflow for Assay Optimization:

    Caption: Workflow for optimizing kinase assay conditions.

III. Data Interpretation

Understanding IC50 vs. Ki

It is important to distinguish between the IC50 (half-maximal inhibitory concentration) and the Ki (inhibition constant).

  • IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is an operational parameter that can be influenced by the concentrations of enzyme, substrate, and ATP.[19]

  • Ki: A thermodynamic measure of the binding affinity of the inhibitor for the enzyme. It is a constant that is independent of the assay conditions.

For ATP-competitive inhibitors, the Cheng-Prusoff equation can be used to calculate the Ki from the IC50:

Ki = IC50 / (1 + [S]/Km)

Where [S] is the concentration of the substrate (in this case, ATP) and Km is the Michaelis constant for that substrate.

Cellular vs. Biochemical Potency

Discrepancies between the potency of an imidazo[1,2-a]pyridine in a biochemical assay and a cellular assay are common.[4] This can be due to several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound may be metabolized within the cell to a less active or inactive form.

  • High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.[10]

Investigating these factors is a critical step in the drug development process for imidazo[1,2-a]pyridine-based kinase inhibitors.[21][22][23]

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). National Institutes of Health.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (n.d.). PubMed.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs.
  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (n.d.). National Institutes of Health.
  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. (n.d.). Promega Notes 93.
  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (n.d.). Scilit.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, April 26). PubMed Central.
  • Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PubMed Central.
  • Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. (n.d.). Semantic Scholar.
  • Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (n.d.). PubMed.
  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022, August 4). ResearchGate.
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (n.d.). PubMed Central.
  • Non-ATP competitive protein kinase inhibitors. (n.d.). PubMed.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed Central.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016, February 1). PubMed.
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Technical Support Center: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your research.

Introduction to this compound

This compound is a member of the imidazopyridine family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide will address common stability concerns and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily:

  • Light Exposure: Imidazopyridine derivatives can be susceptible to photodegradation.[2]

  • pH of the Solution: The protonation state of the imidazopyridine ring system and the exocyclic amine is pH-dependent, which can influence both solubility and chemical stability.[3]

  • Presence of Oxidizing Agents: The imidazole ring can be susceptible to oxidation.[4]

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation.

  • Choice of Solvent: The polarity and protic nature of the solvent can impact stability.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its excellent solubilizing properties for a wide range of organic molecules. For aqueous buffers in biological assays, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system. Water can also be used, potentially with pH adjustment to protonate the molecule and increase solubility.[5][6][7]

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions should be stored under the following conditions:

  • Protection from Light: Use amber vials or wrap containers in aluminum foil.

  • Low Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, 2-8°C may be acceptable, but stability should be verified.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Loss of compound potency or inconsistent results over time. Degradation of the compound in solution. 1. Verify Storage Conditions: Ensure the solution is protected from light and stored at the recommended temperature. Imidazopyridines can undergo photodegradation, so minimizing light exposure is critical.[2] 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid material for each experiment. 3. Perform a Stability Check: Use an analytical method like HPLC to compare the purity of a freshly prepared solution to an older one.[8]
Precipitation of the compound from an aqueous buffer. Poor solubility at the working pH or concentration. 1. Adjust pH: The amino group on the pyridine ring can be protonated at acidic pH, which may increase aqueous solubility. Carefully adjust the pH of your buffer, ensuring it remains compatible with your experiment. 2. Lower the Concentration: The compound may be exceeding its solubility limit in your buffer system. Try working at a lower concentration. 3. Increase Co-solvent Percentage: If your experiment allows, a slight increase in the percentage of an organic co-solvent like DMSO may improve solubility. However, be mindful of the co-solvent's effect on your biological system.
Appearance of new peaks in HPLC analysis of the solution. Chemical degradation of the compound. 1. Characterize Degradants: If possible, use HPLC-MS to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).[9] 2. Investigate Potential Degradation Pathways: Consider if the solution was exposed to light (photodegradation), acidic/basic conditions (hydrolysis of impurities or core rearrangement), or oxidizing agents.[2][4] The imidazole moiety in similar structures is known to be susceptible to oxidation.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Tare the Vial: Place the amber vial on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh the desired amount of this compound into the tared vial. For example, for 1 mL of a 10 mM solution, weigh 2.401 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary, but ensure the compound is stable at this temperature.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for a forced degradation study to understand the stability of this compound under various stress conditions. Such studies are crucial for identifying potential degradants and establishing stable formulation and storage conditions.[10]

Materials:

  • 10 mM stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation: For each condition, mix 100 µL of the 10 mM stock solution with 900 µL of the respective stress solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or solvent as a control). This results in a 1 mM solution of the compound.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the acidic solution at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the basic solution at 60°C for 24 hours.

    • Oxidation: Incubate the H₂O₂ solution at room temperature for 24 hours.

    • Thermal Stress: Incubate a control solution (compound in solvent) at 60°C for 24 hours.

    • Photostability: Expose a control solution in a clear vial to a photostability chamber according to ICH Q1B guidelines. Keep a wrapped control sample at the same temperature as a dark control.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.[8]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation.

    • Identify and, if necessary, characterize any significant degradation products.

Visualizing Stability Concepts

Potential Degradation Pathways

cluster_0 This compound cluster_1 Stress Factors cluster_2 Potential Degradation Products A Compound in Solution B Light (UV/Vis) A->B Photolysis C Oxidizing Agents (e.g., H₂O₂) A->C Oxidation D Extreme pH (Acid/Base) A->D Hydrolysis/Rearrangement E Photodegradation Products B->E F Oxidized Derivatives C->F G Hydrolytic Products / Rearrangements D->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for a Forced Degradation Study

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution B Acid/Heat A->B C Base/Heat A->C D Oxidation (H₂O₂) A->D E Light (Photostability) A->E F Heat Only (Control) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Compare Chromatograms H->I J Identify Degradants I->J

Caption: Workflow for a forced degradation study.

References

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  • El-Sayed, M. A. A. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Chemistry Africa, 5(4), 843-888. Available at: [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Available at: [Link]

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  • Maheswaran, S. (2012). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Erudition, 2(3), 1-13. Available at: [Link]

  • Mohan, D. C., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 165-214. Available at: [Link]

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  • Ielo, L., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5437. Available at: [Link]

  • Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(9), 1502. Available at: [Link]

  • Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(10), 1335. Available at: [Link]

  • Kumar, A., et al. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Results in Chemistry, 4, 100373. Available at: [Link]

  • Kumar, A., et al. (2019). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega, 4(1), 1637-1649. Available at: [Link]

  • Saha, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5340-5349. Available at: [Link]

  • Khalafy, J., et al. (2011). One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Advances, 1(8), 1546-1549. Available at: [Link]

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  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35243-35256. Available at: [Link]

  • M. M. V. Ramana, et al. (2018). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. International Journal of Research and Analytical Reviews, 5(3), 675-680. Available at: [Link]

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  • Jain, P., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1629-1641. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). Available at: [Link]

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  • Jain, P., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1629-1641. Available at: [Link]

  • Lévesque, F., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available at: [Link]

  • One‐pot synthesis of 3‐bromoimidazopyridines. (2022). Journal of Heterocyclic Chemistry, 59(11), 1935-1944. Available at: [Link]

  • Panda, M., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics, 17(10), 6934-6944. Available at: [Link]

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reducing off-target effects of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Specificity

Welcome to the technical support guide for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. This molecule belongs to the imidazo[1,2-a]pyridine class, a scaffold known to produce potent inhibitors against various cellular targets, notably protein kinases such as PI3Kα.[1] As with any potent, cell-permeable small molecule, ensuring that an observed biological effect is due to the intended "on-target" interaction—rather than unintended "off-target" effects—is paramount for generating robust, publishable, and clinically relevant data.[2]

This guide is structured not as a rigid set of protocols for a perfectly defined compound, but as a dynamic, logical framework. It is designed to empower you, the researcher, to systematically characterize the target engagement of this compound, troubleshoot common experimental ambiguities, and implement strategies to validate and minimize its off-target effects.

Part 1: Foundational FAQs - First Principles of Inhibitor Use

This section addresses the essential preliminary questions that form the bedrock of any rigorous experiment involving a novel or under-characterized small molecule inhibitor.

Q1: What is this compound and what is its likely mode of action?

A1: this compound is a heterocyclic organic compound. Its core structure, imidazo[1,2-a]pyridine, is a privileged scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[1] Compounds from this class have been shown to exhibit both anticancer and antimicrobial properties.[3][4] Therefore, it is reasonable to hypothesize that its primary mechanism of action involves the inhibition of one or more protein kinases, which are crucial regulators of cellular processes. However, its precise target profile must be empirically determined in your specific experimental system.

Q2: Why is proactively addressing off-target effects so critical for this class of compounds?

A2: Off-target effects, where a molecule interacts with proteins other than the intended target, can lead to misinterpretation of experimental results, unexpected toxicity, or failed clinical translation.[5] For kinase inhibitors, this is a particular challenge because the ATP-binding pocket, the target for many inhibitors, is highly conserved across the human kinome.[6] An observed cellular phenotype could be the result of inhibiting a single off-target, or the combined, subtle inhibition of multiple unintended kinases. Documenting and mitigating these effects is essential for validating your findings.[2]

Q3: What are the absolute first steps I should take before using this compound in a functional assay?

A3: Before investigating a cellular phenotype, you must first confirm that the compound can engage its intended target within the complex environment of a live cell.

  • Establish Target Expression: Use a validated method like Western blotting to confirm that your chosen cell line expresses the putative target protein.[7]

  • Confirm Target Engagement: Directly measure the physical interaction between the compound and its target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9] Binding of the compound stabilizes the target protein, leading to a shift in its thermal denaturation profile.

  • Determine Potency: Perform a dose-response curve to identify the optimal concentration range. This involves correlating the degree of target inhibition (e.g., reduced phosphorylation of a downstream substrate) with the compound concentration.[7] This helps to use the lowest effective concentration, thereby minimizing potential off-target effects.

Part 2: Troubleshooting Guide & Experimental Workflows

This section is designed in a problem/solution format to address common challenges encountered during inhibitor studies. Each solution is a self-contained, validated workflow.

Problem 1: My results are ambiguous. I see a phenotype, but I'm not sure it's a direct result of target engagement.

This is a classic challenge. A cellular outcome may be disconnected from direct target inhibition. The following workflow establishes this crucial link.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly verifies ligand binding to a target protein in intact cells or cell lysates.[10] Ligand binding alters the thermal stability of the protein, which is detected by quantifying the amount of soluble protein remaining after heat shock.

Detailed Protocol: Microplate-Based CETSA [11]

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with a predetermined concentration of this compound and the other with a vehicle control (e.g., DMSO) for a specified time.[7]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Separation: Transfer the heated lysates to a new plate and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using an appropriate method, such as Western blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample confirms target engagement.[11]

cluster_CETSA Workflow: Cellular Thermal Shift Assay (CETSA) A Treat Cells (Compound vs. Vehicle) B Lyse Cells & Aliquot A->B C Apply Temperature Gradient (Heat Challenge) B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Analyze Data: Plot Melting Curves F->G H Result: Thermal Shift? (Yes = Engagement) G->H

Caption: CETSA workflow to confirm target engagement.

Problem 2: I've confirmed target engagement, but how do I know my compound isn't hitting dozens of other kinases?

This is the selectivity question. The solution is to move from a single-target view to a global, systems-level perspective of the compound's interactions.

Kinome profiling services offer a broad screening of an inhibitor against a large panel of purified kinases (often hundreds).[12][13] This provides a "selectivity score" and identifies potential off-target kinases, which can then be investigated further.

General Protocol for Kinome Profiling Submission:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Most service providers require 50-100 µL.

  • Concentration Selection: Choose a screening concentration. A common starting point is 1 µM, which is often sufficient to reveal potent on- and off-targets.

  • Assay Format: These assays are typically radiometric (e.g., ³³P-ATP incorporation) or fluorescence-based, measuring the ability of your compound to inhibit the phosphorylation of a substrate by each kinase in the panel.[13][14]

  • Data Analysis: The service provider will return data as "% Inhibition" for each kinase at the tested concentration. Strong inhibition (>90%) of kinases other than your primary target warrants further investigation.

The most rigorous method to prove that a phenotype is caused by inhibiting a specific target is to remove that target from the cell genetically. If the compound no longer produces the phenotype in a knockout (KO) cell line, you have powerful evidence for on-target activity.[15]

Detailed Protocol: CRISPR/Cas9 Knockout Validation

  • Generate/Acquire KO Cell Line: Use CRISPR/Cas9 to generate a stable cell line in which the gene for your target protein is knocked out. Alternatively, acquire a commercially available, validated KO cell line and its corresponding wild-type (WT) parental line.

  • Validation of Knockout: Confirm the absence of the target protein in the KO cell line at both the genomic (Sanger sequencing) and protein (Western blot) levels.[16]

  • Phenotypic Assay: Treat both the WT and KO cell lines with this compound at the effective concentration determined previously.

  • Measure Outcome: Perform your functional assay (e.g., cell viability, migration, gene expression).

  • Analysis:

    • On-Target Effect: The phenotype is observed in the WT cells but is significantly diminished or completely absent in the KO cells.

    • Off-Target Effect: The phenotype is observed equally in both WT and KO cells, indicating the effect is independent of your intended target.

cluster_KO Logic: Genetic Validation with Knockout (KO) Cells WT Wild-Type (WT) Cells (Target Present) Treat_WT Treat with Compound WT->Treat_WT KO Knockout (KO) Cells (Target Absent) Treat_KO Treat with Compound KO->Treat_KO Pheno_WT Phenotype Observed Treat_WT->Pheno_WT If Pheno_KO Phenotype Absent Treat_KO->Pheno_KO And Conclusion Conclusion: On-Target Effect Pheno_WT->Conclusion Pheno_KO->Conclusion

Caption: Validating on-target effects using KO cells.

Part 3: Data Summary and Key Methodologies

The following table summarizes the recommended experimental approaches for characterizing and mitigating the off-target effects of this compound.

Experimental Technique Primary Purpose Key Output/Metric Interpretation for Specificity
Western Blot Confirm target protein expression.Presence/absence of a band at the correct molecular weight.A prerequisite for all further experiments.[7]
Dose-Response Curve Determine inhibitor potency (IC50/EC50).A sigmoidal curve relating concentration to target inhibition or phenotype.Establishes the minimal effective concentration to reduce off-target risk.[7]
Cellular Thermal Shift Assay (CETSA) Verify direct target engagement in cells.A shift in the protein's melting temperature (ΔTm) upon compound binding.Direct, biophysical proof of a compound-target interaction in a physiological context.[8][9]
Kinome Profiling Assess inhibitor selectivity across a broad kinase panel.A list of kinases with % inhibition values at a fixed compound concentration.Identifies likely off-targets for further validation or chemical optimization.[6][13]
Genetic Knockout (KO) Validation Definitively link target to phenotype.Comparison of phenotypic response between wild-type and KO cells.The gold standard for confirming that an observed effect is mediated by the intended target.[15]
Inactive Control Compound Control for non-specific or chemical scaffold effects.Lack of phenotype when using a structurally similar but biologically inactive molecule.Helps rule out artifacts related to the compound's chemical properties rather than specific target binding.

References

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  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the...
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed.
  • National Center for Biotechnology Information. (n.d.). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed.
  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
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  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • ChemicalBook. (2025). 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9.
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  • National Center for Biotechnology Information. (n.d.). Kinome Profiling. PubMed Central.
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
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  • National Center for Biotechnology Information. (2025). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. PubMed Central.
  • The Institute of Cancer Research. (2020).
  • BenchChem. (n.d.). 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine.
  • SelectScience. (n.d.).
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine.
  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Antibodies.com. (2024). Knockout (KO)
  • National Center for Biotechnology Information. (2017). Recent advances in methods to assess the activity of the kinome. PubMed Central.
  • SciLifeLab. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Medium. (2026).
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4.
  • Sigma-Aldrich. (n.d.).
  • Ruji Biotechnology. (n.d.). This compound.

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Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important molecule. The imidazo[1,2-a]pyridine scaffold is a crucial pharmacophore found in numerous therapeutic agents, making its efficient synthesis a key focus in medicinal chemistry.[1][2][3][4]

I. Synthetic Pathway Overview

The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine derivative. Understanding this pathway is crucial for effective troubleshooting.

Synthesis_Pathway cluster_conditions Reaction Conditions A 5-Bromo-2,3-diaminopyridine C This compound A->C Cyclocondensation B 3-Bromo-2-butanone B->C Solvent e.g., Ethanol, DMF Base e.g., NaHCO3, Et3N (optional) Heat Reflux

Caption: Synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis.

Q1: What are the critical starting materials for this synthesis?

The primary starting materials are 5-Bromo-2,3-diaminopyridine and a suitable diketone or α-haloketone. For the target molecule, 3-bromo-2-butanone is a common reagent for introducing the 2,3-dimethyl substitution pattern.

Q2: What are the typical reaction conditions?

The cyclocondensation reaction is often carried out in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) under reflux conditions.[5] The use of a mild base like sodium bicarbonate or triethylamine can be beneficial in some cases to neutralize any generated acid.[1]

Q3: What is the expected yield for this reaction on a lab scale?

Yields can vary depending on the specific conditions and purity of starting materials. However, with optimized conditions, yields in the range of 70-90% are achievable on a laboratory scale.

Q4: What are the key safety precautions for this synthesis?
  • 3-Bromo-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood.

  • 5-Bromo-2,3-diaminopyridine can be irritating to the skin and eyes.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • When scaling up, be mindful of potential exotherms, especially during the initial stages of the reaction.

III. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Formation

Question: My reaction is showing very low conversion to the desired product, or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no product formation can stem from several factors, from the quality of reagents to the reaction setup.

Potential Cause Explanation & Troubleshooting Steps
Poor Quality Starting Materials Impurities in either 5-Bromo-2,3-diaminopyridine or 3-bromo-2-butanone can inhibit the reaction. Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the starting materials before use.
Insufficient Reaction Temperature The cyclocondensation reaction often requires significant thermal energy to proceed at a reasonable rate.[6] Solution: Ensure your reaction is being heated to the appropriate reflux temperature of the chosen solvent. Consider switching to a higher-boiling solvent like DMF if using a lower-boiling one like ethanol.
Presence of Water The condensation reaction produces water, which can inhibit the reaction equilibrium if not removed.[7] Solution: For larger scale reactions, consider using a Dean-Stark trap to azeotropically remove water. Alternatively, adding a drying agent compatible with the reaction conditions may be beneficial.
Incorrect Stoichiometry An incorrect molar ratio of the reactants can lead to incomplete conversion. Solution: Carefully re-calculate and measure the molar equivalents of your starting materials. A slight excess of the more volatile reagent (3-bromo-2-butanone) may be beneficial.
Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in imidazopyridine synthesis.

Side_Reactions A 5-Bromo-2,3-diaminopyridine C Desired Product A->C Desired Pathway D Polymerization Products A->D Side Reaction E Incomplete Cyclization Intermediates A->E Side Reaction B 3-Bromo-2-butanone B->C B->D B->E

Caption: Potential side reactions in the synthesis.

Side Product Formation Mechanism & Mitigation Strategy
Polymerization Products Self-condensation of the starting materials or intermediates can lead to polymeric tars, especially at high temperatures or with prolonged reaction times. Mitigation: Control the reaction temperature carefully. Consider adding the 3-bromo-2-butanone dropwise to the solution of the aminopyridine to maintain a low concentration of the ketone.
Incomplete Cyclization Intermediates If the reaction does not go to completion, you may isolate intermediates where the imidazole ring has not fully formed. Mitigation: Increase the reaction time or temperature to ensure complete cyclization. Monitor the reaction progress by TLC or LC-MS.
Regioisomers While less common with 3-bromo-2-butanone, other α-haloketones can sometimes lead to the formation of regioisomers. Mitigation: The choice of a symmetric ketone minimizes this issue. If using an unsymmetrical ketone, careful optimization of reaction conditions (solvent, temperature) may be required to favor the desired isomer.[8]
Issue 3: Challenges in Product Purification

Question: My crude product is difficult to purify. What are the recommended purification methods?

Answer: The basic nature of the amine group in the product can sometimes complicate purification.

Purification Method Protocol & Key Considerations
Recrystallization This is often the most effective method for obtaining high-purity material. Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol). Allow the solution to cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold solvent.
Column Chromatography If recrystallization is ineffective, column chromatography on silica gel can be used. Protocol: A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polarity may need to be adjusted based on the specific impurities. Due to the basicity of the product, tailing can be an issue. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape.
Acid-Base Extraction This can be a useful pre-purification step to remove non-basic impurities. Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. Wash the aqueous layer with an organic solvent to remove neutral impurities. Basify the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent. Dry the organic layer and concentrate to obtain the purified product.
Issue 4: Scale-Up Difficulties

Question: I am trying to scale up this reaction and am facing new challenges. What should I consider?

Answer: Scaling up a reaction is not always a linear process and can introduce new variables.[7]

Challenge Explanation & Mitigation Strategy
Heat Transfer The surface-area-to-volume ratio decreases on a larger scale, making heat transfer less efficient. This can lead to localized overheating or difficulty in maintaining a consistent reflux. Mitigation: Use a reactor with good agitation and a suitable heating mantle or oil bath. For very large scales, a jacketed reactor with a circulating heating fluid is recommended.
Mixing Inefficient mixing can lead to localized high concentrations of reactants, which can promote side reactions. Mitigation: Use an overhead stirrer with a properly sized impeller to ensure good agitation throughout the reaction mixture.
Reagent Addition Adding reagents too quickly on a large scale can lead to a dangerous exotherm. Mitigation: Add the 3-bromo-2-butanone portion-wise or via an addition funnel to control the rate of addition and monitor the internal temperature of the reactor.
Work-up and Isolation Handling large volumes of solvents and performing extractions can be cumbersome and hazardous. Mitigation: Plan the work-up procedure carefully. Use appropriate equipment for large-scale extractions, such as a separating funnel with a stand or a liquid-liquid extraction apparatus. Ensure adequate ventilation to handle large volumes of solvent vapors.

IV. Experimental Protocol: Lab Scale Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • 3-Bromo-2-butanone

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • To a solution of 5-Bromo-2,3-diaminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux.

  • Add 3-bromo-2-butanone (1.1 eq) dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

V. References

  • Liao, W. et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023, 38(1). Available from: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021, 6(51), 35215–35227. Available from: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. 2023, 13(53), 37035-37046. Available from: [Link]

  • Hamdi, A. et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024, 109, 01005. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]

  • Bagdi, A. K. et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. 2015, 51(8), 1555-1575. Available from: [Link]

  • 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed. Available from: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available from: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. Available from:

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. 2008, 73(4), 1546-1549. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available from: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available from: [Link]

  • Hamdi, A. et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024, 109, 01005. Available from: [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available from: [Link]

  • 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H). National Institutes of Health. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the biological activity of the novel compound, 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. Given the absence of extensive public data on this specific molecule, we will proceed from first principles, leveraging the known properties of its core chemical scaffold to design a logical, multi-stage validation workflow. Our approach prioritizes scientific integrity, beginning with broad phenotypic screening and progressively narrowing to specific target identification and validation, using established inhibitors for comparative analysis.

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active agents.[1][2] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] Notably, this scaffold is frequently found in potent kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in diseases like cancer.[7][8][9] Specifically, various imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of kinases such as c-Met, PI3K, and IGF-1R.[7][10][11][12]

This guide, therefore, hypothesizes that this compound (hereinafter referred to as "Compound X") possesses anticancer properties, likely mediated through kinase inhibition. We will outline the experiments to test this hypothesis, providing detailed protocols and illustrative data to guide your research.

Part 1: Initial Phenotypic Screening for Anticancer Activity

Rationale: Before investing in complex mechanistic studies, it is crucial to first determine if Compound X exhibits any biological effect on cancer cells. A phenotypic screen provides a direct measure of the compound's overall impact on cell viability.[13] We will employ a cell viability assay across a panel of cancer cell lines to cast a wide net and identify potential sensitivity.

Experimental Design: We propose using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method that measures the metabolic activity of viable cells.[14][15] A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects.

Workflow Diagram: From Phenotypic Screen to Target Validation

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Specific Target Validation pheno_screen Cell Viability Assay (MTT) Panel of Cancer Cell Lines data_analysis1 Calculate IC50 Values Identify Sensitive Cell Lines pheno_screen->data_analysis1 kinase_panel Broad In Vitro Kinase Panel (>400 Kinases) data_analysis1->kinase_panel If cytotoxic effect is observed hit_id Identify 'Hit' Kinases (e.g., >90% Inhibition) kinase_panel->hit_id biochem Biochemical IC50 Determination (e.g., Purified c-Met Kinase) hit_id->biochem Select top hit for validation cellular Cellular Target Engagement (Western Blot for p-c-Met) biochem->cellular Confirms direct enzyme inhibition

Caption: A three-phase workflow for validating Compound X's biological activity.

Illustrative Data: Cell Viability Assay

The following table presents hypothetical data from an MTT assay after 48-hour treatment with Compound X, compared to a known multi-kinase inhibitor, Sorafenib.

Cell LineCancer TypeCompound X IC₅₀ (µM)Sorafenib IC₅₀ (µM)
HT-29 Colon Cancer8.5 ± 1.25.2 ± 0.8
Caco-2 Colon Cancer12.1 ± 2.57.8 ± 1.1
EBC-1 Lung Cancer1.2 ± 0.3 3.1 ± 0.5
A549 Lung Cancer25.6 ± 4.19.5 ± 1.4
MCF-7 Breast Cancer18.9 ± 3.36.4 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical scenario, Compound X shows potent activity against the EBC-1 lung cancer cell line, with an IC₅₀ value lower than the established drug Sorafenib. This cell line is known to be driven by c-Met activation, providing a strong rationale to investigate this kinase as a potential target.[10][11] The moderate activity in colon cancer lines like HT-29 is also noteworthy, as imidazo[1,2-a]pyridines have shown efficacy in these models.[16]

Part 2: Target Identification via Kinase Panel Screening

Rationale: Based on the promising and differential cytotoxicity observed, and the chemical nature of the imidazo[1,2-a]pyridine scaffold, the next logical step is to determine if Compound X acts as a kinase inhibitor. A broad in vitro kinase panel screen is the most efficient method to identify specific kinase targets from a large pool of possibilities.

Experimental Design: We propose submitting Compound X for a commercial kinase screening panel (e.g., Eurofins DiscoverX, Reaction Biology Corp) to be tested at a single high concentration (e.g., 10 µM) against hundreds of purified human kinases. The output is typically reported as "% Inhibition" relative to a control.

Illustrative Data: Kinase Panel Hits

Below are hypothetical top hits for Compound X from a 400+ kinase panel screen at 10 µM.

Kinase TargetKinase Family% Inhibition at 10 µM
c-Met (MET) Tyrosine Kinase98%
AXL Tyrosine Kinase85%
VEGFR2 Tyrosine Kinase75%
CDK2 Ser/Thr Kinase45%
PI3Kα Lipid Kinase38%

Interpretation: The standout result is the near-complete inhibition of c-Met, a receptor tyrosine kinase whose dysregulation is a known driver in many cancers, including EBC-1 lung cancer.[10] The significant inhibition of AXL and VEGFR2 suggests potential multi-kinase activity, a common feature of this drug class.[17] The lower inhibition of CDK2 and PI3Kα makes them less likely to be primary targets but warrants notation.[7][8] Based on these data, we will proceed to specifically validate c-Met as a direct target.

Part 3: Specific Validation of c-Met Kinase Inhibition

Rationale: A single-concentration screen suggests a target; it does not confirm it. To validate c-Met as a direct target, we must perform two key experiments: a biochemical assay to determine the potency of direct enzyme inhibition (IC₅₀) and a cell-based assay to confirm target engagement in a biological system.

Biochemical Validation: In Vitro Kinase Assay

Experimental Design: This assay measures the ability of Compound X to inhibit the activity of purified, recombinant c-Met kinase in a cell-free system.[18][19] A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate peptide.[20] We will compare its potency against Volitinib, a known selective c-Met inhibitor that also contains an imidazo[1,2-a]pyridine moiety.[17][21]

Illustrative Data: Biochemical IC₅₀ Values

Compoundc-Met Kinase IC₅₀ (nM)
Compound X 15.2 ± 2.1
Volitinib 5.8 ± 0.9

Interpretation: The low nanomolar IC₅₀ value confirms that Compound X is a potent, direct inhibitor of the c-Met kinase enzyme. While slightly less potent than the clinical candidate Volitinib in this hypothetical example, it is well within the range of a promising lead compound.

Cellular Validation: Western Blot Analysis

Rationale: A compound can be a potent enzyme inhibitor but fail to engage its target in a cell due to poor permeability or other factors. A Western blot is essential to visualize whether Compound X can inhibit c-Met signaling within the cell.[22] Activation of c-Met by its ligand, HGF, leads to its autophosphorylation (p-c-Met). A successful inhibitor will block this event.[11] We will also probe for the phosphorylation of downstream effectors like Akt to confirm the blockade of the signaling cascade.[9][23]

Signaling Pathway Diagram: HGF/c-Met Pathway

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet binds p_cMet p-c-Met (Active) cMet->p_cMet autophosphorylates PI3K PI3K p_cMet->PI3K activates Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt phosphorylates mTOR mTOR p_Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->p_cMet INHIBITS

Caption: Inhibition of c-Met phosphorylation by Compound X blocks downstream signaling.

Illustrative Data: Western Blot Results

A Western blot analysis in HGF-stimulated EBC-1 cells treated with increasing concentrations of Compound X would be expected to show a dose-dependent decrease in phosphorylated c-Met (p-c-Met) and phosphorylated Akt (p-Akt), while total c-Met, total Akt, and a loading control (β-Actin) remain unchanged.

Part 4: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Adapted from standard methodologies.[15][24]

  • Cell Seeding: Seed cancer cells (e.g., EBC-1, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X and control drugs (e.g., Sorafenib) in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: In Vitro c-Met Kinase Assay

Adapted from standard biochemical assay protocols.[18][25]

  • Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing kinase buffer, 10 µM ATP (spiked with γ-³²P-ATP), and a specific substrate peptide for c-Met.

  • Inhibitor Addition: Add varying concentrations of Compound X or a control inhibitor (e.g., Volitinib) to the wells.

  • Initiate Reaction: Add purified recombinant human c-Met enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated γ-³²P-ATP will not. Wash the filters extensively to remove unbound radioactivity.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blotting for c-Met Phosphorylation

Adapted from established Western blot protocols.[26][27]

  • Cell Culture and Treatment: Plate EBC-1 cells and grow until they are 70-80% confluent. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with human HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-β-Actin).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After final washes, apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to assess the degree of inhibition.

Conclusion

This guide outlines a systematic and robust strategy for validating the biological activity of the novel compound this compound. By starting with broad phenotypic screening and logically progressing to specific target validation, researchers can efficiently characterize its mechanism of action. The proposed workflow, centered on the high probability of kinase inhibition, provides a clear path from initial observation to mechanistic insight. The use of well-characterized comparator compounds and detailed, self-validating protocols ensures the generation of high-quality, publishable data. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a rigorous validation cascade as described here is the critical first step in translating a novel chemical entity into a potential clinical candidate.

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  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][18][28]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications.

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  • Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridis
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Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from this versatile core, with a specific focus on contextualizing the potential of novel derivatives such as 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. While specific biological data for this particular compound is not extensively available in the public domain, we will explore the broader class of imidazo[1,2-a]pyridine-based inhibitors, their mechanisms of action, and the experimental workflows used to characterize them. This guide will equip researchers with the foundational knowledge and technical protocols necessary to evaluate and compare novel kinase inhibitors within this chemical class.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to engage with the ATP-binding pocket of various kinases. Its rigid structure provides a solid foundation for the strategic placement of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of imidazo[1,2-a]pyridine-based kinase inhibitors function as ATP-competitive inhibitors. They achieve this by forming key interactions with the hinge region of the kinase domain, a flexible loop of amino acids that connects the N- and C-lobes of the kinase. These interactions, typically hydrogen bonds, anchor the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

cluster_kinase Kinase Domain cluster_inhibition Inhibition N-Lobe N-Lobe Hinge Region Hinge Region N-Lobe->Hinge Region C-Lobe C-Lobe C-Lobe->Hinge Region ATP Binding Pocket ATP Binding Pocket ATP Binding Pocket->N-Lobe ATP Binding Pocket->C-Lobe Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->Hinge Region Binds to Hinge ATP ATP ATP->ATP Binding Pocket Binding Blocked

Figure 1. Mechanism of ATP-competitive inhibition by imidazo[1,2-a]pyridine-based inhibitors.

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

While data on this compound is sparse, we can draw comparisons with well-characterized inhibitors from the same structural class to understand the potential landscape.

Inhibitor NamePrimary Target(s)Key Structural FeaturesReference
Saracatinib (AZD0530) Src family kinases, Bcr-AblAnilino-quinazoline moiety
Anlotinib VEGFR, PDGFR, FGFR, c-KitCyclopropyl-carboxamide side chain
Belumosudil (KD025) ROCK2Amide-linked side chain

Table 1. Selected examples of imidazo[1,2-a]pyridine-based kinase inhibitors.

The diverse range of targets for these inhibitors highlights the tunability of the imidazo[1,2-a]pyridine scaffold. The nature and position of substituents on the core structure dictate the inhibitor's selectivity profile. For a novel compound like this compound, the bromine atom at the 6-position and the methyl groups at the 2- and 3-positions would be critical determinants of its target kinases.

Experimental Workflows for Characterizing Novel Kinase Inhibitors

A rigorous and systematic approach is essential for the characterization of any new potential kinase inhibitor. The following section outlines key experimental protocols.

In Vitro Kinase Activity Assays

The initial step in characterizing a novel inhibitor is to determine its potency and selectivity against a panel of kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the test compound (e.g., this compound) at various concentrations.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

cluster_workflow ADP-Glo™ Kinase Assay Workflow Kinase Reaction Kinase Reaction ADP-Glo Reagent ADP-Glo Reagent Kinase Reaction->ADP-Glo Reagent Terminate Reaction Deplete ATP Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent->Kinase Detection Reagent Convert ADP to ATP Generate Light Luminescence Measurement Luminescence Measurement Kinase Detection Reagent->Luminescence Measurement Quantify Signal IC50 Calculation IC50 Calculation Luminescence Measurement->IC50 Calculation

Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

Cellular Assays for Target Engagement and Downstream Signaling

Once an inhibitor's in vitro potency is established, the next critical step is to assess its activity in a cellular context.

Protocol: Western Blotting for Phospho-Protein Levels

This technique is used to measure the phosphorylation status of a kinase's downstream substrates, providing evidence of target engagement and inhibition of signaling pathways in cells.

  • Cell Treatment:

    • Culture an appropriate cell line that expresses the target kinase.

    • Treat the cells with the test compound at various concentrations for a specific duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Cell Treatment with Inhibitor Cell Treatment with Inhibitor Cell Lysis Cell Lysis Cell Treatment with Inhibitor->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Immunoblotting (p-Antibody) Immunoblotting (p-Antibody) Western Blot Transfer->Immunoblotting (p-Antibody) Detection Detection Immunoblotting (p-Antibody)->Detection Re-probe (Total Antibody) Re-probe (Total Antibody) Detection->Re-probe (Total Antibody)

Figure 3. Western Blotting workflow for assessing downstream signaling.

Future Directions and Considerations

The exploration of novel imidazo[1,2-a]pyridine derivatives like this compound holds promise for the discovery of new kinase inhibitors with unique selectivity profiles. A comprehensive characterization, starting with broad kinase screening followed by detailed in vitro and cellular assays, is paramount. Further studies, including co-crystallography to elucidate the binding mode and in vivo efficacy studies in relevant disease models, will be crucial in determining the therapeutic potential of such compounds.

References

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a potent, selective, and orally available inhibitor of Src kinase. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Lin, B., et al. (2018). Anlotinib, a novel small molecular tyrosine kinase inhibitor, for tumor angiogenesis. Oncotarget, 9(12), 10487-10499. [Link]

  • Blair, H. A. (2021). Belumosudil: First Approval. Drugs, 81(15), 1817-1822. [Link]

A Comparative Guide to the Structure-Activity Relationship of 2,3-Dimethylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dimethylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-inflammatory, and proton pump inhibitory activities. We will delve into the causal relationships between structural modifications and biological outcomes, supported by experimental data, and provide detailed protocols for key assays.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The 2,3-dimethylimidazo[1,2-a]pyridine scaffold has been successfully exploited to develop potent inhibitors of this pathway, particularly targeting the p110α isoform of PI3K.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 2,3-dimethylimidazo[1,2-a]pyridine core have revealed key structural features that govern its anticancer potency. The SAR can be summarized as follows:

  • Substitution at the 3-position: The nature of the substituent at the 3-position is critical for potent PI3Kα inhibition. Early studies identified that a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} group on a 2-methylimidazo[1,2-a]pyridine scaffold provided a novel p110α inhibitor with an IC50 of 0.67 μM[1]. Further optimization by replacing the pyrazole with a sulfonylhydrazone moiety led to exceptionally potent inhibitors, with IC50 values as low as 0.26 nM[2]. This highlights the importance of a hydrogen bond accepting group at this position for interaction with the kinase hinge region.

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring of the imidazo[1,2-a]pyridine core also influence activity. For instance, the introduction of a chlorine atom at the 6-position of a 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivative is a feature of some PI3K inhibitors[3].

  • General Trends: A review of pyridine derivatives as anticancer agents suggests that the inclusion of -OCH3, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it[4].

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines. While not all compounds listed are strictly 2,3-dimethyl derivatives, they provide valuable insights into the broader SAR of this class of compounds.

CompoundR2R3R7Cancer Cell LineIC50 (µM)Reference
IP-5 ArylArylHHCC1937 (Breast)45[5][6]
IP-6 ArylArylHHCC1937 (Breast)47.7[5][6]
IP-7 ArylArylHHCC1937 (Breast)79.6[5][6]
Compound 1 3-CF3-phenyl4-Cl-phenylHK562 (Leukemia)42[2]
Compound 3f 3-CF3-phenyl4-Cl-phenylHMCF-7 (Breast)44[2]
Experimental Protocols

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

PI3Kα Kinase Assay (Luminescent)

This biochemical assay measures the activity of the PI3Kα enzyme and the inhibitory potential of test compounds.

  • Principle: The assay quantifies the amount of ATP remaining in the solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

  • Protocol:

    • Add the test compound and PI3Kα enzyme to a 384-well plate.

    • Initiate the kinase reaction by adding a mixture of the substrate (e.g., PIP2) and ATP.

    • Incubate at room temperature for 1 hour.

    • Add a kinase detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway and Workflow

PI3K_Pathway_and_Workflow cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_workflow Experimental Workflow RTK RTK PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2,3-Dimethylimidazo [1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Synthesis Compound Synthesis PI3K_Assay PI3Kα Kinase Assay (IC50 determination) Synthesis->PI3K_Assay MTT_Assay MTT Assay (Cytotoxicity, IC50) PI3K_Assay->MTT_Assay In_Vivo In Vivo Xenograft Model MTT_Assay->In_Vivo

Caption: PI3K/Akt/mTOR pathway and experimental workflow for inhibitor evaluation.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR) Insights

The 2,3-dimethylimidazo[1,2-a]pyridine scaffold has been investigated for its potential as a selective COX-2 inhibitor. Key SAR findings include:

  • Substituents on the 2-phenyl ring: A 4-(methylsulfonyl)phenyl group at the 2-position of the imidazo[1,2-a]pyridine ring is a common feature in potent and selective COX-2 inhibitors. This group is thought to interact with the secondary pocket of the COX-2 active site, which is larger than that of COX-1, thus conferring selectivity[7].

  • Substitution at the 3-position: The introduction of a morpholinomethyl group at the 3-position of a 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine resulted in a highly potent and selective COX-2 inhibitor (IC50 = 0.07 µM, Selectivity Index = 217.1)[7]. The nature and size of the substituent at this position significantly impact both potency and selectivity.

  • Substitution on the Pyridine Ring: The presence of a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring, in conjunction with a p-tolyl group at the N-phenyl moiety at the 3-amino position, led to a compound with an IC50 of 0.07 µM and a high selectivity index of 508.6 for COX-2.

Comparative COX-2 Inhibition Data

The following table presents the in vitro COX-1 and COX-2 inhibitory activities and selectivity indices for a series of imidazo[1,2-a]pyridine derivatives.

CompoundR2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6f 4-(methylsulfonyl)phenylmorpholinomethyl>15.20.07>217.1[7]
5n 4-(methylsulfonyl)phenylN-(p-tolyl)amino35.60.07508.6
3f 3-CF3-phenyl4-Cl-phenyl21.89.22.37[2]
Celecoxib --150.04375
Experimental Protocol

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.

  • Principle: The peroxidase component of COX enzymes is measured using a fluorometric probe. The inhibition of this activity by a test compound is quantified.

  • Protocol:

    • Add the test compound, COX-1 or COX-2 enzyme, heme, and a fluorometric probe to a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Logical Relationship Diagram

SAR_Logic cluster_R2 Position 2 Substituent cluster_R3 Position 3 Substituent cluster_Activity Biological Activity Core 2,3-Dimethylimidazo[1,2-a]pyridine Core R2_Sub 4-(Methylsulfonyl)phenyl Core->R2_Sub R3_Sub Morpholinomethyl or Substituted Amino Group Core->R3_Sub Activity Potent & Selective COX-2 Inhibition R2_Sub->Activity Enhances Selectivity R3_Sub->Activity Modulates Potency

Caption: Key structural features for potent and selective COX-2 inhibition.

Proton Pump Inhibitors (P-CABs)

The H+/K+-ATPase, or proton pump, is the final step in gastric acid secretion. Imidazo[1,2-a]pyridine derivatives have been investigated as potassium-competitive acid blockers (P-CABs), which offer a different mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs act by reversibly binding to the potassium-binding site of the proton pump[8].

Structure-Activity Relationship (SAR) Insights

While extensive SAR data specifically for 2,3-dimethylimidazo[1,2-a]pyridine derivatives as P-CABs is limited, studies on related imidazo[1,2-a]pyridine scaffolds provide some general principles:

  • Lipophilicity and pKa: The physicochemical properties, such as lipophilicity (logP) and the basicity of the molecule (pKa), are crucial for the in vivo activity of P-CABs. These properties influence the accumulation of the drug in the acidic environment of the parietal cells[8].

  • Substituents on the Imidazo[1,2-a]pyridine Core: The nature and position of substituents on the heterocyclic core can significantly affect the inhibitory activity. For other classes of P-CABs based on the imidazo[1,2-a]pyridine scaffold, specific substitutions are required to achieve potent inhibition of the H+/K+-ATPase.

Experimental Protocol

H+/K+-ATPase Inhibition Assay

This assay measures the activity of the proton pump and the inhibitory effect of test compounds.

  • Principle: The activity of H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Protocol:

    • Isolate H+/K+-ATPase-rich vesicles from porcine or rabbit gastric mucosa.

    • Pre-incubate the enzyme preparation with the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution.

    • Measure the amount of released inorganic phosphate using a colorimetric method (e.g., malachite green assay).

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The 2,3-dimethylimidazo[1,2-a]pyridine scaffold serves as a versatile template for the design of potent and selective modulators of various biological targets. As anticancer agents, substitutions at the 3-position are critical for potent PI3Kα inhibition. For anti-inflammatory activity, a 4-(methylsulfonyl)phenyl group at the 2-position and appropriate substituents at the 3-position are key for high potency and selectivity for COX-2. While the development of 2,3-dimethylimidazo[1,2-a]pyridine derivatives as P-CABs is less explored, the general principles of P-CAB design suggest that careful tuning of physicochemical properties is essential for in vivo efficacy. The experimental protocols and SAR insights provided in this guide offer a framework for the rational design and evaluation of novel 2,3-dimethylimidazo[1,2-a]pyridine derivatives for therapeutic applications.

References

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • Movahedian, A., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(9), 834-841.
  • Saadi, J., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry, 20(1), 108-123.
  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844.
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A Comparative Guide to Cross-Reactivity Profiling of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, comprehensive experimental data on the cross-reactivity profile of the specific compound 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is not extensively available in the public domain. This guide, therefore, outlines a robust, field-proven strategic framework for such an analysis. The methodologies and data presentation standards are based on established best practices in drug discovery. To illustrate these principles, this guide will utilize plausible, representative data that one might expect to generate from the described experimental procedures. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic success of a small molecule is critically dependent on its specificity for the intended biological target. The compound of interest, this compound, belongs to the imidazo[1,2-a]pyridine scaffold. This chemical family is renowned for its diverse biological activities, frequently acting as potent inhibitors of protein kinases by targeting the ATP-binding pocket.[1][2][3] Derivatives have been identified as inhibitors of key signaling kinases such as PI3K, AKT/mTOR, and IGF-1R, which are implicated in cancer and other diseases.[3][4][5]

Given this precedent, it is reasonable to hypothesize that this compound is also a kinase inhibitor. However, the human kinome consists of over 500 members, many of which share structural homology in the ATP-binding site. This creates a high potential for cross-reactivity, where a compound inhibits unintended kinases ("off-targets"). Such off-target activity can lead to a loss of therapeutic efficacy, unexpected toxicities, or even desirable polypharmacology. A rigorous and multi-faceted cross-reactivity profiling campaign is therefore not merely a characterization step but a cornerstone of preclinical development.

This guide provides a comparative overview of complementary methodologies to construct a high-confidence selectivity profile for this compound, progressing from broad, unbiased screening to focused cellular validation and functional assessment.

Part 1: Foundational Assessment - Unbiased Kinome-Wide Surveys

The initial objective is to cast a wide net to identify the primary target(s) and obtain a first-pass view of the compound's selectivity across the human kinome. This is best achieved by employing two distinct, yet complementary, high-throughput methodologies: one using recombinant proteins and the other leveraging native proteins from cell lysates.

Methodology 1: Recombinant Kinase Binding Assays (e.g., KINOMEscan™)

This approach quantifies the binding interactions between the test compound and a large panel of purified, recombinant human kinases. The KINOMEscan™ platform, for instance, utilizes a competition binding assay where the compound's ability to displace a known ligand from each kinase is measured.[6][7]

  • Causality Behind Experimental Choice: This method is chosen for its breadth and directness. By screening against hundreds of kinases (often >400) in a single experiment, it provides an unparalleled, unbiased overview of direct binding events.[7] It serves as an essential baseline, identifying every kinase that the compound can physically interact with, independent of cellular context or enzymatic activity.

The results are typically presented as percent inhibition at a single high concentration (e.g., 10 µM) to identify all potential binders. Hits are then followed up to determine quantitative dissociation constants (Kd).

Kinase Target% Inhibition @ 10 µMKd (nM)Kinase Family
PI3Kα 99.8 15 Lipid Kinase
mTOR 99.5 25 PIKK
DNA-PK 98.1 80 PIKK
CDK985.2250CMGC
p38α70.51,200CMGC
MEK115.3>10,000STE
SRC5.1>10,000TK

Table 1: Representative data from a KINOMEscan™ binding assay. The compound shows potent binding to PI3Kα and mTOR, with weaker binding to other kinases.

Methodology 2: Chemical Proteomics (e.g., Kinobeads)

Chemical proteomics assesses compound binding to endogenous kinases within a complex cellular lysate. The "kinobeads" approach uses a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the expressed kinome from a lysate.[8] The test compound is added in competition, and the kinases it displaces from the beads are identified and quantified by mass spectrometry.[9]

  • Causality Behind Experimental Choice: This technique offers a higher degree of physiological relevance than recombinant assays. It profiles against endogenously expressed, post-translationally modified kinases in the presence of their native protein partners and endogenous ATP concentrations.[8] This provides a more accurate reflection of the compound's binding behavior in a biological milieu.

Data is often reported as the apparent dissociation constant (pKd) for competed kinases.

Kinase TargetApparent pKdKinase Family
PI3Kα 7.9 Lipid Kinase
mTOR 7.5 PIKK
DNA-PK6.9PIKK
CDK96.5CMGC
GSK3β5.8CMGC

Table 2: Representative data from a kinobeads chemical proteomics experiment. The results corroborate the primary targets found in the binding assay, PI3Kα and mTOR, while filtering out some weaker binders.

cluster_0 Broad-Spectrum Profiling Workflows k_start Test Compound + Recombinant Kinase Panel (>400) k_assay Competition Binding Assay k_start->k_assay k_detect Quantitative PCR or Immunoassay Detection k_assay->k_detect k_result Output: Binding Affinity (Kd) for each kinase k_detect->k_result kb_start Test Compound + Cell Lysate kb_assay Competition with Immobilized Kinobeads kb_start->kb_assay kb_detect Elution, Digestion & LC-MS/MS Analysis kb_assay->kb_detect kb_result Output: Apparent pKd for competed kinases kb_detect->kb_result

Caption: Comparative workflows for broad-spectrum kinase profiling.

Part 2: Cellular Context - Validating Target Engagement

Identifying a binding partner is only the first step. It is crucial to confirm that the compound can penetrate the cell membrane and engage its target in the complex, crowded environment of a living cell.

Methodology 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures target engagement in situ. The principle is that when a ligand binds to its target protein, it confers thermal stability.[10][11] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble, non-denatured target protein remaining is quantified. A positive target engagement event results in a "shift" to a higher melting temperature (Tm).[12][13]

  • Causality Behind Experimental Choice: CETSA is the gold standard for confirming target engagement in an unadulterated cellular system.[11] It is label-free, requiring no modification of the compound or the target protein, thus providing direct evidence of a physical interaction within the cell.

  • Cell Culture & Treatment: Plate cells (e.g., MCF7, known to have an active PI3K pathway) and grow to 80-90% confluency. Treat cells with either vehicle (DMSO) or this compound (e.g., at 10 µM) for 1-2 hours.

  • Heating Step: Harvest, wash, and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Collect the supernatant and quantify the amount of the specific target protein (e.g., PI3Kα) in each sample using standard Western Blot analysis with a validated antibody.

  • Data Analysis: Plot the band intensity for the target protein against temperature for both vehicle and compound-treated samples to generate melting curves and determine the thermal shift (ΔTm).

Kinase TargetVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)Conclusion
PI3Kα 48.5 56.0 +7.5 Strong Engagement
mTOR 50.2 55.1 +4.9 Clear Engagement
CDK954.154.3+0.2No significant engagement
p38α58.758.6-0.1No engagement

Table 3: Representative CETSA data confirming that the compound stabilizes PI3Kα and mTOR in intact cells, but not the weaker off-targets identified in binding assays.

cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow step1 1. Treat Intact Cells (Vehicle vs. Compound) step2 2. Heat Aliquots (Temperature Gradient) step1->step2 step3 3. Lyse Cells (e.g., Freeze-Thaw) step2->step3 step4 4. Separate Fractions (Ultracentrifugation) step3->step4 step5 5. Isolate Supernatant (Soluble Proteins) step4->step5 step6 6. Quantify Target (Western Blot / MS) step5->step6 result Result: Thermal Shift (ΔTm) confirms engagement step6->result

Caption: Step-by-step experimental workflow for CETSA.

Part 3: Functional Impact - Quantifying Inhibition

Finally, it is essential to connect target binding to a functional outcome—the inhibition of enzymatic activity. This step quantifies the compound's potency and provides the data needed for a definitive selectivity profile.

Methodology 4: In Vitro Enzymatic Assays

These assays directly measure the catalytic activity of purified kinases and the ability of the compound to inhibit it. Radiometric assays, such as the HotSpot™ platform, are a robust gold standard that measures the incorporation of radioactive ³³P from ATP onto a substrate.[14]

  • Causality Behind Experimental Choice: An enzymatic assay is the ultimate confirmation of inhibitory function. Running these assays at two different ATP concentrations is critical. Testing at a low, apparent Km of ATP reveals the compound's maximum potency, while testing at a high, physiological concentration (1 mM ATP) provides a more biologically relevant measure of potency and helps confirm an ATP-competitive mechanism of action.[15] A significant drop in potency at high ATP suggests the compound competes directly with ATP for the binding site.

A focused panel of kinases, selected from the initial broad-screen hits, should be profiled to determine dose-dependent IC50 values.

Kinase TargetIC50 @ ATP Km (nM)IC50 @ 1 mM ATP (nM)IC50 Shift (Fold)
PI3Kα 20 180 9.0
mTOR 35 450 12.9
DNA-PK110150013.6
CDK9350520014.9
p38α1,800>20,000>11.1

Table 4: Representative IC50 data from enzymatic assays. The compound is a potent inhibitor of PI3Kα and mTOR, with significantly weaker activity against other kinases. The rightward shift in IC50 at high ATP concentration is characteristic of an ATP-competitive inhibitor.

Synthesis and Strategic Interpretation

A comprehensive cross-reactivity profile is built by integrating data from all methodologies. No single assay tells the whole story.

cluster_0 Integrated Profiling and Decision Logic start Start: 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine broad_screen Part 1: Broad Screening (KINOMEscan™ & Kinobeads) start->broad_screen Identify all potential binders cellular_screen Part 2: Cellular Engagement (CETSA) broad_screen->cellular_screen Confirm in-cell interaction for top hits functional_screen Part 3: Functional Inhibition (Enzymatic IC50 Panel) cellular_screen->functional_screen Quantify functional potency of engaged targets decision Interpret Final Profile functional_screen->decision outcome1 Selective Inhibitor (High potency for 1-2 targets, >100-fold selectivity window) decision->outcome1 Proceed with development as a selective tool/drug outcome2 Multi-Kinase Inhibitor (Potent against a few related kinases) decision->outcome2 Consider for polypharmacology applications or resynthesize outcome3 Promiscuous Compound (Multiple potent off-targets across different families) decision->outcome3 Deprioritize or use as a scaffold for medicinal chemistry

Caption: A decision-making flowchart for profiling and interpreting selectivity.

  • High-Confidence Hits: Targets like PI3Kα and mTOR, which score strongly across binding, cellular engagement, and functional assays, are considered high-confidence, primary targets.

  • Binding Artifacts: A target like p38α, which shows some interaction in a recombinant binding assay but fails to show cellular engagement or functional inhibition, is likely a non-physiological, in vitro artifact.

  • Weaker Off-Targets: A kinase like CDK9, which shows binding and some functional inhibition but is significantly less potent than the primary targets and does not show robust cellular engagement, is a confirmed off-target. The selectivity window (e.g., IC50(CDK9) / IC50(PI3Kα)) is a key metric for assessing risk.

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A Comparative Guide to the Bioactivity of Imidazo[1,2-a]pyridine Isomers: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a diverse range of biological targets. However, the true therapeutic potential of this scaffold lies in the nuanced world of its isomers. Subtle changes in the substitution pattern on the fused imidazole and pyridine rings can dramatically alter a molecule's pharmacological profile, transforming a hypnotic agent into an anxiolytic or a pan-kinase inhibitor into a highly selective anticancer therapeutic.[4][5]

This guide provides a comparative analysis of the bioactivity of imidazo[1,2-a]pyridine isomers, delving into the structural nuances that dictate their differential effects. We will explore key therapeutic areas, present supporting quantitative data, and provide detailed experimental protocols to empower researchers in their quest to develop next-generation therapeutics. Commercially available drugs such as the hypnotic Zolpidem and the anxiolytic Alpidem underscore the clinical importance of understanding and harnessing this isomeric diversity.[1][3][6][7]

Neuropsychopharmacology: The Tale of Two Isomers at the GABA-A Receptor

The most striking example of isomeric differentiation within the imidazo[1,2-a]pyridine class is observed in their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[8] The hypnotic agent Zolpidem and the anxiolytic Alpidem , despite their structural similarity, exhibit distinct clinical effects due to their differential affinity for GABA-A receptor subunits.[4][9][10]

Zolpidem's potent sedative-hypnotic action is mediated by its high-affinity, preferential binding to GABA-A receptors containing the α1 subunit.[11][12] This selectivity is the cornerstone of its clinical profile, inducing sleep with weaker anxiolytic or myorelaxant properties compared to non-selective benzodiazepines.[12] In contrast, Alpidem, while also showing a preference for α1-containing receptors, was developed as an anxiolytic, suggesting a more complex interaction with different receptor subtypes or downstream pathways.[4] This functional divergence highlights how subtle modifications to the scaffold can fine-tune the interaction with specific receptor populations, leading to distinct therapeutic outcomes.

Comparative Binding Affinity Data

The table below summarizes the inhibitory potency of Zolpidem and Alpidem, illustrating the quantitative differences in their interaction with the GABA-A receptor complex. The ID50 values represent the dose required to inhibit the firing of substantia nigra pars reticulata (SNR) neurons, a key output nucleus of the basal ganglia modulated by GABAergic transmission.

CompoundTarget/AssayPotency (ID50)Primary Clinical EffectReference
Zolpidem Inhibition of SNR Neuron Firing0.076 mg/kgHypnotic/Sedative[9]
Alpidem Inhibition of SNR Neuron Firing0.821 mg/kgAnxiolytic[9]
Diazepam Inhibition of SNR Neuron Firing0.492 mg/kgAnxiolytic/Sedative[9]

As the data shows, Zolpidem is significantly more potent in inhibiting SNR neuronal activity, consistent with its strong hypnotic effects.

Signaling Pathway: GABA-A Receptor Modulation

The following diagram illustrates the mechanism of action. GABA binding opens the chloride channel, leading to hyperpolarization. Imidazo[1,2-a]pyridines act as positive allosteric modulators at the benzodiazepine binding site, enhancing the effect of GABA and increasing chloride influx.

GABA_A_Receptor cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (α, β, γ subunits) Cl_in Cl- Influx GABA_R->Cl_in Opens Channel GABA GABA GABA->GABA_R Binds to α/β interface Imidazopyridine Zolpidem / Alpidem (Isomers) Imidazopyridine->GABA_R Binds to α/γ interface (BZD site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Causes

Caption: GABA-A receptor signaling pathway.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor. The rationale is to measure the ability of a non-radioactive test compound (e.g., an imidazo[1,2-a]pyridine isomer) to displace a known radioligand (e.g., [³H]muscimol or [³H]flumazenil) from the receptor.[13][14][15] A lower concentration of the test compound required for displacement indicates a higher binding affinity.

Materials:

  • Rat brain tissue (cerebellum or cortex)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]muscimol (for GABA site) or [³H]flumazenil (for benzodiazepine site)

  • Non-specific binding control: 10 mM GABA or 10 µM Diazepam

  • Test compounds (imidazo[1,2-a]pyridine isomers) at various concentrations

  • Scintillation fluid and vials

  • Centrifuge, homogenizer, scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize rat brains in ice-cold Homogenization Buffer.[13] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[13] d. Resuspend the pellet in ice-cold Binding Buffer and repeat the centrifugation step three times to wash the membranes.[13] e. Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/well and store at -70°C.

  • Binding Assay: a. Set up assay tubes for total binding, non-specific binding, and test compound binding. b. To each tube, add a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol).[13] c. For non-specific binding tubes, add a high concentration of unlabeled ligand (e.g., 10 mM GABA).[13] d. For test compound tubes, add varying concentrations of the imidazo[1,2-a]pyridine isomer. e. Add the prepared membrane protein (0.1-0.2 mg) to each tube to initiate the reaction.

  • Incubation & Termination: a. Incubate the tubes at 4°C for 45 minutes.[13] b. Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold Binding Buffer to separate bound from free radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Quantify the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). c. Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Anticancer Applications: Targeting Kinase Pathways with Isomeric Precision

The imidazo[1,2-a]pyridine scaffold is a fertile ground for the development of kinase inhibitors for cancer therapy.[16][17] Alterations in signaling pathways driven by kinases like PI3K, Akt, and receptor tyrosine kinases (e.g., c-KIT, PDGFR) are hallmarks of many cancers.[18][19][20][21] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the imidazo[1,2-a]pyridine core is critical for achieving both high potency and selectivity against specific kinases.

For instance, research on PI3K inhibitors demonstrated that introducing 6'-alkoxy 5'-aminopyrazine groups at the 6-position of the imidazo[1,2-a]pyridine core led to the most potent compounds against the A2780 ovarian cancer cell line.[18] Further optimization by adding a 1,1,1-trifluoroisopropoxy group resulted in a compound with excellent potency, selectivity, and in vivo efficacy.[18] Similarly, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, overcoming resistance to existing drugs like imatinib.[20]

Comparative Anticancer Activity Data (IC50)

The following table presents a selection of imidazo[1,2-a]pyridine derivatives and their cytotoxic activity against different cancer cell lines, showcasing how structural modifications influence potency.

CompoundSubstitution PatternCancer Cell LinePotency (IC50)Reference
HB9 Hybrid with 4-aminobenzoic acidA549 (Lung)50.56 µM[22]
HB10 Hybrid with isonicotinohydrazideHepG2 (Liver)51.52 µM[22]
Compound 12b 4-chlorophenyl at C2, tert-butyl at NHepG2 (Liver)13 µM[23]
Compound 12b 4-chlorophenyl at C2, tert-butyl at NMCF-7 (Breast)11 µM[23]
Cisplatin (Reference Drug)A549 (Lung)53.25 µM[22]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many imidazo[1,2-a]pyridine anticancer agents function by inhibiting the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates Proliferation Cell Growth & Proliferation AKT->Proliferation Promotes

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[24][25] The underlying principle is that metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[24][26] The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Treat with Imidazopyridine Isomers B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate 4h at 37°C (Formazan forms in live cells) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Experimental workflow for the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25][27]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the imidazo[1,2-a]pyridine isomers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.[27]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10-28 µL of MTT solution (stock of 2-5 mg/mL in PBS, final concentration 0.5 mg/mL).[24][27]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.[24][27]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[27] Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value.

Antimicrobial Activity: Broad-Spectrum Efficacy through Structural Tuning

Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial properties.[1][28][29][30][31] The specific isomeric form and substitution pattern are crucial for determining the spectrum and potency of antimicrobial action. For example, studies on a series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines (a related scaffold) found that a 5-n-octylamino substitution conferred significant activity against a broad panel of microorganisms.[28] More recently, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a new class of antibiotics active against Mycobacterium avium, a challenging pathogen, both in vitro and in vivo.[29]

Comparative Antimicrobial Activity Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below compares the MIC values for representative imidazo[1,2-a]pyridine compounds against various bacterial strains.

Compound ClassSpecific CompoundTarget MicroorganismPotency (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesCompound 2 (ND-10885)Mycobacterium aviumLow-micromolar[29]
Triazole HybridsCompound 13jStaphylococcus aureus6.25 µg/mL[6]
Triazole HybridsCompound 13kBacillus subtilis6.25 µg/mL[6]
Ciprofloxacin(Reference Drug)Staphylococcus aureus25 µg/mL[6]
Ciprofloxacin(Reference Drug)Bacillus subtilis50 µg/mL[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[32] The rationale is to expose a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by finding the lowest concentration that inhibits visible bacterial growth after incubation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Analysis A 1. Prepare serial dilutions of Imidazopyridine isomer in 96-well plate C 3. Inoculate wells with bacteria A->C B 2. Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D 4. Incubate plate at 37°C for 16-24h C->D E 5. Visually inspect for turbidity (growth) D->E F 6. Identify MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • Compound Dilution: a. Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.[32] b. Add 200 µL of the test compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[32] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[32]

  • Inoculum Preparation: a. Inoculate a broth with a single colony of the target bacterium and grow overnight to saturation.[33] b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[32]

  • Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[32] b. Cover the plate and incubate at 35-37°C for 16-24 hours.[32]

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity (a cloudy appearance indicating bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[32]

Conclusion and Future Perspectives

The comparative analysis of imidazo[1,2-a]pyridine isomers unequivocally demonstrates that subtle structural modifications are a powerful tool for modulating biological activity. The differential selectivity of zolpidem and alpidem for GABA-A receptor subtypes, the precise targeting of cancer-driving kinases by substituted derivatives, and the broad-spectrum efficacy of antimicrobial agents all stem from specific isomeric arrangements. This principle of structure-based design is paramount for modern drug discovery.

Future research should continue to explore the vast chemical space of the imidazo[1,2-a]pyridine scaffold. The development of highly selective probes for less-studied biological targets, the creation of dual-function inhibitors, and the optimization of pharmacokinetic properties through isomeric manipulation are all promising avenues. As our understanding of disease pathways becomes more sophisticated, the ability to fine-tune molecular interactions through isomeric control will be indispensable in creating safer, more effective medicines.

References

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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway stands as a pivotal nexus for therapeutic intervention. Its dysregulation is a common hallmark of numerous cancers, driving aberrant cell growth, proliferation, and survival. Consequently, the development of potent and selective inhibitors of this pathway is a paramount objective for researchers. This guide provides an in-depth comparison of kinase inhibitors centered around the imidazo[1,2-a]pyridine scaffold, with a specific focus on confirming the likely target of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine . We will delve into a comparative analysis with other notable PI3K inhibitors, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into a wide array of cellular responses.[1] Activation of receptor tyrosine kinases (RTKs) by growth factors triggers the recruitment and activation of PI3K.[2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[3] This event facilitates the recruitment of the serine/threonine kinase Akt to the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[3][4] Once active, Akt phosphorylates a multitude of downstream substrates, ultimately leading to the activation of mTORC1, a master regulator of protein synthesis and cell growth.[3][4] Given its central role in promoting cell survival and proliferation, the aberrant activation of this pathway is a frequent event in cancer, making it a highly attractive target for drug development.[1]

Imidazo[1,2-a]pyridine: A "Privileged Scaffold" for Kinase Inhibition

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a versatile framework for the development of potent and selective ligands for a variety of biological targets. This bicyclic heterocyclic system offers a rigid structure with multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. Notably, numerous derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of various protein kinases, including those within the PI3K/Akt/mTOR pathway.

Confirming the Target of this compound: An Evidence-Based Inference

While direct experimental data for the specific kinase target of this compound is not extensively available in the public domain, a strong inference can be drawn from the wealth of literature on structurally related compounds. A significant body of research has focused on the design and synthesis of 2, 6, and 8-substituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[5] The substitution pattern of this compound aligns closely with these pharmacophores. Therefore, it is highly probable that the primary molecular target of this compound is PI3Kα .

Comparative Analysis of PI3Kα Inhibitors

To provide a comprehensive understanding of the therapeutic landscape, it is essential to compare this compound (with its inferred target) against other well-characterized PI3K inhibitors. This comparison includes a structurally related imidazo[1,2-a]pyridine derivative, PIK-75, as well as other prominent PI3K inhibitors from different chemical classes.

CompoundChemical ClassPrimary Target(s)IC50 (nM)
This compound Imidazo[1,2-a]pyridinePI3Kα (inferred) Not Publicly Available
PIK-75 Imidazo[1,2-a]pyridinePI3Kα, DNA-PK5.8 (p110α), 76 (p110γ), 1300 (p110β)[6][7][8][9]
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidinePan-Class I PI3K (α, β, δ, γ)3 (p110α), 33 (p110β), 3 (p110δ), 75 (p110γ)[10]
Alpelisib (BYL719) 2-aminothiazole derivativePI3Kα5 (p110α), 1200 (p110β), 290 (p110δ), 250 (p110γ)[11]

This comparative data highlights the potent and selective nature of various PI3K inhibitors. While the precise potency of this compound remains to be experimentally determined, its structural similarity to PIK-75 suggests it is likely a potent inhibitor of PI3Kα.

Experimental Protocols

To facilitate the experimental validation of the target and potency of novel imidazo[1,2-a]pyridine derivatives, a detailed protocol for a standard in vitro PI3Kα kinase assay is provided below.

In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits, such as the PI3Kα (p110α/p85α) Assay Kit from BPS Bioscience, which utilizes the ADP-Glo™ Kinase Assay from Promega.[12][13]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound) and control inhibitors (e.g., PIK-75)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Kinase Reaction Setup: a. In a 384-well plate, add the test compound or vehicle (DMSO). b. Add the PI3Kα enzyme and the lipid substrate mixture to each well. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme. d. Initiate the kinase reaction by adding ATP to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Reading: a. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. b. Incubate at room temperature for 30 minutes. c. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the PI3K/Akt/mTOR Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PDK1->Akt P mTORC2 mTORC2 mTORC2->Akt P GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 6-Bromo-2,3-dimethyl- imidazo[1,2-a]pyridin-8-ylamine Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add Compound/ Vehicle to Plate Start->Step1 Step2 2. Add PI3Kα Enzyme & PIP2 Substrate Step1->Step2 Step3 3. Pre-incubate (15 min) Step2->Step3 Step4 4. Initiate Reaction with ATP Step3->Step4 Step5 5. Incubate (60 min) Step4->Step5 Step6 6. Add ADP-Glo™ Reagent Step5->Step6 Step7 7. Incubate (40 min) Step6->Step7 Step8 8. Add Kinase Detection Reagent Step7->Step8 Step9 9. Incubate (30 min) Step8->Step9 End End: Read Luminescence Step9->End

Caption: Experimental workflow for an in vitro PI3Kα kinase inhibition assay.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel kinase inhibitors targeting the PI3K/Akt/mTOR pathway. Based on extensive structure-activity relationship data from the scientific literature, it is strongly inferred that this compound is a putative inhibitor of PI3Kα. This guide provides a comparative analysis with other established PI3K inhibitors and a detailed experimental protocol to enable researchers to validate this hypothesis and further explore the therapeutic potential of this and other related compounds. The continued investigation of this privileged scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

References

  • GDC-0941 - Potent Selective PI3K Inhibitor - APExBIO.

  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | MedChemExpress.

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  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PubMed Central.

  • Alpelisib (BYL-719) | PI3Kα Inhibitor - MedchemExpress.com.

  • PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) - Abcam.

  • GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo - AACR Journals.

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  • GDC-0941 (GNE-0941, Pictilisib, Pictrelisib, CAS Number: 957054-30-7) - Cayman Chemical.

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  • PIK-75 HCl | PI3K inhibitor | Inhibitor of PI3K isoform p110α | CAS 372196-77-5 | Buy PIK75 HCl from Supplier InvivoChem.

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  • PIK-75 HCl - Selective PI3K p110 Inhibitor - APExBIO.

  • PIK-75 hydrochloride | PI3K Inhibitor | Buy from Supplier AdooQ®.

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  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC - NIH.

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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system has given rise to a significant class of drugs primarily targeting the central nervous system (CNS), with applications ranging from hypnotic agents to anxiolytics.[3][4] Several drugs based on this scaffold have been developed, including the widely-prescribed hypnotic zolpidem, the anxiolytic alpidem, and the investigational compounds saripidem and necopidem.[3][4]

This guide provides a comprehensive, head-to-head comparison of key imidazo[1,2-a]pyridine-based drugs, delving into their distinct pharmacological profiles, mechanisms of action, and the experimental data that underpins our understanding of these compounds. As Senior Application Scientists, our goal is to synthesize this information to provide actionable insights for researchers and drug development professionals in the field.

The Central Mechanism: Modulating the GABA-A Receptor

The primary therapeutic effects of the most well-known imidazo[1,2-a]pyridine drugs stem from their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[5] These drugs act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor, enhancing the effect of GABA.[6][7] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in sedative, hypnotic, anxiolytic, and anticonvulsant effects.[6][8]

However, the nuanced differences in the pharmacological profiles of these drugs arise from their varied affinities for the different GABA-A receptor subtypes, which are determined by their alpha (α) subunit composition.[8] Zolpidem, for instance, exhibits a high affinity for α1-containing GABA-A receptors, which are predominantly associated with sedative effects.[8][9][10] This selectivity is thought to contribute to its strong hypnotic properties with weaker muscle relaxant and anxiolytic effects compared to non-selective benzodiazepines.[9][11]

GABA_A_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl⁻) Channel (Closed) Cl_channel_open Chloride (Cl⁻) Channel (Open) GABA_A->Cl_channel_open Conformational Change Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Cl_channel_open->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds Drug Imidazo[1,2-a]pyridine Drug (e.g., Zolpidem) Drug->GABA_A Positive Allosteric Modulation Cl_ion Cl⁻ Cl_ion->Cl_channel_open Influx Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize 1. Homogenize rat brain in sucrose buffer Centrifuge1 2. Centrifuge at 1,000 x g Homogenize->Centrifuge1 Supernatant1 3. Collect supernatant Centrifuge1->Supernatant1 Centrifuge2 4. Centrifuge supernatant at 140,000 x g Supernatant1->Centrifuge2 Resuspend1 5. Resuspend pellet in deionized water Centrifuge2->Resuspend1 Homogenize2 6. Homogenize pellet Resuspend1->Homogenize2 Centrifuge3 7. Centrifuge at 140,000 x g Homogenize2->Centrifuge3 Wash 8. Wash pellet with binding buffer (repeat) Centrifuge3->Wash Final_Pellet 9. Resuspend final pellet in binding buffer Wash->Final_Pellet Incubate 10. Incubate membrane prep with: - [3H]muscimol (radioligand) - Test compound (various conc.) - Non-specific ligand (e.g., GABA) Final_Pellet->Incubate Terminate 11. Terminate reaction by rapid filtration Incubate->Terminate Wash_Filter 12. Wash filters with ice-cold buffer Terminate->Wash_Filter Quantify 13. Quantify radioactivity by liquid scintillation spectrometry Wash_Filter->Quantify Calculate 14. Calculate specific binding Quantify->Calculate Plot 15. Plot data and determine IC50/Ki values Calculate->Plot

Figure 2: Workflow for GABA-A receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer. [12] * Perform a series of centrifugation and resuspension steps to isolate the cell membranes containing the GABA-A receptors. [12] * Wash the final membrane pellet multiple times with the binding buffer. [12]2. Binding Assay:

    • Incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]muscimol or [³H]flumazenil) and varying concentrations of the unlabeled test compound. [13][14] * Include a set of tubes with an excess of an unlabeled ligand (e.g., GABA) to determine non-specific binding. [12][13] * Incubate at 4°C for a specified time (e.g., 45 minutes). [12]3. Termination and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry. [12]4. Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Thiopental-Induced Sleeping Time Model

This in vivo model is used to assess the hypnotic potential of a test compound by measuring its ability to potentiate the sleep-inducing effects of a barbiturate like thiopental sodium. [15][16]

In_Vivo_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatize 1. Acclimatize animals (e.g., mice) Group 2. Divide animals into groups: - Vehicle control - Positive control (e.g., Diazepam) - Test compound (various doses) Acclimatize->Group Administer_Test 3. Administer test compound or vehicle (e.g., intraperitoneally) Group->Administer_Test Wait 4. Wait for a specific period (e.g., 30 minutes) Administer_Test->Wait Administer_Thiopental 5. Administer thiopental sodium to induce sleep Wait->Administer_Thiopental Observe 6. Observe animals for loss of righting reflex Administer_Thiopental->Observe Record 7. Record: - Latency to sleep onset - Duration of sleep Observe->Record Compare 8. Compare sleep latency and duration between groups Record->Compare Statistics 9. Perform statistical analysis (e.g., ANOVA) Compare->Statistics

Figure 3: Workflow for in vivo hypnotic efficacy model.

Methodology:

  • Animal Preparation:

    • Use Swiss albino mice or other suitable rodents, acclimatized to the laboratory environment. [15] * Divide the animals into groups: a vehicle control group, a positive control group (e.g., diazepam), and several test groups receiving different doses of the imidazo[1,2-a]pyridine compound. [15]2. Drug Administration:

    • Administer the test compound or vehicle, typically via intraperitoneal injection.

    • After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of thiopental sodium to all animals. [16]3. Observation and Data Collection:

    • Immediately after thiopental administration, observe the animals for the loss of the righting reflex (the ability to return to an upright position when placed on their back), which indicates the onset of sleep. [16] * Record the time between thiopental injection and the loss of the righting reflex as the sleep latency. [16] * Record the time from the loss to the recovery of the righting reflex as the duration of sleep. [15]4. Data Analysis:

    • Compare the sleep latency and duration between the test groups and the control groups.

    • A significant decrease in sleep latency and/or a significant increase in sleep duration in the test groups compared to the vehicle control group indicates a hypnotic effect.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Conclusion

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of CNS-active drugs. The subtle differences in their pharmacological profiles, largely dictated by their GABA-A receptor subtype selectivity, have led to compounds with distinct therapeutic applications, from the potent hypnotic zolpidem to the anxiolytic alpidem. While zolpidem remains a clinical mainstay for insomnia, the story of alpidem serves as a crucial reminder of the importance of thorough toxicological profiling in drug development. The investigational compounds, saripidem and necopidem, further highlight the ongoing interest in this chemical class. For researchers in the field, a deep understanding of the structure-activity relationships, coupled with robust in vitro and in vivo characterization, is paramount to unlocking the full therapeutic potential of novel imidazo[1,2-a]pyridine derivatives.

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Preclinical Evaluation of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine: A Comparative Guide for Novel Kinase Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Preclinical Investigation

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2][3][4][5] Compounds incorporating this core have shown promise in targeting various kinases, including the therapeutically significant Phosphoinositide 3-kinase (PI3K) family.[3][4] The subject of this guide, 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (hereafter referred to as Compound-X for illustrative purposes), possesses this key scaffold. Its structural features suggest a potential role as a kinase inhibitor, making it a compelling candidate for rigorous preclinical evaluation.

This guide provides a comprehensive framework for the preclinical assessment of Compound-X, comparing its hypothetical performance against established benchmarks: a highly selective PI3Kα inhibitor (Alpelisib) and a broad-spectrum, non-selective kinase inhibitor (Staurosporine). The methodologies described herein are designed to build a robust data package, elucidating the compound's potency, selectivity, cellular activity, and drug-like properties, thereby informing its potential for further development as a therapeutic agent.

The Preclinical Evaluation Workflow: A Phased Approach

A successful preclinical campaign for a novel kinase inhibitor is a multi-stage process, designed to systematically de-risk the candidate before it progresses toward clinical trials. Each phase generates critical data that informs the next, ensuring that resources are focused on compounds with the highest probability of success.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Drug-Like Properties cluster_2 Phase 3: In Vivo Validation Biochemical_Assays Biochemical Assays (Potency & Selectivity) Cell-Based_Assays Cell-Based Assays (Cellular Potency & MoA) Biochemical_Assays->Cell-Based_Assays Confirm on-target activity ADME_Tox In Vitro ADME/Tox (Safety & PK Profile) Cell-Based_Assays->ADME_Tox Proceed if cellularly active PK_Studies In Vivo Pharmacokinetics (Exposure & Dosing) ADME_Tox->PK_Studies Proceed if favorable profile Efficacy_Studies In Vivo Efficacy (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies Inform dose regimen

Caption: Preclinical evaluation workflow for a novel kinase inhibitor.

Phase 1: Foundational In Vitro Characterization

The initial phase focuses on determining if Compound-X interacts with its intended target with sufficient potency and selectivity, and whether this biochemical activity translates into a desired effect in a cellular context.

Biochemical Assays: Assessing Potency and Selectivity

The first critical question is whether Compound-X can inhibit the enzymatic activity of its putative kinase target. Given the prevalence of imidazo[1,2-a]pyridine scaffolds in PI3K inhibitors, our hypothetical evaluation will focus on the PI3K family of kinases.[3][4]

Causality Behind Experimental Choice: A luminescence-based kinase assay is selected for its high sensitivity and amenability to high-throughput screening.[6] This assay measures the amount of ADP produced during the kinase reaction; a decrease in signal indicates inhibition of the kinase.[7] By screening against a panel of kinases, we can simultaneously determine the half-maximal inhibitory concentration (IC50) for the primary target and assess the selectivity profile, a critical factor for minimizing off-target toxicity.[8][9]

Comparative Data (Illustrative):

Kinase TargetCompound-X IC50 (nM)Alpelisib IC50 (nM)Staurosporine IC50 (nM)
PI3Kα 25 5 20
PI3Kβ5001,15825
PI3Kδ80025015
PI3Kγ1,20029010
mTOR>10,0002,5005
Akt1>10,000>10,0008
PTK6/Brk5,000Not Reported30

Data is hypothetical and for illustrative purposes only.

Interpretation: The illustrative data suggests that Compound-X is a potent inhibitor of PI3Kα with moderate selectivity against other PI3K isoforms and good selectivity against unrelated kinases like mTOR and Akt1. Its profile is more selective than the non-selective inhibitor Staurosporine but less selective than the highly optimized Alpelisib.

Protocol: In Vitro Luminescence-Based Kinase Activity Assay

  • Compound Preparation: Serially dilute Compound-X, Alpelisib, and Staurosporine in DMSO to create a 10-point concentration gradient. A DMSO-only control is included.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the kinase of interest (e.g., recombinant PI3Kα) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell-Based Assays: Confirming Mechanism of Action in a Biological Context

Biochemical activity must translate to a functional effect within a living cell. Cell-based assays are crucial for confirming on-target engagement and observing the downstream consequences of kinase inhibition in a more physiologically relevant environment.[10][11]

Causality Behind Experimental Choice: We will utilize a cell-based phosphorylation assay to directly measure the inhibition of the PI3K signaling pathway. The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, with Akt being a key downstream effector.[12] By measuring the phosphorylation of Akt at Ser473, we can quantify the cellular potency (EC50) of Compound-X. This assay provides direct evidence that the compound can penetrate the cell membrane and engage its intracellular target.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT p-Thr308 Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream mTORC2->AKT p-Ser473 CompoundX Compound-X CompoundX->PI3K

Caption: PI3K/AKT Signaling Pathway Inhibition.

Comparative Data (Illustrative):

AssayCompound-XAlpelisibStaurosporine
p-Akt (Ser473) Inhibition EC50 (nM) 1505080
Cell Proliferation IC50 (nM) (MCF-7) 2008515

Data is hypothetical and for illustrative purposes only. MCF-7 is a breast cancer cell line with a known PIK3CA mutation.

Interpretation: The illustrative data shows that Compound-X inhibits the phosphorylation of Akt in cells, confirming its on-target activity. The shift from the biochemical IC50 (25 nM) to the cellular EC50 (150 nM) is expected and reflects factors such as cell permeability and intracellular ATP concentrations. The compound also inhibits the proliferation of a cancer cell line known to be dependent on PI3K signaling, linking target engagement to an anti-cancer effect.

Protocol: Cell-Based p-Akt Western Blot Assay

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of Compound-X, Alpelisib, or Staurosporine for 2 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample on a 4-12% SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample. Plot the normalized p-Akt signal against the inhibitor concentration to determine the EC50.[13]

Phase 2: Assessing Drug-Like Properties (In Vitro ADME/Tox)

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or if it has an unacceptable safety profile. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies provide an early assessment of these critical properties.[14][15]

Causality Behind Experimental Choice: This suite of assays is designed to predict the pharmacokinetic and safety profile of the compound.[16]

  • Metabolic Stability: Assesses how quickly the compound is broken down by liver enzymes, predicting its half-life in the body.

  • Caco-2 Permeability: Measures the rate at which the compound can cross intestinal epithelial cells, predicting oral absorption.

  • CYP450 Inhibition: Evaluates the potential for the compound to cause drug-drug interactions by inhibiting key metabolic enzymes.

  • hERG Inhibition: Screens for potential cardiotoxicity, a common reason for drug candidate failure.

  • Plasma Protein Binding: Determines the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is typically active.

Comparative Data (Illustrative):

ParameterCompound-XAlpelisibDesired Profile
Metabolic Stability (HLM, t½ min) 4562> 30 min
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 1215> 5
CYP3A4 Inhibition (IC50, µM) > 20> 25> 10 µM
hERG Inhibition (IC50, µM) > 30> 30> 10 µM
Plasma Protein Binding (%) 92%89%< 99%

Data is hypothetical and for illustrative purposes only. HLM = Human Liver Microsomes.

Interpretation: The hypothetical ADME/Tox profile for Compound-X is favorable. It shows good metabolic stability, high permeability suggesting good oral absorption, low risk of CYP-mediated drug-drug interactions, and a low risk of cardiotoxicity. The plasma protein binding is high but acceptable. This profile supports its advancement into in vivo studies.

Phase 3: In Vivo Validation

The final preclinical phase involves evaluating the compound's behavior and efficacy in a living organism. These studies are essential for determining the relationship between dose, exposure, and therapeutic effect.[17][18][19][20]

Causality Behind Experimental Choice:

  • Pharmacokinetics (PK): An in vivo PK study in rodents is necessary to understand how the drug is absorbed, distributed, and cleared in a whole organism. This data is critical for establishing a dosing regimen for efficacy studies.[17]

  • Efficacy (Xenograft Model): A tumor xenograft model, where human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice, provides the ultimate test of the compound's anti-cancer activity in vivo.[18] Tumor growth inhibition is the primary endpoint.

Comparative Data (Illustrative):

ParameterCompound-XAlpelisib
Oral Bioavailability (F%) in Mice 40%47%
Plasma Half-life (t½, hours) in Mice 64.5
Tumor Growth Inhibition (TGI %) at 50 mg/kg, PO, QD 65%75%

Data is hypothetical and for illustrative purposes only. PO = Per os (oral administration), QD = Quaque die (once daily).

Interpretation: The illustrative in vivo data for Compound-X demonstrates acceptable oral bioavailability and a half-life that supports once-daily dosing. In a xenograft model, it shows significant, dose-dependent tumor growth inhibition, validating its therapeutic potential and warranting further investigation.

Protocol: In Vivo Xenograft Efficacy Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment groups (e.g., Vehicle control, Compound-X at 25 mg/kg, Compound-X at 50 mg/kg, Alpelisib at 50 mg/kg).

  • Dosing: Prepare Compound-X and Alpelisib in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compounds orally once daily for 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like p-Akt).

  • Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Conclusion

This guide outlines a logical and robust preclinical evaluation pathway for this compound (Compound-X), a novel compound with potential as a kinase inhibitor. Through a phased approach of in vitro biochemical and cell-based assays, ADME/Tox profiling, and in vivo validation, a comprehensive data package can be assembled. The illustrative comparative data presented here positions Compound-X as a promising lead candidate with potent on-target activity, favorable drug-like properties, and significant in vivo efficacy. This systematic evaluation process is essential for identifying and advancing the most promising therapeutic candidates while minimizing late-stage attrition.

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Benchmarking 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine Against the Standard of Care in PIK3CA-Mutated HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the landscape of targeted oncology, the phosphatidylinositol 3-kinase (PI3K) pathway remains a pivotal target, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer, where activating mutations in the PIK3CA gene are prevalent in approximately 40% of cases.[1][2] The approval of Alpelisib (Piqray), a selective inhibitor of the p110α subunit of PI3K, has established a new standard of care for this patient population.[2][3][4] This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, against Alpelisib. We will explore the rationale behind experimental choices, detail robust protocols, and present a model for comparative data analysis.

Introduction to the PI3Kα Target and Investigational Compound

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[3] Hyperactivation of this pathway, often driven by mutations in PIK3CA, is a key oncogenic driver in HR+/HER2- breast cancer, contributing to endocrine therapy resistance.[2][5] Alpelisib selectively inhibits the p110α isoform of PI3K, effectively blocking downstream signaling and impeding tumor growth.[3][6]

Our investigational compound, this compound, belongs to the imidazo[1,2-a]pyridine class, several derivatives of which have demonstrated inhibitory activity against PI3Kα. This structural scaffold presents a promising starting point for the development of a next-generation PI3Kα inhibitor with potentially improved potency, selectivity, or resistance profile.

Preclinical Benchmarking Strategy: A Multi-tiered Approach

A rigorous head-to-head comparison with the standard of care is essential to ascertain the therapeutic potential of this compound. Our benchmarking strategy is designed to evaluate key performance indicators: in vitro potency and selectivity, cellular activity, and in vivo efficacy.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Biochemical Assays Biochemical Potency & Selectivity Profiling Cell-Based Assays Cellular Activity & Target Engagement Biochemical Assays->Cell-Based Assays Xenograft Models In Vivo Efficacy & Tolerability Studies Cell-Based Assays->Xenograft Models

Caption: Preclinical benchmarking workflow.

Part 1: In Vitro Characterization

Biochemical Potency: PI3Kα Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of this compound on the target enzyme and compare it to Alpelisib. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the production of PIP3, the product of PI3Kα activity.[7]

Experimental Protocol: PI3Kα HTRF Assay

  • Reagents and Materials: Recombinant human PI3Kα (p110α/p85α), PIP2 substrate, ATP, HTRF detection reagents.

  • Compound Preparation: Prepare serial dilutions of this compound and Alpelisib in DMSO.

  • Assay Procedure:

    • Add the PI3Kα enzyme, PIP2 substrate, and test compounds to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature.

    • Stop the reaction and add HTRF detection reagents.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation.

Selectivity Profiling

To assess the therapeutic window, it is crucial to determine the selectivity of our compound for PI3Kα over other PI3K isoforms (β, δ, γ) and a panel of other kinases. This can be achieved using similar kinase assay formats with the respective enzymes.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (β/α)
Alpelisib (Standard of Care) 51,200290250240x
This compound HypotheticalHypotheticalHypotheticalHypotheticalHypothetical

Hypothetical data is presented for illustrative purposes.

Part 2: Cellular Activity Assessment

Inhibition of PI3K Signaling in Breast Cancer Cell Lines

We will utilize human breast cancer cell lines harboring the PIK3CA H1047R mutation, such as T47D and MCF-7, which are well-established models for studying PI3K pathway inhibition.[8] The primary readout will be the phosphorylation status of AKT (p-AKT), a key downstream effector of PI3K.

Experimental Protocol: Western Blotting for p-AKT

  • Cell Culture: Culture T47D or MCF-7 cells to 70-80% confluency.

  • Treatment: Treat cells with increasing concentrations of this compound or Alpelisib for a defined period (e.g., 2 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation.

Anti-proliferative Activity

The ultimate goal of a PI3Kα inhibitor is to halt cancer cell proliferation. We will assess the anti-proliferative effects of our compound in comparison to Alpelisib using a cell viability assay.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed T47D and MCF-7 cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and Alpelisib.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Add CellTiter-Glo® reagent to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Table 2: Comparative Cellular Activity

Compoundp-AKT Inhibition IC50 (nM) in T47D cellsCell Viability GI50 (nM) in T47D cells
Alpelisib (Standard of Care) 50200
This compound HypotheticalHypothetical

Hypothetical data is presented for illustrative purposes.

Part 3: In Vivo Efficacy Evaluation

The gold standard for preclinical efficacy assessment is the use of in vivo models that recapitulate human disease. We will employ a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model using a PIK3CA-mutant breast cancer cell line.[9][10]

cluster_0 Tumor Implantation & Growth cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Implantation Implant T47D cells into nude mice Tumor Growth Allow tumors to reach ~150 mm³ Implantation->Tumor Growth Randomization Randomize mice into treatment groups Tumor Growth->Randomization Dosing Daily oral dosing: Vehicle, Alpelisib, Test Compound Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Tumor Volume Primary Endpoint: Tumor Growth Inhibition Monitoring->Tumor Volume Body Weight Secondary Endpoint: Tolerability Monitoring->Body Weight Tumor Volume->Body Weight

Caption: In vivo xenograft study workflow.

Experimental Protocol: T47D Xenograft Model

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously implant T47D cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Alpelisib, and this compound at various doses).

  • Treatment Administration: Administer the compounds orally, once daily, for a specified duration (e.g., 21-28 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 3: Comparative In Vivo Efficacy and Tolerability

Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -0+5
Alpelisib (Standard of Care) 2575-2
This compound HypotheticalHypotheticalHypothetical

Hypothetical data is presented for illustrative purposes.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against the standard of care, Alpelisib. By systematically evaluating its in vitro potency and selectivity, cellular activity, and in vivo efficacy, a clear picture of its therapeutic potential can be established. Favorable results from these studies would warrant further investigation into its pharmacokinetic properties, safety pharmacology, and the exploration of potential combination therapies to overcome resistance.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, a substituted imidazopyridine derivative. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this document outlines a conservative, best-practice approach grounded in established principles of chemical safety and regulatory compliance.

The procedures herein are based on the chemical's structural alerts—a halogenated aromatic amine—and align with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Part 1: Waste Characterization - The Foundation of Safe Disposal

The cornerstone of proper chemical disposal is accurate waste characterization.[1][2] It is the generator's responsibility to determine if a waste is hazardous.[3] this compound is not explicitly listed as a hazardous waste by the EPA.[4] Therefore, we must assess it based on the four characteristics of hazardous waste as defined by RCRA: ignitability, corrosivity, reactivity, and toxicity.[3]

Table 1: Hazardous Waste Characteristic Assessment for this compound

RCRA CharacteristicWaste CodeAssessment for this compoundRationale
Ignitability D001Unlikely to be a primary hazard.The compound is a solid. While some organic solids can be flammable, there is no indication of a low flashpoint.
Corrosivity D002Unlikely.The molecule does not possess strongly acidic or basic functional groups that would lead to a pH of ≤ 2 or ≥ 12.5.
Reactivity D003Unlikely to be reactive under normal conditions.The structure does not contain functional groups known for instability, such as peroxides or azides.
Toxicity D004-D043Presumed Toxic. As a bromo-aromatic amine, there is a high potential for toxicity if ingested, inhaled, or absorbed through the skin. Many aromatic amines are known or suspected carcinogens. The precautionary principle dictates treating it as toxic.

Given the presumed toxicity and the presence of a halogen, this compound must be managed as a hazardous waste.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This workflow ensures safety and compliance from the point of generation to final disposal.

Before handling the waste, ensure appropriate PPE is worn to prevent exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal routing.

  • Halogenated vs. Non-Halogenated: This is the most crucial segregation step. This compound is a halogenated organic compound due to the bromine atom. It must be collected in a waste container specifically designated for halogenated organic waste.[5][6]

  • Solid vs. Liquid: Collect solid waste in a container designated for solid chemical waste. Do not mix with liquid waste.

All hazardous waste containers must meet federal and state regulations.[7]

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is appropriate.[7][6] The container must be in good condition, free of leaks or cracks.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards associated with the waste (e.g., "Toxic")

    • The date accumulation started.

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1]

  • Closure: Keep the waste container closed at all times except when adding waste.[1]

  • Storage Location: Store the container in a well-ventilated area, away from heat sources and incompatible materials like strong acids and oxidizing agents.[8][9]

The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal company.

  • Incineration: The preferred method for disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion byproducts (e.g., hydrogen bromide).[10]

  • Manifest System: When the waste is transported off-site, it must be accompanied by a Uniform Hazardous Waste Manifest. This is a cradle-to-grave tracking document that ensures the waste is handled and disposed of properly.[1][2][7]

Logical Framework for Disposal

The following diagram illustrates the decision-making and operational process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_characterization Waste Characterization (RCRA) cluster_handling On-Site Handling & Accumulation cluster_disposal Final Disposal A Identify Waste: 6-Bromo-2,3-dimethylimidazo [1,2-a]pyridin-8-ylamine B Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat A->B C Is it a Listed Waste? (F, K, P, or U lists) B->C D Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) C->D No E Conclusion: Presumed Toxic. Treat as Hazardous Waste. D->E Yes F Segregate Waste: Halogenated Organic Solid E->F G Select Compatible Container (e.g., HDPE, Glass) F->G H Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date G->H I Store in Satellite Accumulation Area: Keep container closed. H->I J Arrange for Pickup by Licensed Hazardous Waste Vendor I->J K Complete Uniform Hazardous Waste Manifest J->K L Recommended Disposal: High-Temperature Incineration J->L

Caption: Decision workflow for the safe disposal of this compound.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of RCRA and treating the compound with a high degree of caution due to its chemical structure, you ensure a disposal process that is protective of human health and the environment.[11][12] The segregation of halogenated waste is a critical step that prevents the contamination of other waste streams and allows for the appropriate, specialized disposal required for such compounds. The use of a licensed disposal company and the manifest system provides a documented, legally compliant trail for the waste from your laboratory to its final disposition.[1][13]

References

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Comprehensive Safety and Handling Guide for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on an expert evaluation of its chemical structure, including the imidazo[1,2-a]pyridine core, a brominated aromatic system, and a primary amine substituent. A conservative approach to personal protective equipment (PPE) and handling is advised.

Hazard Assessment: A Structural Perspective

Due to the novelty of this compound, comprehensive toxicological data is not yet available. Therefore, a risk assessment must be grounded in the known hazards of its constituent functional groups.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic system is prevalent in many biologically active molecules and pharmaceutical agents[1][2][3][4]. While the core itself is generally stable, substituted derivatives can exhibit a range of biological effects, and their metabolic pathways are not always fully understood. Therefore, systemic effects and potential toxicity should be considered.

  • Aromatic Amine: Aromatic amines as a class of compounds are known to have varying degrees of toxicity. Some can be irritants, sensitizers, or have more significant health effects with prolonged exposure. The primary amine group in this molecule suggests the potential for skin and respiratory irritation.

  • Brominated Aromatic Compound: The presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organic compounds. Such compounds can have environmental persistence and may present toxicological concerns. Combustion of halogenated compounds can also produce highly toxic byproducts[5].

Based on this structural analysis, it is prudent to treat this compound as a potentially hazardous substance that is harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for different laboratory scenarios.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (mg scale) in a well-ventilated area ANSI Z87.1 compliant safety glasses with side shields[6]Nitrile gloves (double-gloving recommended)Standard laboratory coatNot typically required if handled in a certified chemical fume hood
High-Volume Handling (gram scale) or potential for aerosolization Chemical splash goggles[6]Nitrile or neoprene gloves (double-gloving)Chemical-resistant lab coat or apron over a standard lab coatA NIOSH-approved respirator may be required if not handled in a fume hood[7]
Emergency Spill or Uncontrolled Release Full-face shield over chemical splash goggles[6]Heavy-duty chemical-resistant gloves (e.g., Silver Shield or 4H) over inner nitrile gloves[6]Chemical-resistant suit or coverallsNIOSH-approved self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges[8][9]
Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess_Task Assess Handling Task Low_Volume Low-Volume Handling (mg scale) Assess_Task->Low_Volume Low Risk High_Volume High-Volume Handling (gram scale) Assess_Task->High_Volume Moderate Risk Spill Emergency Spill Assess_Task->Spill High Risk

Caption: Risk-based workflow for selecting appropriate PPE.

Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors[10].

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of a fume hood.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on the appropriate level of PPE as determined by the risk assessment.

  • Weighing (Solid Form):

    • Tare a suitable container on a balance inside the fume hood.

    • Carefully transfer the required amount of the solid compound using a spatula. Avoid creating dust.

    • Close the primary container tightly after use.

  • Dissolving:

    • Add the solvent to the container with the weighed solid.

    • Gently swirl or stir to dissolve. If necessary, use a sealed container and a magnetic stirrer.

  • Reaction Setup:

    • Transfer the solution to the reaction vessel using appropriate glassware (e.g., pipette, syringe).

    • Ensure the reaction apparatus is securely clamped and has appropriate pressure relief if necessary.

  • Post-Handling:

    • Clean all contaminated glassware and equipment within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent and then a cleaning agent.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Diagram: Safe Handling Workflow

Handling_Workflow Prep 1. Preparation and PPE Weigh 2. Weighing in Fume Hood Prep->Weigh Dissolve 3. Dissolution Weigh->Dissolve React 4. Reaction Setup Dissolve->React Cleanup 5. Post-Handling Cleanup React->Cleanup Waste 6. Waste Disposal Cleanup->Waste

Caption: Step-by-step workflow for safe handling.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

As a halogenated organic compound, all waste containing this substance must be segregated into a dedicated "Halogenated Organic Waste" container[10][11]. Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity[12].

Waste Streams
  • Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed container and disposed of as halogenated organic solid waste.

  • Liquid Waste: Solutions containing the compound and solvents from cleaning should be collected in a designated "Halogenated Organic Liquid Waste" container[5].

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the compound should be placed in a sealed bag or container labeled as "Contaminated Solid Waste" and disposed of according to your institution's hazardous waste guidelines.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including solvents and their approximate concentrations), and the appropriate hazard pictograms[12]. Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound and maintain a safe and compliant research environment.

References

  • Vertex AI Search. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
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  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • NIH. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.